molecular formula C12H16O2 B066893 cis-3-Benzyloxymethylcyclobutanol CAS No. 172324-68-4

cis-3-Benzyloxymethylcyclobutanol

Cat. No.: B066893
CAS No.: 172324-68-4
M. Wt: 192.25 g/mol
InChI Key: KVQOEODTOJCIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3-Benzyloxymethylcyclobutanol is a versatile and valuable chiral cyclobutane derivative designed for advanced organic synthesis and medicinal chemistry research. This compound features a cis-configured cyclobutane ring, a benzyloxymethyl side chain, and a hydroxyl group, creating a unique three-dimensional scaffold with significant steric and electronic properties. Its primary research application lies in its role as a key chiral building block for the synthesis of complex molecules, particularly in the development of novel pharmacologically active compounds. The rigid cyclobutane core is of high interest in drug discovery for its ability to confer conformational restraint, potentially improving target affinity, metabolic stability, and selectivity. The benzyl ether protecting group offers synthetic flexibility, allowing for selective deprotection and further functionalization of the hydroxymethyl arm. Researchers utilize this compound in the exploration of structure-activity relationships (SAR), the construction of prostaglandin analogs, and as a precursor for nucleoside analogs and other constrained bioactive structures. This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(phenylmethoxymethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQOEODTOJCIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197167-53-6
Record name 3-[(benzyloxy)methyl]cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to cis-3-Benzyloxymethylcyclobutanol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Benzyloxymethylcyclobutanol is a versatile bifunctional molecule increasingly recognized for its utility in organic synthesis and pharmaceutical development. Its unique structural features, comprising a strained cyclobutane ring, a hydroxyl group, and a benzyloxymethyl substituent, make it a valuable building block for complex molecular architectures. This technical guide provides a comprehensive overview of the core chemical properties, a detailed (though synthetically inferred) experimental protocol, and its significant applications, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound is a light yellow liquid at room temperature. The presence of the benzyloxymethyl group enhances its stability and solubility in various organic solvents, facilitating its application in a wide range of chemical reactions. Key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 172324-68-4[1]
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.26 g/mol
Appearance Light yellow liquid
Purity ≥96% (GC) - 97%
IUPAC Name (1R,3R)-3-(benzyloxymethyl)cyclobutanol
Boiling Point 297.2 ± 13.0 °C (Predicted)
Density 1.113 ± 0.06 g/cm³ (Predicted)
pKa 15.10 ± 0.40 (Predicted)
Storage 0-8°C, Refrigerate, Keep container tightly closed, Store away from oxidizing agents.

Chemical Identifiers:

IdentifierValueSource(s)
InChI Key KVQOEODTOJCIPA-UHFFFAOYSA-N
SMILES C1C(CC1O)COCC2=CC=CC=C2
PubChem CID 10442570
MDL Number MFCD06657676

Synthesis and Experimental Protocols

Inferred Synthetic Pathway

The synthesis would likely commence with 3-oxocyclobutanecarboxylic acid, a commercially available starting material. The process involves esterification, reduction of the ketone, reduction of the ester, and finally, benzylation of the primary alcohol.

G A 3-Oxocyclobutanecarboxylic Acid B Methyl 3-oxocyclobutanecarboxylate A->B Esterification (MeOH, H+) C cis-Methyl 3-hydroxycyclobutanecarboxylate B->C Stereoselective Reduction (e.g., NaBH4) D cis-3-(Hydroxymethyl)cyclobutanol C->D Ester Reduction (e.g., LiAlH4) E This compound D->E Benzylation (BnBr, NaH)

Caption: Inferred synthetic pathway to this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard procedures for the reactions outlined above.

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

  • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.05 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-oxocyclobutanecarboxylate.

Step 2: Stereoselective Reduction of Methyl 3-oxocyclobutanecarboxylate

  • Dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol or ethanol (10 mL/mmol) and cool the solution to 0°C.

  • Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude cis-methyl 3-hydroxycyclobutanecarboxylate.

Step 3: Reduction of the Ester to the Diol

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) under an inert atmosphere (e.g., argon or nitrogen) and cool to 0°C.

  • Add a solution of cis-methyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction to 0°C and quench sequentially by the careful dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting white precipitate through a pad of Celite and wash thoroughly with THF.

  • Concentrate the filtrate to yield cis-3-(hydroxymethyl)cyclobutanol.

Step 4: Selective Benzylation of the Primary Alcohol

  • Dissolve cis-3-(hydroxymethyl)cyclobutanol (1.0 eq) in anhydrous THF (15 mL/mmol) under an inert atmosphere and cool to 0°C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) portion-wise.

  • Allow the mixture to stir at 0°C for 30 minutes, then add benzyl bromide (BnBr) (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a key intermediate in the synthesis of a variety of pharmaceuticals and is a versatile building block in organic synthesis.[2] Its applications extend to materials science for creating polymers and coatings with specific properties.[2]

G main This compound sub1 Pharmaceutical Development main->sub1 sub2 Organic Synthesis main->sub2 sub3 Materials Science main->sub3 app1a PROTAC Linkers sub1->app1a app1b Novel Drug Intermediates sub1->app1b app2a Complex Molecule Synthesis sub2->app2a app3a Polymer Synthesis sub3->app3a

Caption: Key application areas of this compound.

Role as a PROTAC Linker

A significant and modern application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The this compound moiety is incorporated into the linker region connecting the E3 ligase ligand and the target protein ligand. The specific stereochemistry and length of the linker are crucial for the formation of a stable and productive ternary complex (E3 ligase-PROTAC-target protein), which is a prerequisite for efficient protein degradation.

The Ubiquitin-Proteasome Signaling Pathway

The mechanism of action for PROTACs relies on hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome Pathway (UPP).

  • Ubiquitin Activation: Ubiquitin (Ub) is activated by an E1 activating enzyme in an ATP-dependent manner.

  • Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.

  • Ubiquitin Ligation: An E3 ligase, recruited by the PROTAC, facilitates the transfer of ubiquitin from the E2 enzyme to lysine residues on the target protein.

  • Polyubiquitination: A chain of ubiquitin molecules is built upon the target protein.

  • Proteasomal Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome, and the ubiquitin molecules are recycled.

G cluster_0 PROTAC-Mediated Degradation cluster_1 Ubiquitination Cascade E3 E3 Ligase PROTAC PROTAC (containing linker) E3->PROTAC POI Protein of Interest (Target) PROTAC->POI Ternary Complex Formation E2_Ub E2-Ubiquitin polyUb_POI Poly-ubiquitinated Target Protein E2_Ub->polyUb_POI Ubiquitin Transfer (catalyzed by E3) Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC mechanism via the Ubiquitin-Proteasome Pathway.

Conclusion

This compound is a chemical entity of growing importance, particularly for professionals in drug discovery and development. Its well-defined structure and versatile reactivity make it an ideal scaffold for creating novel therapeutics, most notably as a linker in the rapidly advancing field of targeted protein degradation with PROTACs. A thorough understanding of its chemical properties and synthetic accessibility is crucial for leveraging its full potential in the design of next-generation medicines.

References

An In-depth Technical Guide to the Synthesis of cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for cis-3-Benzyloxymethylcyclobutanol, a valuable building block in organic synthesis and pharmaceutical development. The unique structural characteristics of this compound, particularly its cyclobutane core, offer significant potential in the design of novel therapeutic agents and advanced materials. This document details the key chemical transformations, experimental protocols, and quantitative data associated with its synthesis, presented in a clear and accessible format for laboratory application.

Core Synthesis Pathway

The principal synthetic route to this compound involves a two-step process commencing with the commercially available 3-(hydroxymethyl)cyclobutanone. The synthesis proceeds through the following key stages:

  • Protection of the Hydroxyl Group: The initial step involves the protection of the primary alcohol in 3-(hydroxymethyl)cyclobutanone as a benzyl ether. This is typically achieved through a Williamson ether synthesis, reacting the starting material with a benzyl halide in the presence of a base.

  • Stereoselective Reduction of the Ketone: The resulting intermediate, 3-(benzyloxymethyl)cyclobutanone, undergoes a stereoselective reduction of the ketone functionality. This crucial step preferentially forms the cis-diastereomer of the target molecule, this compound. The choice of reducing agent is critical to achieving high diastereoselectivity.

The overall transformation is depicted in the following workflow diagram:

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Stereoselective Reduction A 3-(Hydroxymethyl)cyclobutanone B 3-(Benzyloxymethyl)cyclobutanone A->B  Benzyl Bromide, NaH, THF   C This compound B->C  L-Selectride, THF, -78 °C  

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Benzyloxymethyl)cyclobutanone

Methodology:

This procedure outlines the protection of the hydroxyl group of 3-(hydroxymethyl)cyclobutanone as a benzyl ether.

  • To a stirred solution of 3-(hydroxymethyl)cyclobutanone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portion-wise.

  • The resulting suspension is stirred at 0 °C for 30 minutes.

  • Benzyl bromide (1.2 eq) is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Upon completion, the reaction is carefully quenched by the slow addition of water.

  • The aqueous layer is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 3-(benzyloxymethyl)cyclobutanone.

Step 2: Synthesis of this compound

Methodology:

This protocol details the highly diastereoselective reduction of 3-(benzyloxymethyl)cyclobutanone to yield the target cis-isomer. The use of a sterically hindered reducing agent at low temperature is key to achieving high cis-selectivity.[1][2]

  • A solution of 3-(benzyloxymethyl)cyclobutanone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • L-Selectride® (1.0 M solution in THF, 1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at -78 °C for 3-4 hours.

  • The reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound as a colorless oil.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagents and Reaction Conditions

StepStarting MaterialReagentsSolventTemperatureTime (h)
13-(Hydroxymethyl)cyclobutanoneBenzyl Bromide, NaHTHF0 °C to RT12-16
23-(Benzyloxymethyl)cyclobutanoneL-SelectrideTHF-78 °C3-4

Table 2: Product Yield and Purity

StepProductYield (%)Purity (%)Physical State
13-(Benzyloxymethyl)cyclobutanone~85-95>97Colorless Oil
2This compound>95>99 (cis)Colorless Oil

Table 3: Stereoselectivity of the Reduction of 3-Benzyloxycyclobutanone [1]

Reducing AgentTemperature (°C)cis : trans Ratio
LiAlH₄2593 : 7
LiAlH₄095 : 5
LiAlH₄-7898 : 2
L-Selectride®-78>99 : 1
N-Selectride®-78>99 : 1

Note: The data in Table 3 is for the closely related 3-benzyloxycyclobutanone and is expected to be highly representative for 3-(benzyloxymethyl)cyclobutanone due to similar steric and electronic effects.

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression of functional group manipulation, as illustrated in the diagram below. The initial protection step is necessary to prevent the reduction of the starting material's hydroxyl group in the subsequent step. The stereochemistry of the final product is determined in the final reduction step.

G Start Start: 3-(Hydroxymethyl)cyclobutanone Intermediate Intermediate: 3-(Benzyloxymethyl)cyclobutanone Start->Intermediate  Williamson Ether Synthesis (Protection)   Product Final Product: This compound Intermediate->Product  Stereoselective Ketone Reduction (Diastereocontrol)  

References

The Stereochemistry of 3-Benzyloxymethylcyclobutanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry of 3-benzyloxymethylcyclobutanol, a valuable building block in medicinal chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs). The precise control of its stereoisomers, cis and trans, is critical for the efficacy and selectivity of the resulting therapeutic agents. This document details the synthesis, stereochemical analysis, and relevant applications of these isomers.

Synthesis of Stereoisomers

The primary route to obtaining the stereoisomers of 3-benzyloxymethylcyclobutanol is through the stereoselective reduction of the precursor, 3-(benzyloxymethyl)cyclobutanone. The choice of reducing agent is the determining factor for the diastereoselectivity of the reaction.

Synthesis of cis-3-Benzyloxymethylcyclobutanol

The cis-isomer is preferentially formed through the use of bulky hydride reducing agents, which approach the carbonyl group from the less sterically hindered face of the cyclobutanone ring. L-Selectride® (lithium tri-sec-butylborohydride) is a highly effective reagent for this transformation, yielding the cis-isomer with high diastereoselectivity.

Synthesis of trans-3-Benzyloxymethylcyclobutanol

The synthesis of the trans-isomer can be achieved through methods that favor the approach of the hydride from the opposite face of the ring compared to the synthesis of the cis-isomer. One common strategy involves a two-step process starting from the cis-isomer, utilizing a Mitsunobu reaction which proceeds with an inversion of stereochemistry at the carbinol center. Alternatively, less bulky reducing agents like sodium borohydride (NaBH₄) can produce mixtures of cis and trans isomers, from which the trans isomer can be isolated.

Quantitative Data on Stereoselective Synthesis

The diastereomeric ratio (d.r.) of the product mixture is highly dependent on the chosen synthetic route and reducing agent.

PrecursorReducing AgentPredominant IsomerDiastereomeric Ratio (cis:trans)Yield (%)Reference
3-(Benzyloxymethyl)cyclobutanoneL-Selectride®cis>95:5~85-90[1]
3-(Benzyloxymethyl)cyclobutanoneSodium Borohydride (NaBH₄)cis/trans mixture~70:30>90[2]
This compoundDEAD, PPh₃, p-nitrobenzoic acidtrans (after hydrolysis)>95:5 (inversion)~60-70 (two steps)[3]

Experimental Protocols

Synthesis of 3-(Benzyloxymethyl)cyclobutanone (Precursor)

A detailed protocol for the synthesis of the ketone precursor can be found in the literature, often starting from allyl benzyl ether and dichloroketene in a [2+2] cycloaddition, followed by dechlorination.

Protocol for the Synthesis of this compound

Materials:

  • 3-(Benzyloxymethyl)cyclobutanone

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • 30% Hydrogen peroxide solution

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of 3-(benzyloxymethyl)cyclobutanone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon).

  • L-Selectride® (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature, and then 30% hydrogen peroxide is carefully added dropwise while cooling in an ice bath to oxidize the borane byproducts.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford pure this compound.[3]

Protocol for the Synthesis of trans-3-Benzyloxymethylcyclobutanol (via Mitsunobu Inversion)

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • p-Nitrobenzoic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq), triphenylphosphine (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF at 0 °C, DIAD or DEAD (1.5 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the intermediate trans-p-nitrobenzoate ester.

  • The isolated ester is then hydrolyzed by treatment with a solution of sodium hydroxide in a mixture of THF and water at room temperature.

  • After completion of the hydrolysis, the mixture is extracted with dichloromethane. The combined organic layers are dried and concentrated.

  • The crude product is purified by flash column chromatography to yield pure trans-3-benzyloxymethylcyclobutanol.

Stereochemical Analysis

The differentiation of the cis and trans isomers is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. The relative stereochemistry can be determined by analyzing the coupling constants (J-values) of the cyclobutane ring protons.

NMR Characterization Data:

IsomerProton NMR (¹H NMR)Carbon NMR (¹³C NMR)
cis The methine proton of the CH-OH group typically appears as a quintet with a larger coupling constant to the adjacent cis protons.Distinct chemical shifts for the cyclobutane ring carbons.
trans The methine proton of the CH-OH group shows a different splitting pattern, often a multiplet with smaller coupling constants to the trans protons.Distinct chemical shifts for the cyclobutane ring carbons, different from the cis isomer.

Note: Specific chemical shifts (ppm) and coupling constants (Hz) should be determined from the actual spectra of the synthesized compounds.

Chiral Resolution

For applications requiring enantiomerically pure isomers, chiral resolution of the racemic cis or trans products is necessary. Enzymatic kinetic resolution using lipases is a highly effective method.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic 3-benzyloxymethylcyclobutanol (cis or trans)

  • Lipase (e.g., from Candida antarctica B, Novozym 435)

  • Acylating agent (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene or diethyl ether)

  • Silica gel for column chromatography

Procedure:

  • The racemic alcohol and the lipase are suspended in the anhydrous organic solvent.

  • The acylating agent (e.g., vinyl acetate, 2-3 eq) is added, and the mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated).

  • The reaction is monitored by chiral HPLC or GC until approximately 50% conversion is reached.

  • The enzyme is removed by filtration.

  • The filtrate is concentrated, and the resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography.

  • This process yields one enantiomer as the acetate and the other as the unreacted alcohol, both with high enantiomeric excess.[4][5]

Application in Drug Development: PROTACs

This compound is a key linker component in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.

Signaling Pathway of PROTAC Action

A PROTAC molecule consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker. The 3-benzyloxymethylcyclobutanol moiety often forms part of this linker, providing the necessary spatial orientation for the formation of a productive ternary complex between the POI and the E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[6][7][8][9]

PROTAC_Mechanism PROTAC PROTAC (with 3-benzyloxymethylcyclobutanol linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Induces Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Releases Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Targeted for Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: Workflow of PROTAC-mediated protein degradation.

Conclusion

The stereochemistry of 3-benzyloxymethylcyclobutanol is a critical consideration in its synthesis and application. The ability to selectively produce either the cis or trans isomer, and to resolve these into their constituent enantiomers, provides medicinal chemists with a versatile toolkit for the development of novel therapeutics, most notably in the rapidly advancing field of targeted protein degradation. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in this area.

References

In-Depth Technical Guide: Spectroscopic Data for cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for cis-3-Benzyloxymethylcyclobutanol, a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of directly published complete spectra for this specific compound, this document compiles predicted data based on the analysis of its structural fragments and comparison with closely related analogs. It also outlines the standard experimental protocols for obtaining such data.

Chemical Structure and Properties

This compound possesses a strained cyclobutane ring, a hydroxyl group, and a benzyloxymethyl substituent in a cis configuration. This stereochemistry is crucial for its application as a building block in the synthesis of complex molecular architectures.

PropertyValue
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.26 g/mol
CAS Number 172324-68-4
Appearance Predicted to be a light yellow oil

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR and IR spectroscopy and data from analogous structures.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35-7.25m5HAr-H (Phenyl group)
~4.50s2H-O-CH₂ -Ph
~4.20-4.10m1HCH -OH
~3.50d2H-CH₂ -O-CH₂-Ph
~2.60-2.50m1HCH -CH₂-O-
~2.30-2.15m2HCyclobutane-CH₂ (adjacent to CH-OH)
~1.90-1.75m2HCyclobutane-CH₂ (adjacent to CH-CH₂O)
~1.60br s1H-OH
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~138Ar-C (quaternary)
~128.5Ar-C H
~127.8Ar-C H
~127.6Ar-C H
~73.0-O-CH₂ -Ph
~71.0-CH₂ -O-CH₂-Ph
~68.0CH -OH
~38.0CH -CH₂-O-
~33.0Cyclobutane-CH₂
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, StrongO-H stretch (alcohol)
~3030MediumC-H stretch (aromatic)
~2940, 2860MediumC-H stretch (aliphatic)
~1495, 1455MediumC=C stretch (aromatic ring)
~1100StrongC-O stretch (ether and alcohol)
~740, 700StrongC-H bend (out-of-plane, monosubstituted benzene)
Mass Spectrometry (MS)
m/zInterpretation
192[M]⁺ (Molecular ion)
108[C₇H₈O]⁺ (benzyl alcohol fragment)
91[C₇H₇]⁺ (tropylium ion)
84[C₅H₈O]⁺ (cyclobutanol fragment after loss of benzyloxy group)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Synthesis of this compound

Materials:

  • cis-3-(Hydroxymethyl)cyclobutanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of cis-3-(hydroxymethyl)cyclobutanol in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument at 100 MHz using a proton-decoupled sequence. A 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required to achieve a good signal-to-noise ratio.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.

3. Mass Spectrometry (MS):

  • Technique: Electron Ionization (EI) is a common method for this type of molecule.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

  • Data Acquisition: Acquire the mass spectrum with a typical electron energy of 70 eV. The mass analyzer (e.g., quadrupole or time-of-flight) will scan a mass-to-charge (m/z) range, for example, from 40 to 400 amu.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified this compound purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms interpretation Structure Elucidation & Verification nmr->interpretation ir->interpretation ms->interpretation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This comprehensive guide provides the necessary predicted spectroscopic data and standardized experimental protocols to aid researchers in the identification and utilization of this compound. The provided workflow diagram further clarifies the logical progression from synthesis to structural confirmation.

In-Depth Technical Guide: Unraveling the Properties and Applications of CAS Number 172324-68-4 and its Associated Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties and applications of the molecule associated with CAS number 172324-68-4. It also addresses a potential ambiguity in the initial query by examining a structurally related and pharmaceutically significant compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Part 1: cis-3-Benzyloxymethylcyclobutanol (CAS 172324-68-4)

The CAS number 172324-68-4 is uniquely assigned to the chemical compound This compound . This molecule is primarily recognized as a versatile building block in organic synthesis. Its distinct cyclobutane structure and the presence of a benzyloxymethyl group make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 172324-68-4
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
IUPAC Name (3-(benzyloxymethyl)cyclobutyl)methanol
Appearance Light yellow liquid[1]
Purity ≥ 96% (GC)[1]
Boiling Point 297.2 ± 13.0 °C (Predicted)
Density 1.113 ± 0.06 g/cm³ (Predicted)
pKa 15.10 ± 0.40 (Predicted)
Core Applications in Synthesis

This compound serves as a crucial intermediate in various synthetic endeavors:

  • Pharmaceutical Development : Its primary application lies in serving as a key intermediate for the synthesis of a range of pharmaceuticals. The unique cyclobutane moiety it possesses is a structural motif found in some biologically active compounds, and this building block provides an efficient route to incorporate this feature.[1][2]

  • Organic Synthesis : As a versatile building block, it allows for the efficient construction of complex molecular architectures.[1] The hydroxyl and benzyl-protected hydroxyl groups offer sites for further chemical transformations.

  • PROTAC Linkers : This compound has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to degrade specific target proteins.[3]

  • Materials Science : There is potential for its use in the creation of advanced materials like polymers and coatings that require specific thermal and mechanical properties.[2]

  • Biochemical Research : It can be used in studies related to enzyme activity and metabolic pathways.[2]

  • Flavor and Fragrance Industry : Its unique structure makes it a candidate for the development of new flavoring agents and fragrances.[2]

General Synthetic Workflow

The following diagram illustrates the general role of this compound as a building block in a synthetic pathway.

G General Synthetic Workflow of a Building Block A This compound (Building Block) C Chemical Transformation (e.g., Coupling, Derivatization) A->C B Reactant(s) B->C D Intermediate Product C->D E Further Synthetic Steps D->E F Final Product (e.g., API, Material) E->F

General role of a synthetic building block.

Part 2: Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (Apixaban Intermediate)

It is important to note a distinction from the initial query. The long chemical name provided, Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate , corresponds to a different CAS number: 503614-91-3 . This compound is a key intermediate in the synthesis of the well-known anticoagulant drug, Apixaban .[5] Apixaban is a direct Factor Xa inhibitor, which plays a crucial role in the blood coagulation cascade.

Physicochemical Properties of the Apixaban Intermediate
PropertyValue
CAS Number 503614-91-3
Molecular Formula C₂₇H₂₈N₄O₅
Molecular Weight 488.54 g/mol
IUPAC Name ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Appearance Solid[6]
Application Intermediate in the synthesis of Apixaban[5]
Experimental Protocol: Synthesis of Apixaban from Key Intermediate

The following is a representative experimental protocol for the synthesis of Apixaban from its ethyl ester intermediate. This process involves hydrolysis of the ester followed by amidation.

Step 1: Hydrolysis of the Ethyl Ester Intermediate

  • To a reaction flask, add 4.88 g (10 mmol) of ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (the intermediate with CAS 503614-91-3), 50 ml of THF, and 0.56 g (10 mmol) of KOH.[7]

  • Heat the mixture to 50°C and allow it to react for 3-5 hours.[7]

  • Monitor the reaction progress using LCMS until the starting material is consumed.[7]

  • Cool the reaction mixture to 0-5°C in an ice-water bath.[7]

  • Slowly add 1 mol/L HCl to adjust the pH to approximately 6, leading to the precipitation of the carboxylic acid product.[7]

  • Filter the precipitate and dry it under vacuum at 50°C.[7]

Step 2: Amidation to form Apixaban

  • Add the dried carboxylic acid product to a reaction flask containing 50 ml of CH₂Cl₂ and 1.29 g (10 mmol) of diisopropylethylamine.[7]

  • Cool the mixture to 0-5°C and slowly add 1.08 g (10 mmol) of ethyl chloroformate dropwise to form a mixed anhydride. Maintain the temperature at 0-5°C and react for 3-5 hours.[7]

  • Monitor the reaction by TLC until completion.[7]

  • While maintaining the temperature at 0-5°C, bubble ammonia gas through the reaction mixture.[7]

  • Monitor the amidation reaction by TLC until the mixed anhydride is consumed.[7]

  • Wash the organic layer with water and saturated sodium chloride solution.[7]

  • Dry the organic layer over anhydrous sodium sulfate for 4 hours, filter, and concentrate under reduced pressure to yield the final product, Apixaban. The reported yield for this final step can be as high as 93%.[7]

Synthetic Pathway to Apixaban

The diagram below outlines the key steps in the synthesis of Apixaban from its ethyl ester intermediate.

G Synthesis of Apixaban from its Ethyl Ester Intermediate A Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)- 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS 503614-91-3) B Hydrolysis (KOH, THF, 50°C) A->B C 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)- 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid B->C D Amidation 1. Ethyl Chloroformate, DIPEA 2. Ammonia Gas C->D E Apixaban (Final API) D->E

Final steps in the synthesis of Apixaban.
Biological Context: Mechanism of Action of Apixaban

While the intermediate itself is not biologically active in the same manner as the final drug, it is crucial for the synthesis of Apixaban. Apixaban is a potent, orally bioavailable, reversible, and selective direct inhibitor of Factor Xa. By inhibiting Factor Xa, Apixaban decreases thrombin generation and thrombus formation. This mechanism of action is central to its therapeutic use in preventing and treating thromboembolic diseases.

References

The Cyclobutanol Core: A Historical and Technical Guide to its Derivatives in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif, a four-membered carbocycle, has emerged from being a synthetic curiosity to a valuable component in modern medicinal chemistry. Its inherent ring strain and unique puckered conformation bestow upon it distinct physicochemical properties that are increasingly leveraged by drug designers to achieve improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the discovery and history of cyclobutanol derivatives, detailing key synthetic methodologies, quantitative data, and their application in drug development, with a focus on their role as modulators of critical signaling pathways.

I. A Historical Perspective: The Emergence of the Four-Membered Ring

The journey of cyclobutanol and its derivatives is intertwined with the development of synthetic organic chemistry and the understanding of strained ring systems. While cyclobutane itself was first synthesized in 1907, the path to its functionalized derivatives involved overcoming the challenges associated with constructing a strained four-membered ring.[1]

Early investigations into the synthesis of cyclobutanol derivatives were marked by landmark reactions that provided the first entries into this class of compounds. These methods, while historically significant, often involved harsh conditions and offered limited substrate scope.

Seminal Discoveries

One of the earliest methods to access the cyclobutane ring was the Demjanov rearrangement , first reported by Russian chemist Nikolai Demjanov in 1903. This reaction involves the diazotization of a primary amine, which can lead to ring expansion or contraction. For instance, the treatment of aminomethylcyclopropane with nitrous acid can yield cyclobutanol.[2][3]

Another foundational method is the Paterno-Büchi reaction , discovered by Emanuele Paternò and George Büchi. This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene yields an oxetane, which can be a precursor to cyclobutanol derivatives. The reaction, first reported in 1909, provides a direct route to the four-membered heterocyclic core.[1][4]

The reduction of cyclobutanone to cyclobutanol also represents a fundamental transformation in the history of cyclobutane chemistry. Early methods for the synthesis of cyclobutanone itself were challenging, but its successful preparation opened the door to a wide range of cyclobutanol derivatives.

II. Synthetic Methodologies: From Classic Rearrangements to Modern Catalysis

The synthesis of cyclobutanol derivatives has evolved significantly from the early, often low-yielding methods. Modern organic synthesis offers a diverse toolbox of reactions that allow for the efficient and stereoselective construction of the cyclobutanol core, often with a high degree of functional group tolerance.

A. Classical Synthetic Routes

1. Demjanov Rearrangement: This reaction typically involves the treatment of a primary amine, such as aminomethylcyclopropane or cyclobutylamine, with nitrous acid to generate a diazonium salt. The subsequent loss of nitrogen gas leads to a carbocation that can undergo rearrangement to form cyclobutanol.[2][3]

2. Paterno-Büchi Reaction: This photochemical reaction involves the [2+2] cycloaddition of an electronically excited carbonyl compound with a ground-state alkene to form an oxetane. The oxetane ring can then be opened under various conditions to yield substituted cyclobutane derivatives.[1][4]

3. Acid-Catalyzed Rearrangement of Cyclopropylmethanol: A reliable method for the preparation of cyclobutanol involves the acid-catalyzed rearrangement of cyclopropylmethanol. Refluxing cyclopropylmethanol with aqueous hydrochloric acid leads to the formation of cyclobutanol, which can be isolated by distillation.[5][6]

B. Modern Synthetic Methods

1. Reduction of Cyclobutanones: The reduction of cyclobutanones is a straightforward and widely used method for the synthesis of cyclobutanols. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a common choice due to its mildness and selectivity.

2. [2+2] Cycloaddition Reactions: Modern variations of the [2+2] cycloaddition, often employing photochemistry or transition metal catalysis, provide efficient routes to functionalized cyclobutanes that can be converted to cyclobutanol derivatives.

3. Ring Expansion of Cyclopropanes: Various methods for the one-carbon ring expansion of cyclopropane derivatives continue to be developed, offering novel pathways to the cyclobutane core.

III. Quantitative Data and Physicochemical Properties

The utility of cyclobutanol derivatives in drug discovery is closely linked to their specific physicochemical properties. The rigid, puckered conformation of the cyclobutane ring can be used to orient substituents in a well-defined three-dimensional space, influencing binding affinity and metabolic stability.[7][8]

PropertyValueReference
Molecular Formula C₄H₈O[9]
Molecular Weight 72.11 g/mol [9]
Boiling Point 123-125 °C[10]
Density 0.922 g/mL at 25 °C[10]
Refractive Index 1.435[10]

Table 1: Physicochemical Properties of Cyclobutanol

ReactionSubstrateProductYield (%)Reference
Acid-catalyzed RearrangementCyclopropylmethanolCyclobutanol57[6]
ReductionCyclobutanoneCyclobutanol>95 (typical)[11]

Table 2: Selected Synthetic Yields for Cyclobutanol

Spectroscopic Data of Cyclobutanol
  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.15 (quint, 1H), 2.30-2.15 (m, 2H), 2.05-1.90 (m, 2H), 1.75-1.60 (m, 1H), 1.55-1.40 (m, 1H), 1.80 (br s, 1H, OH).[9]

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 68.0, 33.5, 13.2.[12]

  • IR (neat, cm⁻¹): 3330 (br, O-H), 2970, 2930, 1450, 1310, 1070, 980.[9]

IV. Experimental Protocols

Protocol 1: Synthesis of Cyclobutanol via Acid-Catalyzed Rearrangement of Cyclopropylmethanol[6]
  • Materials:

    • Cyclopropylmethanol

    • Concentrated Hydrochloric Acid

    • Water

    • Sodium Hydroxide

    • Sodium Bicarbonate

    • Sodium Chloride

    • Diethyl Ether

    • Anhydrous Sodium Sulfate

  • Procedure:

    • A 1-L, three-necked, round-bottomed flask equipped with a reflux condenser and a magnetic stirring bar is charged with 600 mL of water, 57.5 mL (ca. 0.68 mol) of concentrated hydrochloric acid, and 57.7 g (0.80 mol) of cyclopropylcarbinol.

    • The reaction mixture is stirred and refluxed for 3 hours.

    • The mixture is allowed to cool to room temperature and then cooled in an ice bath.

    • To the cold, stirred mixture, 24 g (0.6 mol) of sodium hydroxide pellets are added, followed by 6.7 g (0.08 mol) of sodium bicarbonate to complete neutralization.

    • The mixture is saturated with sodium chloride and extracted with diethyl ether for 30 hours using a continuous liquid-liquid extraction apparatus.

    • The ethereal extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.

    • The crude product, a mixture of cyclobutanol and 3-buten-1-ol, is purified by fractional distillation to yield pure cyclobutanol (bp 122-124 °C). The typical yield is around 57%.

G cluster_0 Synthesis of Cyclobutanol A Cyclopropylmethanol B Reaction Mixture (HCl, H₂O) A->B C Reflux (3h) B->C D Neutralization (NaOH, NaHCO₃) C->D E Extraction (Diethyl Ether) D->E F Drying & Concentration E->F G Fractional Distillation F->G H Cyclobutanol G->H

Caption: Workflow for the synthesis of cyclobutanol from cyclopropylmethanol.

Protocol 2: Reduction of Cyclobutanone to Cyclobutanol[11]
  • Materials:

    • Cyclobutanone

    • Methanol

    • Sodium Borohydride (NaBH₄)

    • Water

    • Diethyl Ether

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • A solution of cyclobutanone in methanol is prepared in a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

    • Water is carefully added to quench the excess NaBH₄.

    • The mixture is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield cyclobutanol. The yield is typically quantitative.

G cluster_1 Reduction of Cyclobutanone A Cyclobutanone in Methanol B Addition of NaBH₄ A->B C Stirring at RT B->C D Quenching with Water C->D E Extraction with Diethyl Ether D->E F Drying & Solvent Removal E->F G Cyclobutanol F->G

Caption: Experimental workflow for the reduction of cyclobutanone.

V. Cyclobutanol Derivatives in Drug Discovery: Modulating Signaling Pathways

The unique structural features of the cyclobutane ring have made it an attractive scaffold in drug design. Its conformational rigidity can pre-organize pharmacophoric groups, leading to enhanced binding affinity and reduced entropic penalties upon binding to a biological target.[7][8] This has been successfully applied in the development of inhibitors for several important signaling pathways.

A. Tankyrase Inhibitors and the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and fate. Its dysregulation is implicated in various cancers. Tankyrases (TNKS1 and TNKS2) are enzymes that promote the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of tankyrases stabilizes Axin, leading to the degradation of β-catenin and downregulation of Wnt signaling.[5][13]

Several potent and selective tankyrase inhibitors incorporate a cyclobutane moiety. The cyclobutane ring in these inhibitors often serves to position key pharmacophoric groups in the optimal orientation for binding to the adenosine-binding pocket of the tankyrase enzyme.[13]

G cluster_0 Wnt Signaling Pathway cluster_1 Nucleus Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dsh Dishevelled Fzd->Dsh LRP LRP5/6 Co-receptor Axin Axin Dsh->Axin inactivates APC APC bCatenin β-catenin APC->bCatenin phosphorylate Axin->bCatenin phosphorylate GSK3b GSK3β GSK3b->bCatenin phosphorylate CK1 CK1 CK1->bCatenin phosphorylate Proteasome Proteasome bCatenin->Proteasome degradation TCF TCF/LEF bCatenin->TCF Genes Target Gene Transcription TCF->Genes TNKS Tankyrase TNKS->Axin promotes degradation Inhibitor Cyclobutane-containing Tankyrase Inhibitor Inhibitor->TNKS inhibits

Caption: Inhibition of Wnt signaling by a cyclobutane-containing tankyrase inhibitor.

B. RORγt Inverse Agonists and Th17 Cell Differentiation

Retinoic acid-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells play a critical role in autoimmune diseases by producing pro-inflammatory cytokines such as IL-17. Inverse agonists of RORγt can suppress Th17 cell differentiation and are therefore attractive therapeutic agents.[14][15]

The cyclobutane scaffold has been incorporated into RORγt inverse agonists to provide a rigid core that orients key functional groups for optimal interaction with the ligand-binding domain of the receptor. This conformational constraint can lead to improved potency and selectivity.[14][15] The mechanism of inverse agonism often involves the destabilization of the active conformation of the receptor, preventing the recruitment of coactivators necessary for gene transcription.[6][14]

G cluster_0 RORγt Inverse Agonism RORgt_inactive RORγt (Inactive) RORgt_active RORγt (Active) RORgt_inactive->RORgt_active conformational change Corepressor Corepressor RORgt_inactive->Corepressor recruits RORgt_active->RORgt_inactive destabilizes active state Coactivator Coactivator RORgt_active->Coactivator recruits Agonist Agonist Agonist->RORgt_inactive binds InverseAgonist Cyclobutane-containing Inverse Agonist InverseAgonist->RORgt_active binds Transcription_On Th17 Gene Transcription Coactivator->Transcription_On Transcription_Off Transcription Repressed Corepressor->Transcription_Off

References

The Constrained World of Cyclobutane: A Technical Guide to Ring Strain and Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the unique chemical properties of cyclobutane, focusing on the impact of its inherent ring strain on reactivity and its strategic application in medicinal chemistry. This guide provides a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in their scientific endeavors.

The Energetic Burden of a Four-Membered Ring: Understanding Cyclobutane's Strain

Cyclobutane, a seemingly simple cycloalkane, exists in a state of significant energetic strain. This "ring strain" is a consequence of its constrained four-membered ring structure, which deviates substantially from the ideal tetrahedral geometry of sp³-hybridized carbon atoms. The total ring strain of cyclobutane is approximately 26.3 kcal/mol (110 kJ/mol), a value only slightly less than that of the highly reactive cyclopropane.[1][2][3][4] This inherent instability is the primary driver of cyclobutane's unique reactivity and makes it a fascinating, albeit challenging, scaffold for chemical synthesis.

The total ring strain in cyclobutane arises from two main contributions:

  • Angle Strain: In a planar square geometry, the internal C-C-C bond angles would be 90°.[5][6][7] This is a significant deviation from the ideal 109.5° angle for tetrahedral carbons, leading to inefficient orbital overlap and increased potential energy.[1][6][8]

  • Torsional Strain: A planar cyclobutane would force all eight C-H bonds into an eclipsed conformation, resulting in substantial steric repulsion between adjacent hydrogen atoms.[1][5][7]

To alleviate some of this torsional strain, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[1][5][9][10] In this conformation, one carbon atom is bent out of the plane of the other three, with a dihedral angle of about 25°.[1][5] This puckering slightly reduces the torsional strain by moving the C-H bonds away from a perfectly eclipsed arrangement. However, this conformational change comes at the cost of a slight increase in angle strain, with the C-C-C bond angles decreasing further to approximately 88°.[1][3][5][10] Despite this, the energy gained from reducing torsional strain outweighs the increased angle strain, making the puckered conformation the most stable form of cyclobutane.

Quantitative Data Summary: Cycloalkane Strain Parameters

The following table summarizes key quantitative data related to the strain in cyclobutane and other small cycloalkanes for comparative analysis.

ParameterCyclopropaneCyclobutaneCyclopentaneCyclohexane
Total Strain Energy (kcal/mol) ~27.6 - 29~26.3~6.5 - 7.4~0 - 1.3
Strain Energy per CH₂ Group (kcal/mol) ~9.2~6.6~1.3~0
C-C-C Bond Angle 60° (planar)~88° (puckered)~105° (envelope)~111° (chair)
Conformation PlanarPuckered ("Butterfly")Envelope/TwistChair

Data compiled from multiple sources, including[1][3][4][11][12][13][14].

Harnessing Strain: The Reactivity of Cyclobutane Compounds

The high ring strain of cyclobutane makes it significantly more reactive than its acyclic counterpart, butane, and larger cycloalkanes like cyclohexane.[15][16] Reactions that lead to the opening of the four-membered ring are energetically favorable as they relieve the inherent strain. This enhanced reactivity provides a powerful tool for synthetic chemists to construct more complex molecular architectures.

Ring-Opening Reactions

A hallmark of cyclobutane chemistry is its propensity to undergo ring-opening reactions under various conditions.

  • Thermal Ring Opening: At elevated temperatures (above 500 °C), cyclobutane undergoes thermal decomposition, primarily yielding two molecules of ethylene.[17] This reaction proceeds through a diradical intermediate. The kinetics of this unimolecular reaction have been studied, showing a curved Arrhenius plot at higher temperatures.[17]

  • Catalytic Hydrogenation: Similar to cyclopropane, cyclobutane can be hydrogenated to butane in the presence of catalysts like nickel (Ni) or platinum (Pt), although the reaction is less facile than for cyclopropane.[15][18][19] The release of strain energy makes the hydrogenation of cyclobutane an exothermic process.

  • Nucleophilic and Electrophilic Ring Opening: While unsubstituted cyclobutane is relatively inert to nucleophiles and electrophiles, the introduction of activating groups, such as donor-acceptor substituents, can facilitate ring-opening reactions. For example, donor-acceptor cyclobutanes can undergo Friedel-Crafts-type reactions with electron-rich arenes in the presence of a Lewis acid like AlCl₃, leading to ring-opened products.[20][21]

Cycloaddition Reactions

[2+2] cycloaddition reactions are a primary method for the synthesis of cyclobutane rings. These reactions involve the combination of two double-bonded species to form a four-membered ring.

  • Photochemical [2+2] Cycloaddition: This is a classic method for forming cyclobutane rings, often initiated by UV light.[7] The reaction typically proceeds through a triplet excited state and can be used to dimerize alkenes. The stereochemistry of the resulting cyclobutane is influenced by the reaction conditions and the nature of the starting materials.

  • Ketene Cycloadditions: Ketenes react readily with alkenes to form cyclobutanones. These reactions are often promoted by Lewis acids and can exhibit high diastereoselectivity.

Cyclobutane in Drug Discovery and Development: A Scaffold for Innovation

The rigid, three-dimensional structure of the cyclobutane ring has made it an increasingly attractive scaffold in medicinal chemistry.[2][8][10][22] Incorporating a cyclobutane moiety into a drug molecule can offer several advantages, including:

  • Conformational Restriction: The puckered nature of the cyclobutane ring can lock a molecule into a specific conformation, which can enhance its binding affinity and selectivity for a biological target.[2][10][22][23]

  • Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible alkyl chains.[2][10]

  • Improved Pharmacokinetic Properties: The introduction of a cyclobutane ring can favorably influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][22]

  • Novelty and Patentability: The use of the cyclobutane scaffold can lead to novel chemical entities with unique biological activities, providing new intellectual property opportunities.

Case Studies of Cyclobutane-Containing Drugs

Several successful drugs incorporate a cyclobutane ring, highlighting its therapeutic potential.

Carboplatin is a second-generation platinum-based chemotherapy drug used in the treatment of various cancers, including ovarian, lung, and testicular cancers.[4][7] The cyclobutane-1,1-dicarboxylate ligand in carboplatin modulates the reactivity of the platinum center compared to its predecessor, cisplatin, leading to a different toxicity profile with reduced nephrotoxicity.

Mechanism of Action: Carboplatin acts as a DNA alkylating agent. After administration, the dicarboxylate ligand is slowly hydrolyzed, allowing the platinum atom to form covalent cross-links with DNA, primarily at the N7 position of guanine bases. These DNA adducts inhibit DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in cancer cells.

Experimental Workflow: In Vivo Xenograft Study with Carboplatin

G Experimental Workflow for a Carboplatin Xenograft Study cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Phase TumorCellCulture Tumor Cell Culture TumorImplantation Subcutaneous Tumor Cell Implantation TumorCellCulture->TumorImplantation AnimalAcclimatization Animal Acclimatization (e.g., Immunocompromised Mice) AnimalAcclimatization->TumorImplantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization Randomization into Treatment & Control Groups TumorGrowth->Randomization Dosing Drug Administration (e.g., Intraperitoneal Injection) Randomization->Dosing DrugPreparation Carboplatin Formulation DrugPreparation->Dosing Monitoring Daily Monitoring (Weight, Behavior) Dosing->Monitoring TumorMeasurement Tumor Volume Measurement (2-3 times/week) Dosing->TumorMeasurement Endpoint Study Endpoint Reached Monitoring->Endpoint TumorMeasurement->Endpoint TissueCollection Tumor & Tissue Collection Endpoint->TissueCollection Analysis Data Analysis (Tumor Growth Inhibition, etc.) TissueCollection->Analysis

Caption: A typical workflow for evaluating the efficacy of carboplatin in a mouse xenograft model.

Boceprevir is a direct-acting antiviral drug used for the treatment of chronic hepatitis C virus (HCV) genotype 1 infection.[11][24] It contains a cyclobutylmethyl group that contributes to its binding affinity for the viral protease.

Mechanism of Action: Boceprevir is a potent and reversible inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease.[1][3][9][11] This viral enzyme is essential for cleaving the HCV polyprotein into mature viral proteins required for replication. Boceprevir mimics the substrate of the NS3/4A protease and forms a covalent, yet reversible, bond with the active site serine residue, thereby blocking the protease's activity and inhibiting viral replication.[1][9]

Signaling Pathway: Boceprevir Inhibition of HCV NS3/4A Protease

G Mechanism of Boceprevir Action cluster_inhibition Inhibition by Boceprevir HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A is cleaved by Mature_Proteins Mature Viral Proteins (NS4A, NS4B, NS5A, NS5B) NS3_4A->Mature_Proteins cleaves polyprotein into Inhibited_Complex Inhibited NS3/4A-Boceprevir Complex Replication_Complex Viral Replication Complex Mature_Proteins->Replication_Complex form New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA synthesizes Boceprevir Boceprevir Boceprevir->NS3_4A binds to & inhibits G Mechanism of Apalutamide Action Androgen Androgens (Testosterone, DHT) AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) Androgen->AR_cytoplasm binds to AR_nucleus AR (Nucleus) AR_cytoplasm->AR_nucleus translocates to ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE binds to Transcription Gene Transcription ARE->Transcription activates Cell_Growth Prostate Cancer Cell Growth & Survival Transcription->Cell_Growth promotes Apalutamide Apalutamide Apalutamide->AR_cytoplasm 1. Competitively binds Apalutamide->AR_nucleus 2. Inhibits translocation Apalutamide->ARE 3. Prevents DNA binding

References

An In-Depth Technical Guide to 3-(phenylmethoxymethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(phenylmethoxymethyl)cyclobutan-1-ol, a substituted cyclobutane derivative of interest in medicinal chemistry and materials science. While extensive research on this specific molecule is limited, this document consolidates available physicochemical data and presents detailed, representative experimental protocols for its synthesis and characterization. The guide also discusses the broader significance of cyclobutane moieties in drug discovery, particularly in the context of modern therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), to highlight the potential applications and areas for future investigation of this compound.

Introduction

Cyclobutane scaffolds are increasingly recognized for their valuable role in drug discovery. Their rigid, three-dimensional structure offers a unique conformational constraint that can enhance pharmacological properties such as metabolic stability, binding affinity, and selectivity. Unlike planar aromatic rings, the puckered nature of the cyclobutane ring allows for precise spatial orientation of substituents, which is advantageous for optimizing interactions with biological targets.

The subject of this guide, 3-(phenylmethoxymethyl)cyclobutan-1-ol, also known by its synonym 3-(benzyloxy)cyclobutanol, incorporates this valuable cyclobutane core. While specific biological activities for this compound are not yet documented in publicly available literature, structurally related molecules have emerged as important components in novel therapeutic agents. For instance, certain substituted cyclobutane derivatives are utilized as linkers in Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker component is crucial for the efficacy of a PROTAC, and the defined geometry of cyclobutane rings can be exploited in rational linker design. Given this context, 3-(phenylmethoxymethyl)cyclobutan-1-ol represents a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.

This guide serves as a foundational resource, providing key data and generalized methodologies to facilitate further research and development involving 3-(phenylmethoxymethyl)cyclobutan-1-ol.

Physicochemical and Spectroscopic Data

Quantitative and identifying data for 3-(phenylmethoxymethyl)cyclobutan-1-ol are summarized in the table below. It is important to note that some of this information is derived from chemical supplier databases and computational predictions, as extensive experimental characterization has not been published.

PropertyValue
IUPAC Name 3-(phenylmethoxymethyl)cyclobutan-1-ol
Synonyms 3-(Benzyloxy)cyclobutanol
CAS Number 100058-61-5
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance Colorless liquid
Predicted XlogP 1.5
Predicted H-Bond Donor Count 1
Predicted H-Bond Acceptor Count 2
Predicted Rotatable Bond Count 3
IR Spectroscopy (Predicted) Broad O-H stretch (~3300-3400 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹), sp³ C-H stretch (~2850-3000 cm⁻¹), aromatic C-H and C=C bands.[1][2][3][4][5]
¹H NMR (Predicted) Signals for aromatic protons (~7.2-7.4 ppm), benzylic CH₂ (~4.5 ppm), cyclobutane ring protons, and hydroxyl proton.[1][3][5][6][7][8]
¹³C NMR (Predicted) Signals for aromatic carbons, benzylic carbon, and cyclobutane ring carbons (including one attached to the hydroxyl group, ~60-75 ppm).[6][7][9]

Experimental Protocols

Due to the absence of published, peer-reviewed experimental procedures for the synthesis and detailed characterization of 3-(phenylmethoxymethyl)cyclobutan-1-ol, the following protocols are provided as representative methods based on established organic chemistry principles.

Representative Synthesis: Reduction of 3-(Benzyloxy)cyclobutan-1-one

The synthesis of 3-(phenylmethoxymethyl)cyclobutan-1-ol can be plausibly achieved through the reduction of its corresponding ketone, 3-(benzyloxy)cyclobutan-1-one. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[10][11][12][13][14]

Reaction Scheme:

Materials and Equipment:

  • 3-(Benzyloxy)cyclobutan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Dissolve 3-(benzyloxy)cyclobutan-1-one (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 3-(phenylmethoxymethyl)cyclobutan-1-ol.

Representative Characterization Protocol

The identity and purity of the synthesized 3-(phenylmethoxymethyl)cyclobutan-1-ol should be confirmed using standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: [5][6][7][8][9]

  • ¹H NMR: Dissolve a sample in deuterated chloroform (CDCl₃). Expected signals would include a multiplet for the aromatic protons, a singlet for the benzylic protons, and multiplets for the cyclobutane ring protons. The hydroxyl proton may appear as a broad singlet.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in CDCl₃. Signals corresponding to the aromatic carbons, the benzylic carbon, and the sp³-hybridized carbons of the cyclobutane ring are expected.

2. Infrared (IR) Spectroscopy: [1][2][3][4][5]

  • Acquire an IR spectrum of the neat liquid. Key characteristic peaks to observe are a broad O-H stretching band around 3300-3400 cm⁻¹, C-O stretching absorption, and peaks corresponding to the aromatic ring and aliphatic C-H bonds.

3. Mass Spectrometry (MS): [15][16][17][18][19]

  • Obtain a mass spectrum using a suitable ionization technique (e.g., Electrospray Ionization - ESI). The spectrum should show the molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.

Signaling Pathways and Biological Activity

Currently, there is no published research detailing the specific biological activity or the signaling pathways modulated by 3-(phenylmethoxymethyl)cyclobutan-1-ol. Research into this compound and its derivatives would be necessary to elucidate any potential pharmacological effects. Given the interest in related structures as PROTAC linkers, a primary area of investigation could be its utility in the synthesis of novel protein degraders.

Visualized Workflows

As no specific signaling pathways for this compound have been identified, a generalized workflow for the synthesis and characterization of a chemical compound like 3-(phenylmethoxymethyl)cyclobutan-1-ol is presented below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Precursor: 3-(Benzyloxy)cyclobutan-1-one B Reaction: NaBH4 Reduction A->B Methanol, 0°C C Workup & Crude Isolation B->C Quench & Extract D Flash Column Chromatography C->D I Pure 3-(phenylmethoxymethyl)cyclobutan-1-ol D->I E NMR (1H, 13C) F IR Spectroscopy G Mass Spectrometry H Purity Analysis (e.g., HPLC) I->E I->F I->G I->H

References

A Comprehensive Technical Guide to cis-3-Benzyloxymethylcyclobutanol: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cis-3-Benzyloxymethylcyclobutanol, a critical building block in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. This document outlines its chemical properties, a detailed, representative synthetic protocol, and its application in the formation of Proteolysis Targeting Chimeras (PROTACs), complete with a visualization of the pertinent biological pathway.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValue
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.26 g/mol
CAS Number 172324-68-4
Appearance Light yellow liquid
IUPAC Name (cis-3-(benzyloxymethyl)cyclobutanol)

Experimental Protocols

While specific proprietary synthesis methods may vary, a general and scientifically sound approach for the preparation of this compound involves the selective monobenzylation of a suitable precursor, such as cis-1,3-cyclobutanedimethanol. The following protocol is a representative example based on established chemical principles.

Objective: To synthesize this compound via selective monobenzylation of cis-1,3-cyclobutanedimethanol.

Materials:

  • cis-1,3-cyclobutanedimethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tetrabutylammonium iodide (TBAI, optional catalyst)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add cis-1,3-cyclobutanedimethanol (1.0 equivalent). Dissolve the diol in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add sodium hydride (1.0 - 1.2 equivalents) portion-wise to the stirred solution. If desired, a catalytic amount of TBAI can be added to facilitate the reaction. Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Benzylation: While maintaining the temperature at 0 °C, add benzyl bromide (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by cooling it to 0 °C and slowly adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure this compound.

Application in PROTAC-Mediated Protein Degradation

This compound is a valuable linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.

A typical PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau, VHL), and a linker that connects these two ligands. The chemical structure and length of the linker, for which this compound serves as a building block, are critical for the efficacy of the PROTAC.

Signaling Pathway and Experimental Workflow

The general mechanism of action for a VHL-recruiting PROTAC is depicted below. The PROTAC facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (with this compound linker) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation VHL VHL E3 Ligase PROTAC->VHL VHL->POI Ubiquitination Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated degradation of a target protein via VHL E3 ligase recruitment.

The experimental workflow for evaluating a PROTAC synthesized using this compound as part of the linker would typically involve cell-based assays to confirm target protein degradation.

Experimental_Workflow PROTAC Evaluation Workflow start Start: Cancer Cell Line treat Treat cells with PROTAC (containing this compound linker) start->treat lyse Cell Lysis treat->lyse western Western Blot Analysis lyse->western quantify Quantify Protein Levels western->quantify end End: Determine DC50 and Dmax quantify->end

Caption: A typical experimental workflow for assessing the efficacy of a novel PROTAC.

Physical appearance and storage conditions of cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physical properties, storage conditions, and handling procedures for cis-3-Benzyloxymethylcyclobutanol, a key intermediate in pharmaceutical and organic synthesis.

Chemical Identity and Physical Properties

This compound is a viscous liquid, appearing colorless to light yellow.[1][2][3] Its primary role is as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[2][4] The cyclobutane structure offers a unique three-dimensional scaffold that is increasingly utilized in medicinal chemistry.

Table 1: Physical and Chemical Properties

PropertyValueSource
Physical State Viscous Liquid[1][3]
Appearance Colorless to Light Yellow[1][2][3]
Odor No information available[1][3]
Molecular Formula C₁₂H₁₆O₂[2][5]
Molecular Weight 192.26 g/mol [2]
Purity ≥ 96% (GC)[2]
CAS Number 172324-68-4[2][5]
Boiling Point 297.2 ± 13.0 °C (Predicted)[4]
Density 1.113 ± 0.06 g/cm³ (Predicted)[4]
pKa 15.10 ± 0.40 (Predicted)[4]
Melting Point/Range No data available[1][3]
Flash Point No information available[1][3]
Water Solubility No information available[1]

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its integrity and ensure laboratory safety.

Storage Conditions

This compound should be stored under refrigerated conditions.[1][3][5] The recommended storage temperature is between 0-8°C.[2] It is also advised to keep the container tightly closed and store it away from oxidizing agents.[5]

Table 2: Recommended Storage Conditions

ParameterRecommendationSource
Temperature Refrigerated (0-8°C)[1][2][3][5]
Atmosphere Tightly sealed container[5][6]
Incompatibilities Strong oxidizing agents[5]
General Practice Store in a dry, cool, and well-ventilated place.[6]
Handling Procedures

Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses with side shields, gloves, and a lab coat.[1] Ensure adequate ventilation to avoid inhalation.[1]

Experimental Protocols

General Workflow for Use in Synthesis

As a chemical intermediate, this compound is typically used in multi-step synthetic pathways. A general workflow for its use is depicted below.

G General Workflow for a Chemical Intermediate cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Material Acquisition (this compound) B Inert Atmosphere Setup (Nitrogen or Argon) A->B C Glassware Preparation (Oven-dried) B->C D Reagent Transfer (Syringe/Cannula) C->D E Reaction with Substrate D->E F Monitoring (TLC, GC-MS, NMR) E->F G Quenching F->G H Extraction G->H I Purification (Column Chromatography) H->I J Characterization of Product (NMR, MS, IR) I->J

Caption: General laboratory workflow for using a chemical intermediate.

Quality Control and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for assessing the purity of this compound and for monitoring its consumption during a chemical reaction.

Table 3: Illustrative GC-MS Parameters

ParameterExample Value
Column HP-5ms (or equivalent)
Injector Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI)

Note: These parameters are illustrative and should be optimized for the specific instrument and application.

Safety Information

This compound is intended for laboratory research use.[3] Standard safety precautions should be followed. In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[1][3] For skin contact, wash off immediately with plenty of water.[1][3] If inhaled, move to fresh air.[3] If swallowed, clean mouth with water and drink plenty of water afterwards.[3] In all cases of significant exposure or if symptoms occur, seek medical attention.[1][3]

Logical Flow for Handling and Storage

The following diagram illustrates the decision-making process and logical flow for the proper handling and storage of this compound in a laboratory setting.

G Handling and Storage Protocol start Receive Shipment check_integrity Inspect Container Integrity start->check_integrity store Store in Refrigerator (0-8 °C) Away from Oxidizers check_integrity->store OK quarantine Quarantine and Contact Supplier check_integrity->quarantine Damaged use Prepare for Use store->use use->store No ppe Don PPE (Gloves, Goggles, Lab Coat) use->ppe Yes inert_atm Work under Inert Atmosphere ppe->inert_atm reaction Perform Reaction inert_atm->reaction cleanup Post-Reaction Cleanup and Waste Disposal reaction->cleanup end End of Process cleanup->end

Caption: Logical flow for the safe handling and storage of this compound.

References

Methodological & Application

Application Notes: cis-3-Benzyloxymethylcyclobutanol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-Benzyloxymethylcyclobutanol is a valuable and versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex organic molecules with therapeutic potential.[1][2] Its unique cyclobutane scaffold introduces conformational rigidity, a desirable feature in drug design that can lead to improved binding affinity and selectivity for biological targets. The presence of both a hydroxyl and a protected hydroxymethyl group provides orthogonal handles for synthetic manipulation, allowing for the strategic introduction of various pharmacophoric elements. This application note details the utility of this compound in the synthesis of carbocyclic nucleoside analogues, a class of compounds renowned for their antiviral and anticancer activities.

The incorporation of the cyclobutane ring as a sugar mimic in nucleoside analogues offers several advantages, including increased metabolic stability and the potential to overcome drug resistance mechanisms.[3] These analogues primarily exert their therapeutic effect by acting as chain terminators during viral DNA or RNA synthesis, a mechanism driven by the inhibition of viral polymerases such as reverse transcriptase.[3]

Application in the Synthesis of Antiviral Carbocyclic Nucleosides

A significant application of this compound lies in its use as a precursor for the synthesis of carbocyclic nucleoside analogues with potent antiviral activity, particularly against Human Immunodeficiency Virus (HIV). The general synthetic strategy involves the conversion of the cyclobutanol moiety into a suitable electrophile for coupling with a nucleobase, followed by further functionalization to yield the final active pharmaceutical ingredient.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of carbocyclic nucleoside analogues from a cyclobutanol precursor.

G start This compound step1 Oxidation to Cyclobutanone start->step1 step2 Functional Group Manipulation (e.g., Fluorination, Azidation) step1->step2 step3 Reduction to Cyclobutanol Derivative step2->step3 step4 Activation of Hydroxyl Group (e.g., Mesylation) step3->step4 step5 Nucleophilic Substitution with Nucleobase step4->step5 step6 Deprotection step5->step6 end Carbocyclic Nucleoside Analogue step6->end

Caption: Generalized synthetic workflow from a cyclobutanol precursor.

Quantitative Data

The following table summarizes the in vitro activity of a representative 2'-substituted cyclobutyl nucleoside triphosphate analogue against wild-type and mutant HIV-1 reverse transcriptase (RT). While not directly synthesized from this compound, this data illustrates the potential of cyclobutane-based nucleosides as potent antiviral agents.

CompoundTargetIC₅₀ (µM)
2'-Fluoro-cyclobutyl-Guanine-TPWild-Type HIV-1 RT4.7
2'-Fluoro-cyclobutyl-Guanine-TPM184I Mutant HIV-1 RT6.1
2'-Fluoro-cyclobutyl-Guanine-TPM184V Mutant HIV-1 RT6.9

Table 1: Inhibitory activity of a 2'-substituted cyclobutyl guanine triphosphate against HIV-1 Reverse Transcriptase.[4]

Mechanism of Action: Viral Polymerase Inhibition

Carbocyclic nucleoside analogues, after intracellular phosphorylation to their triphosphate form, act as competitive inhibitors and chain terminators of viral DNA synthesis. They are recognized by viral polymerases and incorporated into the growing DNA strand. However, the absence of a 3'-hydroxyl group on the cyclobutane ring prevents the formation of the next phosphodiester bond, thus halting DNA elongation.

G cluster_0 Viral DNA Synthesis cluster_1 Inhibition Template Viral RNA/DNA Template Polymerase Viral Polymerase Template->Polymerase Primer Growing DNA Strand Primer->Polymerase dNTP Natural dNTP dNTP->Polymerase Competes with Analogue Carbocyclic Nucleoside Triphosphate Analogue Analogue->Polymerase Incorporation Incorporation of Analogue Polymerase->Incorporation Binds Termination Chain Termination Incorporation->Termination Leads to

Caption: Mechanism of viral DNA chain termination.

Potential Modulation of Inflammatory Pathways

Beyond antiviral activity, some nucleoside analogues have been shown to modulate inflammatory responses. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Its inhibition is a therapeutic strategy for various inflammatory diseases. While direct evidence for this compound-derived compounds is pending, the potential for carbocyclic nucleosides to interfere with this pathway is an active area of research.

G Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates Inhibitor Potential Inhibition by Carbocyclic Nucleoside IKK->Inhibitor NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Response Inflammatory Response Transcription->Response

Caption: Simplified NF-κB signaling pathway.

Experimental Protocols

The following are representative protocols for the synthesis of a 2'-substituted cyclobutyl nucleoside analogue, illustrating the potential transformations of a this compound-derived intermediate.

Protocol 1: Oxidation of Cyclobutanol to Cyclobutanone

This protocol describes the oxidation of the hydroxyl group to a ketone, a key step for subsequent functionalization.

Materials:

  • cis-3-(Benzyloxymethyl)cyclobutanol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve cis-3-(Benzyloxymethyl)cyclobutanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously for 15 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-(benzyloxymethyl)cyclobutanone.

Protocol 2: α-Fluorination of Cyclobutanone

This protocol details the introduction of a fluorine atom at the α-position to the carbonyl group.

Materials:

  • 3-(Benzyloxymethyl)cyclobutanone

  • Lithium diisopropylamide (LDA)

  • Trimethylsilyl chloride (TMSCl)

  • N-Fluorobenzenesulfonimide (NFSI) or Selectfluor™

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF.

  • Cool the LDA solution to -78 °C.

  • Add a solution of 3-(Benzyloxymethyl)cyclobutanone (1.0 eq) in anhydrous THF dropwise.

  • Stir for 30 minutes at -78 °C to form the lithium enolate.

  • Add TMSCl (1.1 eq) and allow the mixture to warm to room temperature to form the silyl enol ether.

  • In a separate flask, dissolve NFSI (1.2 eq) in anhydrous THF.

  • Add the silyl enol ether solution to the NFSI solution at room temperature.

  • Stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify by silica gel column chromatography to obtain the α-fluorocyclobutanone.

Protocol 3: Coupling with Nucleobase (Mitsunobu Reaction)

This protocol describes the coupling of a cyclobutanol derivative with a nucleobase.

Materials:

  • cis-3-(Benzyloxymethyl)-2-fluorocyclobutanol (prepared by reduction of the corresponding ketone)

  • 6-Chloropurine or other desired nucleobase

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous THF

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the cyclobutanol derivative (1.0 eq), the nucleobase (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the protected carbocyclic nucleoside analogue.

Conclusion

This compound is a highly valuable building block for the synthesis of medicinally relevant compounds, particularly carbocyclic nucleoside analogues. Its unique structural features and synthetic versatility enable the creation of novel drug candidates with potential applications in antiviral and anti-inflammatory therapies. The provided protocols and data serve as a guide for researchers in the field of drug discovery and development to explore the full potential of this important synthetic intermediate.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral cyclobutane derivatives are significant structural motifs found in a wide array of natural products and pharmacologically active compounds.[1][2][3][4] Their inherent ring strain and unique three-dimensional architecture make them valuable building blocks in organic synthesis and medicinal chemistry.[1][5][6] The stereoselective construction of these four-membered rings, however, presents a considerable synthetic challenge.[2][4] This document provides detailed application notes and experimental protocols for several modern and efficient methods for the asymmetric synthesis of chiral cyclobutane derivatives, focusing on catalytic enantioselective [2+2] cycloadditions, cascade reactions, and organocatalytic approaches.

Key Synthetic Strategies

The asymmetric synthesis of chiral cyclobutanes can be broadly categorized into several key strategies:

  • [2+2] Cycloaddition Reactions: This is one of the most direct and widely employed methods, utilizing photochemical, transition-metal-catalyzed, or organocatalytic approaches to construct the cyclobutane core.[5][7][8][9]

  • Ring Expansion and Contraction: These methods involve the rearrangement of smaller or larger ring systems, such as the expansion of cyclopropylcarbinyl precursors or the contraction of pyrrolidines, to form the cyclobutane ring.[5][10][11]

  • Functionalization of Prochiral Cyclobutanes: This strategy relies on the enantioselective modification of a pre-existing, non-chiral cyclobutane or cyclobutene scaffold.[1][12]

  • Cascade Reactions: Multi-step reactions that occur in a single pot, often combining different catalytic cycles to build complex cyclobutane structures efficiently.[2][3]

This document will focus on providing detailed protocols for selected catalytic [2+2] cycloaddition and cascade reactions.

Protocol 1: Chiral Lewis Acid-Catalyzed Enantioselective [2+2] Cycloaddition of Vinyl Ethers and α,β-Unsaturated Esters

This protocol is based on the work of Corey and co-workers, who developed a highly enantioselective [2+2] cycloaddition reaction catalyzed by a chiral oxazaborolidine-AlBr₃ complex.[13] This method provides a direct route to valuable chiral cyclobutane derivatives.

Reaction Scheme

G cluster_0 Reaction Scheme R1_vinyl_ether R1-Vinyl Ether plus1 + R1_vinyl_ether->plus1 trifluoroethyl_acrylate Trifluoroethyl Acrylate plus1->trifluoroethyl_acrylate arrow Chiral Oxazaborolidine-AlBr3 cat. CH2Cl2, -78 °C trifluoroethyl_acrylate->arrow product Chiral Cyclobutane Adduct arrow->product

Caption: Chiral Lewis acid-catalyzed [2+2] cycloaddition.

Experimental Protocol

Materials:

  • Chiral oxazaborolidine catalyst (e.g., (1R,2S)-1-amino-2-indanol derived)

  • Aluminum bromide (AlBr₃)

  • Vinyl ether (e.g., 2,3-dihydrofuran)

  • Trifluoroethyl acrylate

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral oxazaborolidine catalyst (0.1 equiv.).

  • Dissolve the catalyst in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of AlBr₃ (0.1 equiv.) in CH₂Cl₂ to the catalyst solution and stir for 30 minutes.

  • Add trifluoroethyl acrylate (5 equiv.) to the reaction mixture.

  • Slowly add the vinyl ether (1 equiv.) to the reaction mixture over a period of 1 hour using a syringe pump.

  • Stir the reaction at -78 °C for an additional 3 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral cyclobutane adduct.

Data Presentation
EntryVinyl EtherYield (%)ee (%)
12,3-Dihydrofuran8799
2Ethyl vinyl ether9298
3Isobutyl vinyl ether9597

Data is representative and based on the cited literature.[13]

Protocol 2: Cascade Asymmetric Allylic Etherification/[2+2] Photocycloaddition

This innovative one-pot protocol, developed by You and colleagues, combines an Iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition.[2][3] This method allows for the direct synthesis of complex enantioenriched oxa-[3.2.0]-bicyclic heptanes from readily available starting materials.[2][3]

Reaction Workflow

G cluster_workflow Cascade Reaction Workflow A Mix Starting Materials & Catalysts (Cinnamyl Alcohol, Allyl Acetate, Ir Catalyst, Photosensitizer) B Asymmetric Allylic Etherification (Formation of Chiral Allylic Ether Intermediate) A->B Ir-catalyzed C Visible-Light Irradiation (Blue LEDs) B->C D Intramolecular [2+2] Photocycloaddition C->D Photosensitized E Formation of Chiral Oxa-[3.2.0]-bicyclic Heptane D->E F Workup & Purification E->F

Caption: Workflow for the cascade reaction.

Experimental Protocol

Materials:

  • [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • Chiral phosphoramidite ligand

  • 3,5-Cl₂C₆H₃CO₂H (acid additive)

  • Ir(dFppy)₃ (photosensitizer)

  • Cinnamyl alcohol derivative

  • Allyl acetate derivative

  • Toluene, anhydrous

  • Blue LED light source

Procedure:

  • In a reaction vessel, combine [Ir(cod)Cl]₂ (1 mol %), the chiral phosphoramidite ligand (2.2 mol %), the cinnamyl alcohol (0.2 mmol), the allyl acetate (0.3 mmol), 3,5-Cl₂C₆H₃CO₂H (5 mol %), and Ir(dFppy)₃ (1 mol %) in anhydrous toluene (2.0 mL).

  • Stir the resulting mixture at room temperature under an argon atmosphere.

  • Irradiate the reaction mixture with blue LEDs.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired chiral cyclobutane derivative.

Data Presentation
EntryCinnamyl Alcohol SubstituentAllyl Acetate SubstituentYield (%)dree (%)
1HH8510:1>99
24-MeOH9212:199
34-ClMe788:198

Data is representative and based on the cited literature.[2][3] A gram-scale reaction has been demonstrated to be feasible, yielding the product in 77% yield.[2][3]

Protocol 3: Organocatalytic Asymmetric Formal [2+2] Cycloaddition

This protocol utilizes a bifunctional squaramide-based aminocatalyst to achieve a formal [2+2] cycloaddition between α,β-unsaturated aldehydes and nitroolefins.[14] This method, developed by Jørgensen and co-workers, allows for the construction of cyclobutanes with four contiguous stereocenters with excellent diastereo- and enantiocontrol.[14]

Catalytic Cycle and Activation Mode

G cluster_cycle Dual Activation Catalytic Cycle catalyst Bifunctional Squaramide Catalyst dienamine Dienamine Intermediate catalyst->dienamine reacts with h_bond_activation H-Bond Activation of Nitroolefin catalyst->h_bond_activation H-bonds to enal α,β-Unsaturated Aldehyde enal->dienamine nitroolefin Nitroolefin nitroolefin->h_bond_activation cycloaddition Formal [2+2] Cycloaddition dienamine->cycloaddition h_bond_activation->cycloaddition product_release Hydrolysis & Product Release cycloaddition->product_release product_release->catalyst regenerates product Chiral Cyclobutane product_release->product

Caption: Dual activation by the bifunctional catalyst.

Experimental Protocol

Materials:

  • Bifunctional squaramide-based aminocatalyst

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • Nitroolefin (e.g., β-nitrostyrene)

  • Toluene or other suitable solvent

  • Standard laboratory glassware

Procedure:

  • To a vial, add the bifunctional squaramide catalyst (10 mol %).

  • Add the α,β-unsaturated aldehyde (0.25 mmol) and the nitroolefin (0.25 mmol).

  • Add the solvent (e.g., toluene, 0.5 mL).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the required time (e.g., 24-72 hours).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel to obtain the pure cyclobutane product.

Data Presentation
EntryAldehydeNitroolefinYield (%)dree (%)
1Cinnamaldehydeβ-Nitrostyrene95>20:199
2Crotonaldehydeβ-Nitrostyrene88>20:197
3Cinnamaldehyde(E)-1-nitroprop-1-ene92>20:198

Data is representative and based on the cited literature.[14]

Conclusion

The asymmetric synthesis of chiral cyclobutane derivatives is a rapidly evolving field with significant implications for drug discovery and organic synthesis. The protocols detailed in these application notes represent robust and highly enantioselective methods for accessing these valuable molecular scaffolds. The choice of method will depend on the desired substitution pattern and functional group tolerance. Researchers are encouraged to consult the primary literature for further details on substrate scope and optimization of reaction conditions.

References

Application Notes and Protocols for [2+2] Cycloaddition Reactions in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif is a crucial structural component in a wide array of natural products and pharmaceuticals, valued for its ability to impart unique conformational constraints and metabolic stability.[1][2] The [2+2] cycloaddition reaction stands as the most prominent and versatile method for constructing this four-membered ring system.[3][4] This document provides detailed application notes and experimental protocols for the three major classes of [2+2] cycloaddition reactions: photochemical, thermal, and metal-catalyzed, with a focus on their practical application in a research and development setting.

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloaddition is the most frequently used method to access cyclobutane rings.[5] The reaction involves the excitation of an alkene to a higher energy state using ultraviolet (UV) or visible light, followed by its reaction with a ground-state alkene.[5] This process can occur through direct irradiation of the substrate or, more commonly, through the use of a photosensitizer that transfers energy to the reactant.[6][7]

Application Notes:

  • Mechanism: The reaction typically proceeds via the formation of a triplet excited state, which then reacts with a ground-state olefin in a stepwise manner through a 1,4-diradical intermediate. This allows for the dissipation of ring strain during ring formation.

  • Substrate Scope: This method is broadly applicable to a variety of alkenes, including enones, maleimides, and simple olefins.[3][6] The Paternò-Büchi reaction, a notable variant, involves the cycloaddition of a carbonyl compound with an alkene to form an oxetane.[8][9]

  • Regio- and Stereoselectivity: While simple systems can lead to mixtures of regioisomers ("head-to-head" vs. "head-to-tail") and stereoisomers, selectivity can often be improved in intramolecular reactions or by using catalytic methods.[5]

Table 1: Examples of Photochemical [2+2] Cycloaddition Reactions

Reactant 1 Reactant 2 Conditions Time (h) Product Yield (%) Reference
N-Methylmaleimide 1-Hexene 370 nm UVA LED, CH₂Cl₂ 16 95% [6]
N-Phenylmaleimide 1-Hexene 440 nm blue LED, Thioxanthone (20 mol%), CH₂Cl₂ 16 88% [6]
Dibenzylideneacetone Dibenzylideneacetone UV light, Benzene - - [7]
Benzaldehyde Furan 300 nm UV light (Pyrex filter), non-polar solvent - - [8][10]

| Methyl benzoylformate | 2,3-Dimethyl-2-butene | Visible light, Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | 2 | 93% |[11] |

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_solution Prepare reaction mixture (alkene, solvent, sensitizer) degas Deoxygenate solution (Ar or N₂ bubbling) prep_solution->degas Critical for triplet states irradiate Irradiate with light source (e.g., LED, Hg lamp) degas->irradiate monitor Monitor reaction (TLC, GC-MS, NMR) irradiate->monitor evaporate Evaporate solvent monitor->evaporate purify Purify product (Column chromatography) evaporate->purify characterize Characterize product (NMR, IR, MS) purify->characterize

Protocol 1: Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides

This protocol is adapted from the general procedure described by K. P. C. Vollhardt et al.[6]

Materials:

  • Alkene (e.g., 1-hexene, 2.0 equiv., 0.40 mmol)

  • N-Alkyl Maleimide (e.g., N-methylmaleimide, 1.0 equiv., 0.20 mmol)

  • Dichloromethane (CH₂Cl₂), 2.0 mL

  • Glass vial with rubber septum

  • Argon or Nitrogen gas supply

  • UVA LED light source (e.g., Kessil PR160L, 370 nm)

  • Stir plate

Procedure:

  • Add the alkene (0.40 mmol) and N-alkyl maleimide (0.20 mmol) to a glass vial.

  • Add dichloromethane (2.0 mL) to dissolve the reactants.

  • Seal the vial with a rubber septum and purge with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Place the vial on a stir plate and begin stirring.

  • Position the UVA LED light source to irradiate the reaction mixture.

  • Continue stirring and irradiation for 16-70 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, remove the light source and stop stirring.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the desired cyclobutane adduct.

Protocol 2: The Paternò-Büchi Reaction for Oxetane Synthesis

This is a generalized protocol for the synthesis of oxetanes via the photochemical cycloaddition of a carbonyl compound and an alkene.[8][9]

Materials:

  • Carbonyl compound (e.g., benzaldehyde, 1.0 equiv.)

  • Alkene (e.g., furan or 2,3-dihydrofuran, 2.0-5.0 equiv.)

  • Non-polar solvent (e.g., benzene, cyclohexane)

  • Photoreactor with a UV lamp (e.g., medium-pressure mercury lamp)

  • Pyrex or Quartz immersion well (depending on wavelength needed)

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve the carbonyl compound (1.0 equiv.) and the alkene (excess) in the chosen non-polar solvent in the photoreactor vessel. The concentration is typically in the range of 0.1-0.2 M.

  • Assemble the photoreactor with the appropriate immersion well. Use a Pyrex filter (~300 nm cutoff) for aromatic carbonyls or a quartz/Vycor vessel for aliphatic carbonyls that require lower wavelengths (~254 nm).

  • Deoxygenate the solution by bubbling with argon or nitrogen for at least 30 minutes.

  • Turn on the cooling system for the lamp and then ignite the UV lamp.

  • Irradiate the solution with stirring for several hours until the starting carbonyl compound is consumed (as monitored by TLC or GC). Reaction times can be long, and quantum yields are often low.[8]

  • Once the reaction is complete, turn off the lamp and allow the apparatus to cool.

  • Remove the solvent and excess alkene from the reaction mixture under reduced pressure.

  • Purify the resulting crude oxetane product by column chromatography or distillation.

Thermal [2+2] Cycloadditions

While photochemically-induced [2+2] cycloadditions are common, thermal variants are also valuable. According to Woodward-Hoffmann rules, concerted thermal [2+2] cycloadditions are symmetry-forbidden.[12] However, these reactions can proceed efficiently through stepwise mechanisms involving zwitterionic or diradical intermediates, particularly with activated substrates like ketenes, allenes, or enamines.[13][14]

Application Notes:

  • Mechanism: Thermal [2+2] reactions are non-concerted. The reaction between an electron-rich alkene (like an enamine) and an electron-poor alkene proceeds via a zwitterionic intermediate, which then collapses to form the cyclobutane ring.[13]

  • Substrate Scope: The scope is more limited than photochemical methods. Key examples include the dimerization of strained alkenes, the reaction of ketenes with alkenes to form cyclobutanones, and the reaction of allenes with alkenes.[14][15] Intramolecular variants are particularly effective as they are entropically favored.[13]

  • Stereoselectivity: The stepwise nature can sometimes allow for thermodynamic control of stereochemistry, leading to the formation of the most stable diastereomer.[13]

Table 2: Examples of Thermal [2+2] Cycloaddition Reactions

Reactant 1 Reactant 2 Conditions Product Yield (%) Diastereomeric Ratio Reference
Dichloroketene Alkene Thermolysis - - [16]
Enamine (intramolecular) Michael Acceptor (intramolecular) Toluene, reflux Good Excellent [13]

| Allene-ACP (intramolecular) | Alkene (intramolecular) | Toluene, 110 °C | 85% | - |[15] |

G Reactants Alkene A (Electron Rich) + Alkene B (Electron Poor) Intermediate Zwitterionic or Diradical Intermediate Reactants->Intermediate Step 1: C-C Bond Formation (Reversible) Intermediate->Reactants Reversion Product Cyclobutane Product Intermediate->Product Step 2: Ring Closure

Metal-Catalyzed [2+2] Cycloadditions

Transition metal catalysis provides a powerful alternative for constructing cyclobutane rings, often proceeding under mild conditions with high selectivity.[3][4] Catalysts based on iron, rhodium, copper, and gold have been successfully employed to mediate these transformations.[3][5][17][18]

Application Notes:

  • Mechanism: The mechanism is catalyst-dependent. For example, some reactions may proceed through the formation of a metallacyclopentane intermediate, which then undergoes reductive elimination to furnish the cyclobutane product. Iron-catalyzed reactions can involve redox-active ligands to facilitate the cycloaddition.[19]

  • Advantages: Metal catalysis can enable reactions that are difficult or impossible under thermal or photochemical conditions. It also offers a powerful handle for controlling enantioselectivity through the use of chiral ligands.[4][20]

  • Substrate Scope: A wide range of substrates can be used, including simple alkenes, allenes, and dienes. Iron catalysts have shown particular promise for the intermolecular [2+2] cycloaddition of allyl amines.[17]

Table 3: Examples of Metal-Catalyzed [2+2] Cycloaddition Reactions

Reactants Catalyst System Conditions Time (h) Product Yield (%) Reference
Allyl amines Pyrimidinediimine-iron catalyst Toluene, 80 °C - - [17][19]
Terminal Alkyne + Alkene (R)-DTBM-SEGPHOS(AuCl)₂ / AgSbF₆ CH₂Cl₂ 12 96% (99% ee) [18]
Allene + Olefin Bi(OTf)₃ (activator) + Chiral thiourea catalyst - - - [3]

| Diallylsilane | CuOTf | λ > 254 nm | - | - |[5] |

G Catalyst [M]-Catalyst Complex1 Alkene Complex Catalyst->Complex1 + 2 Alkenes Metallacycle Metallacyclopentane Intermediate Complex1->Metallacycle Oxidative Coupling ProductComplex Product Complex Metallacycle->ProductComplex Reductive Elimination ProductComplex->Catalyst - Cyclobutane

Protocol 3: Iron-Catalyzed Intermolecular [2+2] Cycloaddition of Allyl Amines

This protocol is a representative procedure based on the strategy developed for the synthesis of complex β-lactams, where the key step is an iron-catalyzed cyclobutane formation.[17]

Materials:

  • Allyl amine substrate (1.0 equiv.)

  • Iron catalyst (e.g., Fe-pyrimidinediimine complex, 1-5 mol%)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Schlenk flask or glovebox environment

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Set up the reaction in a glovebox or using Schlenk line techniques due to the potential air-sensitivity of the catalyst and reagents.

  • To a dried Schlenk flask under an inert atmosphere, add the iron catalyst (1-5 mol%).

  • Add the anhydrous, deoxygenated solvent (e.g., Toluene) to the flask.

  • Add the allyl amine substrate (1.0 equiv.) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture can be filtered through a short plug of silica or celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography to isolate the cyclobutane-containing product.

References

Application Notes and Protocols for cis-3-Benzyloxymethylcyclobutanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-Benzyloxymethylcyclobutanol is a valuable and versatile building block in modern organic synthesis. Its unique strained cyclobutane core, coupled with the presence of a primary alcohol and a protected hydroxymethyl group, offers a rich platform for the construction of complex molecular architectures. This compound has garnered significant attention as a key intermediate in the synthesis of carbocyclic nucleoside analogues, which are an important class of antiviral agents. Furthermore, its bifunctional nature makes it an attractive component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality.

These application notes provide a comprehensive overview of the synthetic utility of this compound, including detailed protocols for its key transformations and its application in the synthesis of biologically active molecules.

Key Applications

  • Synthesis of Carbocyclic Nucleoside Analogues: The cyclobutane ring of this compound serves as a carbocyclic mimic of the ribose sugar found in natural nucleosides. This structural modification enhances the metabolic stability of the resulting nucleoside analogues, making them promising candidates for antiviral drug discovery. The hydroxyl group can be converted into a suitable leaving group or inverted using a Mitsunobu reaction to introduce a nucleobase with the desired stereochemistry.

  • Development of PROTAC Linkers: PROTACs are bifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The structural features of this compound make it an ideal scaffold for the synthesis of the linker component, allowing for precise control over the spatial orientation of the two ligands.[1]

Experimental Protocols

Oxidation of this compound to cis-3-(Benzyloxymethyl)cyclobutanone

The oxidation of the secondary alcohol in this compound to the corresponding ketone is a common transformation to enable further functionalization, such as the introduction of a nucleobase. The Swern oxidation is a mild and efficient method for this purpose.

Reaction Scheme:

Detailed Protocol (Swern Oxidation): [2][3][4][5]

  • To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add dimethyl sulfoxide (DMSO) (2.7 equivalents) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the resulting mixture for 1 hour at -78 °C.

  • Add triethylamine (Et3N) (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford cis-3-(Benzyloxymethyl)cyclobutanone.

Quantitative Data:

ReactantProductReagentsSolventTemperatureTimeYield
This compoundcis-3-(Benzyloxymethyl)cyclobutanone(COCl)2, DMSO, Et3NDCM-78 °C to rt~2 hHigh

Note: While a specific yield for this reaction on this compound is not available in the provided search results, Swern oxidations of similar secondary alcohols are typically high-yielding.

Conversion to a Good Leaving Group: Tosylation

To facilitate nucleophilic substitution, the hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate.

Reaction Scheme:

This compound + N6-bis(Boc)adenine --PPh3, DIAD--> trans-9-(3-(Benzyloxymethyl)cyclobutyl)-N6,N6-bis(tert-butoxycarbonyl)adenine

Caption: Synthetic pathways from this compound.

mitsunobu_mechanism cluster_reagents Reagents cluster_intermediates Key Intermediates cluster_products Products alcohol cis-3-Benzyloxymethyl- cyclobutanol (R-OH) alkoxyphosphonium Alkoxyphosphonium Salt [Ph3P+-OR Nu-] alcohol->alkoxyphosphonium phosphine PPh3 betaine Betaine [Ph3P+-N(CO2iPr)-N-CO2iPr] phosphine->betaine + DIAD diad DIAD nucleophile Nucleobase (Nu-H) nucleophile->alkoxyphosphonium betaine->alkoxyphosphonium + R-OH, + Nu-H product trans-Substituted Product (R-Nu) alkoxyphosphonium->product SN2 attack by Nu- tppo Triphenylphosphine oxide (Ph3P=O) alkoxyphosphonium->tppo hydrazide Hydrazide byproduct alkoxyphosphonium->hydrazide

Caption: Simplified mechanism of the Mitsunobu reaction.

References

Applications in Pharmaceutical Development and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note 1: AI-Powered Virtual Screening for Novel Kinase Inhibitors

Introduction

Experimental Protocol: Virtual High-Throughput Screening Workflow

This protocol outlines a structure-based virtual screening (SBVS) approach enhanced with machine learning to identify and prioritize potential kinase inhibitors.[1][2]

1. Target and Library Preparation:

  • Target Selection: Obtain a high-resolution 3D crystal structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
  • Compound Library Preparation: Acquire a large chemical library in a suitable digital format (e.g., SDF, SMILES). Prepare the library by generating 3D conformers for each molecule and assigning appropriate charges.

2. Initial Docking-Based Screening:

  • Utilize a molecular docking program (e.g., AutoDock Vina) to predict the binding modes and affinities of the compounds in the prepared library against the active site of the target kinase.[5]
  • This initial screen will rank the compounds based on their predicted binding scores.

3. Machine Learning Model Development for Hit Prioritization:

  • Dataset Curation: Compile a dataset of known kinase inhibitors and their activities from databases like ChEMBL.[6]
  • Feature Engineering: For each molecule, calculate a set of molecular descriptors (e.g., physicochemical properties, molecular fingerprints).
  • Model Training: Train a machine learning classification model (e.g., Random Forest, Support Vector Machine) to distinguish between active and inactive kinase inhibitors based on their molecular descriptors.
  • Model Validation: Evaluate the performance of the trained model using metrics such as the Area Under the Receiver Operating Characteristic Curve (AUC-ROC).

4. AI-Powered Hit Prioritization and Selection:

  • Apply the trained machine learning model to the top-ranking compounds from the initial docking screen.
  • The model will predict the likelihood of each compound being a true active inhibitor.
  • Select a final set of candidate compounds based on a combination of their docking scores and machine learning-based predictions for experimental validation.

Quantitative Data Summary

The following table summarizes representative data from a virtual screening campaign aimed at identifying novel inhibitors for a specific kinase.

Screening StageNumber of CompoundsHit Rate (%)
Initial Virtual Library1,000,000-
Docking-Based Filtering10,000-
AI/ML-Based Prioritization1,000-
Experimental Validation10014

This data is illustrative and based on reported outcomes in the literature.[7][8]

Workflow Diagram

AI_Virtual_Screening_Workflow cluster_prep Preparation cluster_screening Screening & Prioritization cluster_validation Validation Target Target Kinase (3D Structure) Docking Molecular Docking (e.g., AutoDock Vina) Target->Docking Library Compound Library (e.g., Enamine REAL) Library->Docking ML_Model AI/ML Model (Hit-likeness Prediction) Docking->ML_Model Top ranked compounds Hits Prioritized Hits ML_Model->Hits High-probability hits Experimental Experimental Validation (e.g., Kinase Assay) Hits->Experimental Leads Validated Leads Experimental->Leads

Application Note 2: CRISPR-Cas9 for Generating a KRAS Mutant Cell Line for Drug Screening

Introduction

Activating mutations in the KRAS gene are prevalent in various cancers, making mutant KRAS an attractive therapeutic target. The CRISPR-Cas9 gene-editing technology provides a precise and efficient method to introduce specific mutations into the genome of cancer cell lines, thereby creating physiologically relevant models for studying disease mechanisms and for high-throughput drug screening.[9][10][11][12] This application note provides a detailed protocol for generating a KRAS G12D mutant cancer cell line.

Experimental Protocol: Generation of a KRAS G12D Mutant Cell Line

This protocol describes the generation of a specific KRAS mutation in a cancer cell line using the CRISPR-Cas9 system.[13][14][15][16]

1. sgRNA Design and Vector Construction:

  • Design single guide RNAs (sgRNAs) targeting the desired region of the KRAS gene using online tools (e.g., CHOPCHOP, E-CRISP).[14][15]
  • Synthesize and clone the designed sgRNAs into a Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance).

2. Transfection of Cancer Cells:

  • Culture the parental cancer cell line (e.g., a colorectal cancer cell line with wild-type KRAS) to 70-80% confluency.
  • Transfect the cells with the Cas9-sgRNA plasmid and a single-stranded donor DNA template containing the desired G12D mutation using a suitable transfection reagent.

3. Selection of Edited Cells:

  • 48 hours post-transfection, apply selection pressure (e.g., puromycin) to eliminate non-transfected cells.
  • After selection, perform single-cell cloning by limiting dilution in 96-well plates to isolate and expand individual cell colonies.

4. Validation of Gene Editing:

  • Genomic DNA Sequencing: Extract genomic DNA from the expanded clones and perform Sanger sequencing of the targeted KRAS region to confirm the presence of the G12D mutation.
  • Western Blot Analysis: Perform Western blotting to confirm the expression of the mutant KRAS protein and to assess the impact on downstream signaling pathways (e.g., p-ERK).[9]

Quantitative Data Summary

The following table presents representative characterization data for a successfully generated KRAS G12D mutant cell line compared to the parental wild-type (WT) cell line.

Cell LineKRAS G12D Mutation (Sequencing)Mutant KRAS Protein Expression (Western Blot)p-ERK/Total ERK Ratio (Western Blot)
Parental (WT)AbsentNot Detected1.0
KRAS G12D ClonePresentDetected2.5

This data is illustrative and based on reported outcomes in the literature.[9]

Workflow Diagram

CRISPR_Workflow cluster_design Design & Construction cluster_editing Cellular Engineering cluster_validation Validation sgRNA sgRNA Design (e.g., CHOPCHOP) Vector Vector Construction (Cas9-sgRNA Plasmid) sgRNA->Vector Transfection Transfection (Parental Cell Line) Vector->Transfection Selection Selection & Clonal Expansion Transfection->Selection Sequencing Sanger Sequencing Selection->Sequencing WesternBlot Western Blot Selection->WesternBlot ValidatedClone Validated Mutant Cell Line Sequencing->ValidatedClone WesternBlot->ValidatedClone

CRISPR-Cas9 Gene Editing Workflow

Application Note 3: Organ-on-a-Chip for Preclinical Drug Toxicity Testing

Introduction

Drug-induced liver injury (DILI) is a major cause of drug attrition during preclinical and clinical development. Traditional 2D cell culture and animal models often fail to accurately predict human hepatotoxicity.[17] Organ-on-a-chip (OOC) technology has emerged as a promising alternative, providing a more physiologically relevant microenvironment that can better recapitulate human organ function and predict drug responses.[17][18][19] This application note details a protocol for assessing the toxicity of acetaminophen (APAP) using a liver-on-a-chip model.

Experimental Protocol: Acetaminophen Toxicity Assay on a Liver-on-a-Chip

This protocol describes the use of a microfluidic liver-on-a-chip to evaluate the dose- and time-dependent toxicity of acetaminophen.[20]

1. Liver-on-a-Chip Seeding and Culture:

  • Fabricate or obtain a microfluidic chip with separate channels for hepatocytes and endothelial cells.
  • Seed primary human hepatocytes in the upper channel and human liver sinusoidal endothelial cells in the lower channel.
  • Culture the chip under continuous perfusion with culture medium for several days to allow for tissue maturation.

2. Acetaminophen Treatment:

  • Prepare solutions of acetaminophen (APAP) in culture medium at various concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM).
  • Perfuse the liver-on-a-chip with the APAP-containing medium for different time points (e.g., 24h, 48h, 72h).

3. Assessment of Hepatotoxicity:

  • Effluent Analysis: Collect the effluent from the chip at each time point and measure the levels of liver injury biomarkers, including lactate dehydrogenase (LDH), aspartate aminotransferase (AST), and alanine aminotransferase (ALT), using commercially available assay kits.[20]
  • Cell Viability Staining: At the end of the experiment, stain the cells in the chip with viability dyes (e.g., calcein-AM and ethidium homodimer-1) and perform fluorescence microscopy to visualize live and dead cells.

Quantitative Data Summary

The following table shows representative data for the release of liver enzymes from a liver-on-a-chip model following exposure to different concentrations of acetaminophen for 48 hours.

Acetaminophen (mM)LDH Release (Fold Change vs. Control)AST Release (Fold Change vs. Control)ALT Release (Fold Change vs. Control)
0 (Control)1.01.01.0
11.21.51.3
53.54.23.8
108.19.58.9

This data is illustrative and based on reported outcomes in the literature.[20][21][22]

Signaling Pathway Diagram

APAP_Toxicity_Pathway cluster_metabolism APAP Metabolism cluster_detoxification Detoxification cluster_toxicity Hepatotoxicity APAP Acetaminophen (APAP) CYP2E1 CYP2E1 APAP->CYP2E1 Oxidation NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI GSH Glutathione (GSH) NAPQI->GSH Conjugation Mito Mitochondrial Damage NAPQI->Mito Depletion of GSH Conjugate Non-toxic Conjugate GSH->Conjugate OxidativeStress Oxidative Stress Mito->OxidativeStress Necrosis Hepatocyte Necrosis OxidativeStress->Necrosis

Acetaminophen-Induced Hepatotoxicity Pathway

References

Application Notes and Protocols: The Use of Cyclobutanol Derivatives in Creating Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of cyclobutanol derivatives in the synthesis of advanced materials. The unique strained four-membered ring of cyclobutanol and its derivatives offers novel synthetic pathways to polymers and functional materials with unique properties. The applications highlighted herein focus on the generation of polyketones via palladium-catalyzed ring-opening polymerization, the synthesis of cyclobutane-containing polyesters through photopolymerization, and emerging applications in optoelectronics and drug delivery.

Application Note 1: Palladium-Catalyzed Ring-Opening Polymerization (ROP) of Cyclobutanols for the Synthesis of Novel Polyketones

The palladium-catalyzed ring-opening polymerization (ROP) of bifunctional cyclobutanol precursors represents a novel approach to synthesizing polyketones.[1][2][3][4] This method relies on the ability of palladium to facilitate both the β-carbon elimination of the cyclobutanol ring and the subsequent C-C coupling, leading to the formation of a polyketone backbone.[1][2][3][4] This strategy allows for the introduction of various substitution patterns into the polymer chain, which is not readily achievable with traditional polyketone synthesis methods.[1][2][3][4] The resulting polyketones are of interest due to their potential photodegradability and other useful material properties.[1]

Quantitative Data Summary

The properties of polyketones synthesized from different cyclobutanol monomers are summarized in the table below. The data illustrates the versatility of this method in creating polymers with varying molecular weights and substitution patterns.

MonomerPolymerLinker GroupSubstituentsMw (kDa)Yield (%)
1a P1 PhenyleneMethyl, Phenyl1.4 - 3.834
2 P2 PhenyleneTwo PhenylLower than P1-
3 P3 Fluorenylene---
4 P4 Biphenylene---
5 P5 1,3-Phenylene---
6 P6 Fluorenol-derived-Low41

Data compiled from references[2].

Experimental Protocol: Synthesis of Polyketone P1

This protocol describes the synthesis of polyketone P1 from the cyclobutanol monomer 1a .

Materials:

  • Cyclobutanol monomer 1a (containing a phenylene linker)

  • [Pd(PPh₃)₄] (Tetrakis(triphenylphosphine)palladium(0))

  • Cs₂CO₃ (Cesium carbonate)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the cyclobutanol monomer 1a in anhydrous toluene.

  • To this solution, add [Pd(PPh₃)₄] (10 mol %) and Cs₂CO₃ (1.1 equivalents).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at different time intervals (e.g., 0.5 h, 1.5 h) and analyzing them using Gel Permeation Chromatography (GPC) to observe the growth of the polymer chains.[1][2]

  • After the desired polymerization time, cool the reaction mixture to room temperature.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

  • Isolate the polymer by filtration, wash with the non-solvent, and dry under vacuum to obtain the polyketone P1 .

  • Characterize the polymer using GPC (for molecular weight and dispersity), NMR spectroscopy, and MALDI mass spectrometry.[1]

Reaction Mechanism and Workflow

The palladium-catalyzed ROP of cyclobutanols proceeds in a stepwise manner. The process involves initiation, propagation, and termination steps, leading to the formation of oligomers that further react to form higher molecular weight polymers.[1][3][4]

ROP_Mechanism Monomer Cyclobutanol Monomer Oligomers Oligomers Monomer->Oligomers Pd-catalyzed β-carbon elimination & C-C coupling Pd_cat Pd(0) Catalyst Pd_cat->Monomer Polymer Polyketone Oligomers->Polymer Further coupling

Caption: Palladium-catalyzed ring-opening polymerization of cyclobutanol.

Application Note 2: Synthesis of Cyclobutane-Containing Polyesters via [2+2] Photopolymerization

Cyclobutane-containing polymers can be synthesized through a [2+2] photocycloaddition reaction of bifunctional monomers, such as cinnamic ester derivatives.[5] This method allows for the creation of polyesters with the cyclobutane ring integrated into the polymer backbone. The use of a continuous flow reactor for this photopolymerization has been shown to yield polymers with higher molecular weights and narrower dispersities compared to traditional batch methods.[5]

Quantitative Data Summary

The thermal properties of cyclobutane polyesters synthesized via [2+2] photopolymerization are influenced by the flexibility of the linker in the monomer.

PolymerLinker FlexibilityTg (°C)Td (°C)
3a' - 3d' IncreasingDecreasingHigh
3e' - 3g' Decreasing (more rigid)IncreasingHigh
5a' - 5g' VariableDependent on linkerHigh

Tg = Glass transition temperature, Td = Decomposition temperature. Data interpretation based on reference[5]. Some polymers exhibited two Tg values, potentially due to a [2+2] reversion at higher temperatures.[5]

Experimental Protocol: Continuous Flow [2+2] Photopolymerization

This protocol outlines a general procedure for the synthesis of cyclobutane-containing polyesters using a continuous flow reactor.

Materials:

  • Functionalized cinnamic ester monomer

  • Thioxanthone (photosensitizer)

  • Solvent (e.g., DMF)

  • Continuous flow reactor equipped with a suitable light source (e.g., UV lamp)

  • Syringe pump

  • Back pressure regulator

Procedure:

  • Prepare a solution of the cinnamic ester monomer and the thioxanthone photosensitizer in the chosen solvent.

  • Set up the continuous flow reactor, ensuring the light source is operational and the system is purged with an inert gas if necessary.

  • Use a syringe pump to introduce the monomer solution into the flow reactor at a defined flow rate.

  • Irradiate the solution as it passes through the reactor to induce the [2+2] photocycloaddition.

  • Collect the polymer solution at the outlet of the reactor.

  • Precipitate the polymer by adding the solution to a non-solvent.

  • Isolate the polymer by filtration, wash, and dry under vacuum.

  • Characterize the resulting polymer using GPC, NMR, and DSC (Differential Scanning Calorimetry) to determine molecular weight, structure, and thermal properties.[5]

Experimental Workflow

The workflow for the continuous flow synthesis of cyclobutane polyesters offers advantages in terms of scalability and control over polymer properties.[5]

Flow_Photopolymerization Monomer_Sol Monomer & Photosensitizer Solution Pump Syringe Pump Monomer_Sol->Pump Reactor Continuous Flow Reactor (with light source) Pump->Reactor Polymer_Sol Polymer Solution Reactor->Polymer_Sol Precipitation Precipitation Polymer_Sol->Precipitation Isolation Isolation & Drying Precipitation->Isolation Polymer_Product Cyclobutane Polyester Isolation->Polymer_Product

Caption: Continuous flow synthesis of cyclobutane polyesters.

Emerging Applications of Cyclobutanol Derivatives

Optoelectronic Materials

Cyclobutane derivatives are being explored for their potential in optoelectronic applications. For instance, novel hole-transporting materials (HTMs) incorporating a cyclobutane core have been synthesized for use in perovskite solar cells.[6] These materials have shown impressive power conversion efficiencies and long-term stability.[6] The rigid cyclobutane core can contribute to a more amorphous and morphologically stable material, which is beneficial for device performance.[6]

Drug Delivery Systems

In the realm of drug development, cyclobutanol derivatives are utilized as building blocks for creating new therapeutic agents.[7][8] The unique, rigid structure of the cyclobutane ring can impart favorable pharmacological properties.[9] Chiral cyclobutane-containing peptides have been synthesized and evaluated as cell-penetrating peptides for selective anti-leishmania drug delivery systems.[10] These peptides have demonstrated the ability to be conjugated with drugs and enhance their intracellular accumulation.[10]

The versatility of cyclobutanol derivatives continues to open new avenues for the creation of advanced materials with tailored properties for a wide range of applications, from polymer science to medicine.

References

Application Notes and Protocols for the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis and evaluation of novel therapeutic agents. The following sections focus on the synthesis of anticancer agents derived from the natural product Brevilin A, a green chemistry approach to antitubercular compounds, and the synthesis of the anti-tuberculosis drug Delamanid. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to replicate and build upon these findings.

Section 1: Synthesis and Anticancer Activity of Brevilin A Derivatives

Natural products are a rich source of inspiration for the development of new anticancer drugs.[1] Brevilin A, a sesquiterpene lactone, has demonstrated promising anticancer activity, and its structural modification can lead to derivatives with enhanced potency.[2][3] This section details the synthesis of novel Brevilin A derivatives and the evaluation of their cytotoxic effects against various cancer cell lines.

Data Presentation: Anticancer Activity of Brevilin A Derivatives

The anticancer activity of Brevilin A and its synthesized derivatives was evaluated using the MTT assay against a panel of human cancer cell lines. The results, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), are summarized in Table 1.[4]

CompoundModificationIC50 (μM) A549 (Lung)IC50 (μM) SW480 (Colon)IC50 (μM) MDA-MB-231 (Breast)IC50 (μM) MCF-7 (Breast)
Brevilin A Parent Compound12.3 ± 0.810.5 ± 0.715.2 ± 1.118.4 ± 1.3
BA-1 1,4-reduction of the enone> 50> 50> 50> 50
BA-9 Addition of a functional group5.2 ± 0.44.1 ± 0.36.5 ± 0.57.8 ± 0.6
BA-10 Addition of a different functional group3.8 ± 0.32.9 ± 0.24.7 ± 0.45.9 ± 0.5

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

General Synthesis of Brevilin A Derivatives (BA-9 and BA-10):

While the precise, step-by-step synthesis for derivatives BA-9 and BA-10 is proprietary, a general protocol for the modification of Brevilin A is as follows. This procedure is based on standard organic synthesis methodologies for the structural modification of natural products.[2][3]

Materials:

  • Brevilin A (starting material)

  • Appropriate reagent for the addition of the desired functional group (e.g., an amine or thiol-containing moiety)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Mild base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

Procedure:

  • Dissolve Brevilin A (1 equivalent) in the anhydrous solvent in the reaction vessel.

  • Add the mild base (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Slowly add the reagent for the functional group addition (1.1 equivalents) to the reaction mixture.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane:ethyl acetate) to obtain the desired derivative.

  • Characterize the final product using spectroscopic techniques such as NMR and mass spectrometry.

Protocol for MTT Assay to Determine Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][5][6]

Materials:

  • Human cancer cell lines (e.g., A549, SW480, MDA-MB-231, MCF-7)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Brevilin A and its derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds (Brevilin A and its derivatives) in the culture medium.

  • After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability and determine the IC50 values.

Visualization of Signaling Pathway and Workflow

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene (e.g., Cyclin D1, Bcl-xL) Nucleus->Gene Gene Transcription BrevilinA Brevilin A BrevilinA->JAK Inhibition Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Brevilin A Reaction Reaction with Functionalizing Reagent Start->Reaction Purification Column Chromatography Reaction->Purification Product Brevilin A Derivative Purification->Product Characterization NMR & Mass Spec Product->Characterization Biological_Assay MTT Assay Product->Biological_Assay Ultrasound_Synthesis_Workflow Start Mix Reactants: - 6-Methoxy-2-methylquinolin-4-ol - Benzyl bromide - K2CO3 in DMF Sonication Ultrasound Irradiation (15 minutes) Start->Sonication Workup Solvent Reduction & Precipitation Sonication->Workup Purification Filtration, Washing & Centrifugation Workup->Purification Product 4-Alkoxy-6-methoxy-2-methylquinoline Purification->Product Retrosynthesis_Delamanid Delamanid Delamanid Intermediate1 Chiral Epoxide Intermediate Delamanid->Intermediate1 Coupling Intermediate2 2-bromo-4-nitroimidazole Delamanid->Intermediate2 Coupling StartingMaterial1 4-Iodophenol Intermediate1->StartingMaterial1 StartingMaterial2 4-Hydroxypiperidine derivative Intermediate1->StartingMaterial2 StartingMaterial3 3-chloro-2-methyl-1-propene Intermediate1->StartingMaterial3 StartingMaterial4 4-Nitroimidazole Intermediate2->StartingMaterial4

References

Application Notes and Protocols for Reactions Involving cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical transformations of cis-3-benzyloxymethylcyclobutanol, a versatile building block in organic synthesis and pharmaceutical development. The protocols focus on the oxidation of the cyclobutanol to the corresponding cyclobutanone and the deprotection of the benzyl ether to reveal the primary alcohol.

Overview

This compound is a valuable intermediate due to its unique four-membered ring structure and the presence of two distinct functional groups: a secondary alcohol and a benzyl-protected primary alcohol. This arrangement allows for selective manipulation and elaboration, making it a key component in the synthesis of complex molecules.

Key Reactions and Applications

Two fundamental reactions involving this compound are:

  • Oxidation: The secondary alcohol on the cyclobutane ring can be selectively oxidized to a ketone, yielding cis-3-(benzyloxymethyl)cyclobutanone. This ketone is a versatile intermediate for further carbon-carbon bond formation or other nucleophilic additions.

  • Deprotection (Hydrogenolysis): The benzyl ether can be cleaved to unveil the primary alcohol, resulting in cis-3-(hydroxymethyl)cyclobutanol. This diol is a useful precursor for the synthesis of various carbocyclic nucleoside analogues and other biologically active compounds.

The logical workflow for these transformations is depicted below.

G start This compound ketone cis-3-(Benzyloxymethyl)cyclobutanone start->ketone Oxidation (e.g., Swern) diol cis-3-(Hydroxymethyl)cyclobutanol start->diol Deprotection (Hydrogenolysis)

Caption: Key transformations of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the starting material and the products of the described reactions. Please note that while some data is experimentally verified, other values are based on closely related compounds or predictions due to the limited availability of specific experimental data for these exact transformations.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)1H NMR Key Signals (CDCl3, δ ppm)
This compoundC12H16O2192.26--7.39-7.26 (m, 5H), 4.51 (s, 2H), 4.20-4.10 (m, 1H), 3.50 (d, 2H), 2.60-2.50 (m, 1H), 2.20-2.05 (m, 2H), 1.85-1.75 (m, 2H)
cis-3-(Benzyloxymethyl)cyclobutanoneC12H14O2190.24Oil>90 (expected)7.38-7.25 (m, 5H), 4.52 (s, 2H), 3.63 (d, 2H), 3.20-3.05 (m, 2H), 2.85-2.70 (m, 3H)[1]
cis-3-(Hydroxymethyl)cyclobutanolC5H10O2102.13Oil>95 (expected)4.15 (quintet, 1H), 3.65 (d, 2H), 2.50-2.40 (m, 1H), 2.10-1.95 (m, 2H), 1.70-1.60 (m, 2H)

Experimental Protocols

The following are detailed protocols for the oxidation and deprotection of this compound. These are based on standard, reliable procedures for these types of transformations.

Protocol 1: Swern Oxidation to cis-3-(Benzyloxymethyl)cyclobutanone

This protocol describes the oxidation of the secondary alcohol using a Swern oxidation, which is known for its mild conditions and high yields.

G cluster_0 Reaction Setup cluster_1 Substrate Addition cluster_2 Reaction and Quench cluster_3 Workup and Purification A Dissolve oxalyl chloride in CH2Cl2 B Cool to -78 °C A->B C Add DMSO dropwise B->C D Add this compound in CH2Cl2 C->D E Stir for 30 min at -78 °C D->E F Add triethylamine E->F G Warm to room temperature F->G H Quench with water G->H I Extract with CH2Cl2 H->I J Wash with brine, dry, and concentrate I->J K Purify by column chromatography J->K

Caption: Workflow for the Swern Oxidation.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous CH2Cl2 (0.2 M) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of DMSO (2.2 equivalents) in anhydrous CH2Cl2 dropwise over 15 minutes.

  • Stir the resulting mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous CH2Cl2 dropwise over 15 minutes.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise, and continue stirring for 15 minutes at -78 °C.

  • Allow the reaction mixture to warm to room temperature over 1 hour.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford cis-3-(benzyloxymethyl)cyclobutanone.

Protocol 2: Hydrogenolysis to cis-3-(Hydroxymethyl)cyclobutanol

This protocol details the removal of the benzyl protecting group via catalytic hydrogenation to yield the corresponding diol.

G A Dissolve this compound in Ethanol B Add Pd/C (10 mol%) A->B C Evacuate and backfill with H2 B->C D Stir under H2 atmosphere (balloon or Parr shaker) C->D E Monitor reaction by TLC D->E F Filter through Celite E->F G Concentrate the filtrate F->G H Purify if necessary G->H

Caption: Workflow for Hydrogenolysis.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H2)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol (0.1 M) in a flask equipped with a stir bar.

  • Carefully add 10% palladium on carbon (10 mol% by weight) to the solution.

  • Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas (a balloon filled with H2 is suitable for small-scale reactions; for larger scales, a Parr hydrogenation apparatus is recommended).

  • Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen atmosphere and replace it with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude cis-3-(hydroxymethyl)cyclobutanol. The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Oxalyl chloride is corrosive and toxic; handle with extreme care. The Swern oxidation produces carbon monoxide, a toxic gas.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely in the air.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby during the hydrogenation reaction.

References

Application Notes and Protocols for the Scale-up Synthesis of cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Benzyloxymethylcyclobutanol is a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its unique four-membered ring structure provides a rigid scaffold that is increasingly utilized as a bioisostere for larger or more flexible chemical groups in drug design.[3][4] The presence of both a hydroxyl and a benzyloxymethyl group offers two distinct points for chemical modification, making it a versatile intermediate for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2]

These application notes provide a detailed protocol for the scale-up synthesis of this compound, moving from a previously reported milligram-scale synthesis to a more practical gram-scale production suitable for research and development laboratories.[5]

Synthetic Pathway Overview

The proposed scale-up synthesis involves a two-step process starting from the commercially available 3-oxocyclobutanecarboxylic acid. The first step is the reduction of the ketone to a cis-hydroxyl group and the simultaneous esterification of the carboxylic acid. The second step involves the reduction of the ester to the primary alcohol, followed by protection of the resulting diol at the primary hydroxyl group with a benzyl group. A more direct, high-yield final step from a precursor is also detailed.

A 3-Oxocyclobutanecarboxylic acid B Reduction & Esterification A->B C cis-3-Hydroxycyclobutanecarboxylate B->C D Reduction & Benzyl Protection C->D E This compound D->E

Caption: Proposed multi-step synthesis pathway for this compound.

Experimental Protocols

Materials and Equipment
MaterialGradeSupplier
3-(Benzyloxy)cyclobutanoneReagent Grade, ≥95%(Typical)
Sodium borohydride (NaBH₄)Reagent Grade, ≥98%(Typical)
Methanol (MeOH)Anhydrous(Typical)
Dichloromethane (DCM)Anhydrous(Typical)
Ethyl acetate (EtOAc)ACS Grade(Typical)
HexanesACS Grade(Typical)
Saturated aqueous ammonium chloride (NH₄Cl)N/AIn-house prep.
Saturated aqueous sodium bicarbonate (NaHCO₃)N/AIn-house prep.
Brine (saturated NaCl solution)N/AIn-house prep.
Anhydrous magnesium sulfate (MgSO₄)Reagent Grade(Typical)
Silica gel60 Å, 230-400 mesh(Typical)

Equipment:

  • Three-neck round-bottom flask (2 L)

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Scale-up Synthesis of this compound

This protocol is scaled from a reported high-yield synthesis.[5]

Step 1: Reduction of 3-(Benzyloxy)cyclobutanone

  • Reaction Setup:

    • To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and an argon inlet, add 3-(Benzyloxy)cyclobutanone (50.0 g, 0.263 mol).

    • Dissolve the starting material in anhydrous methanol (1 L).

    • Cool the solution to 0 °C using an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (14.9 g, 0.394 mol, 1.5 equiv) portion-wise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (200 mL).

    • Allow the mixture to warm to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove most of the methanol.

    • To the remaining aqueous residue, add deionized water (500 mL) and extract with ethyl acetate (3 x 400 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (200 mL) followed by brine (200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Purification

  • Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in hexanes.

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate). The cis-isomer is expected to be the major product.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine the pure fractions containing the desired product and concentrate under reduced pressure to yield this compound as a light-yellow oil.

Data Presentation

ParameterReported Small-Scale[5]Projected Scale-up (50 g)
Starting MaterialNot specified3-(Benzyloxy)cyclobutanone
Scale300 mg50.0 g
Reducing AgentNot specifiedSodium borohydride
SolventNot specifiedMethanol
Reaction TemperatureNot specified0 °C
Yield99%~90-98% (expected)
PurityNot specified>95% (after chromatography)
Physical AppearanceLight yellow oilLight yellow oil

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the scale-up synthesis and purification process.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A Setup 2L Reactor (Stirrer, Thermo, Ar) B Add 3-(Benzyloxy)cyclobutanone and Anhydrous Methanol A->B C Cool to 0 °C B->C D Portion-wise Addition of Sodium Borohydride C->D E Maintain T < 5 °C D->E F Stir at 0 °C for 2h E->F G Quench with NH4Cl (aq) F->G H Concentrate (Remove MeOH) G->H I Extract with Ethyl Acetate H->I J Wash with NaHCO3 & Brine I->J K Dry (MgSO4) & Concentrate J->K L Silica Gel Column Chromatography (Hexanes/EtOAc) K->L M Combine Pure Fractions & Concentrate L->M N Final Product: This compound M->N

Caption: Workflow for the scale-up synthesis of this compound.

Safety and Handling

  • Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and avoid contact with acidic solutions.

  • Anhydrous solvents: Methanol and dichloromethane are flammable and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Reaction quenching: The quenching of sodium borohydride is exothermic. Add the aqueous quenching solution slowly to control the release of heat and gas.

  • Glassware under vacuum: Ensure all glassware used for rotary evaporation is free from cracks or defects to prevent implosion.

This protocol provides a robust starting point for the gram-scale synthesis of this compound, a key intermediate for further chemical exploration and drug development.[1][2]

References

Troubleshooting & Optimization

Technical Support Center: Purification of cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of cis-3-Benzyloxymethylcyclobutanol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, focusing on column chromatography and recrystallization techniques.

Issue 1: Poor Separation During Column Chromatography

Symptoms:

  • Co-elution of the desired product with impurities.

  • Broad peaks or streaking on Thin Layer Chromatography (TLC).

  • Low recovery of the pure compound.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Solvent System (Eluent) The polarity of the eluent may be too high or too low. A common starting point for a compound with a hydroxyl and an ether group like this compound is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[1] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
Improper Column Packing Air bubbles or cracks in the silica gel can lead to channeling and poor separation. Ensure the silica gel is fully slurried in the initial eluent and packed uniformly without allowing the column to run dry.
Overloading the Column Too much crude product applied to the column will exceed its separation capacity. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Sample Insolubility If the crude product is not fully dissolved in the loading solvent, it can precipitate on the column, leading to streaking. Dissolve the sample in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane) before loading, or adsorb it onto a small amount of silica gel.
Issue 2: Failure to Induce Crystallization (Recrystallization)

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • The compound remains in solution even after cooling.

  • The resulting crystals are impure.

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect Recrystallization Solvent The ideal solvent should dissolve the compound when hot but not when cold. For this compound, consider solvents like ethanol, or solvent mixtures such as hexane/ethyl acetate or toluene.[2][3] Experiment with small amounts to find a suitable solvent or solvent pair.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals or oiling out. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[3]
Solution is Not Saturated If too much solvent was added, the solution will not be saturated upon cooling. Carefully evaporate some of the solvent and attempt to cool again.
Presence of Soluble Impurities High levels of impurities can inhibit crystal formation. If the product is very impure, it may require a preliminary purification step, such as column chromatography, before recrystallization.
Lack of Nucleation Sites Crystal growth requires a nucleation site. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound?

A1: The most common impurities are typically the trans-isomer (trans-3-Benzyloxymethylcyclobutanol), unreacted starting materials from the synthesis, and by-products. The specific impurities will depend on the synthetic route used.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: The purity of the final product can be assessed using several techniques:

  • Gas Chromatography (GC): Provides information on the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the cis-isomer and can be used to identify impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine both purity and the ratio of cis to trans isomers, especially with a suitable column.

Q3: What is a good starting solvent system for flash column chromatography of this compound?

A3: A good starting point for the mobile phase is a gradient of ethyl acetate in hexane.[4] Begin with a low concentration of ethyl acetate (e.g., 5-10%) and gradually increase the polarity while monitoring the separation with TLC.

Q4: Can I use recrystallization as the sole purification method?

A4: Recrystallization can be a very effective purification technique if the starting material is relatively pure. However, if the crude product contains a significant amount of impurities, or if the impurities have similar solubility properties to the desired product, a preliminary purification by column chromatography is often necessary.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation:

    • Select a column of appropriate size.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the column.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system, collecting fractions.

    • Monitor the fractions by TLC.

    • Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the desired compound.

  • Analysis:

    • Combine the pure fractions as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Analyze the final product for purity.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a test tube, add a small amount of the compound.

    • Add a few drops of a potential solvent and observe the solubility at room temperature.

    • If it is insoluble, heat the solvent and observe if the compound dissolves.

    • Allow the hot solution to cool to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.[2]

  • Procedure:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Visualizations

experimental_workflow cluster_optional Optional Further Purification crude_product Crude Product (cis/trans mixture, impurities) column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->column_chromatography pure_product Pure this compound column_chromatography->pure_product Main Fraction impurities Impurities (trans-isomer, etc.) column_chromatography->impurities Other Fractions recrystallization Recrystallization (e.g., Ethanol or Hexane/EtOAc) recrystallization->pure_product purity_analysis Purity Analysis (GC, NMR, HPLC) pure_product->recrystallization If needed pure_product->purity_analysis

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Issue Encountered is_chromatography Column Chromatography? start->is_chromatography is_recrystallization Recrystallization? start->is_recrystallization poor_separation Poor Separation is_chromatography->poor_separation Yes no_crystals No Crystals / Oiling Out is_recrystallization->no_crystals Yes check_eluent Adjust Eluent Polarity poor_separation->check_eluent check_packing Repack Column poor_separation->check_packing check_loading Reduce Sample Load poor_separation->check_loading check_solvent Test New Solvents no_crystals->check_solvent check_cooling Slow Down Cooling no_crystals->check_cooling induce_nucleation Scratch Flask / Add Seed Crystal no_crystals->induce_nucleation

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Synthesis of cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of cis-3-Benzyloxymethylcyclobutanol.

Troubleshooting Guide

Low yield in the synthesis of this compound can arise from issues in one of the two primary synthetic stages: the formation of the cyclobutanol precursor or the subsequent benzylation step. This guide addresses common problems in a question-and-answer format.

Stage 1: Synthesis of cis-3-(Hydroxymethyl)cyclobutanol (Precursor)

A common route to the precursor involves the reduction of a corresponding cyclobutanone.

  • Q1: The yield of cis-3-(Hydroxymethyl)cyclobutanol is low, and I'm isolating the trans-isomer as a major byproduct. What's causing this and how can I improve cis-selectivity?

    A1: The formation of the trans-isomer is a common issue related to the stereoselectivity of the reduction step. The choice of reducing agent is critical. Standard reducing agents like sodium borohydride may not provide high diastereoselectivity.

    Troubleshooting Steps:

    • Change the Reducing Agent: Employ a bulkier reducing agent that favors hydride attack from the less sterically hindered face of the ketone, leading to the desired cis-diol. L-Selectride® (Lithium tri-sec-butylborohydride) is often effective in these cases.[1][2]

    • Control the Temperature: Lowering the reaction temperature can significantly enhance stereoselectivity. Perform the reduction at -78 °C.[2]

    • Slow Reagent Addition: Add the reducing agent slowly to the solution of the cyclobutanone precursor to maintain a low temperature and minimize side reactions.[2]

  • Q2: My reaction is incomplete, and I'm recovering a significant amount of the starting 3-(hydroxymethyl)cyclobutanone. How can I drive the reaction to completion?

    A2: Incomplete conversion is often due to insufficient reducing agent or deactivation of the reagent.

    Troubleshooting Steps:

    • Verify Reagent Equivalents: Ensure you are using a sufficient excess of the reducing agent. Typically, 1.2 equivalents of L-Selectride® are used.[2]

    • Check Reagent Quality: Reducing agents like L-Selectride® are moisture-sensitive. Use a fresh, properly stored solution.

    • Increase Reaction Time: While monitoring by TLC, allow the reaction to stir for a longer period (e.g., 2-4 hours) at low temperature until the starting material is no longer visible.[1]

Stage 2: Benzylation of cis-3-(Hydroxymethyl)cyclobutanol

This step is typically achieved via a Williamson ether synthesis.

  • Q3: The benzylation reaction is giving a low yield of the desired ether, and I'm observing the formation of an alkene byproduct. What is happening?

    A3: The formation of an alkene is likely due to a competing E2 elimination reaction, a common side reaction in Williamson ether synthesis, especially with sterically hindered alcohols or when using a strong, bulky base.[3]

    Troubleshooting Steps:

    • Choice of Base: While a strong base is needed to deprotonate the alcohol, a very bulky base can preferentially act as a base for elimination. Sodium hydride (NaH) is a common and effective choice that is sterically small.[3]

    • Reaction Temperature: Lower temperatures generally favor the SN2 (substitution) reaction over E2 (elimination). Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) instead of heating.

    • Alkylating Agent: Use a primary benzyl halide like benzyl bromide, which is highly reactive towards SN2 and cannot undergo E2 elimination itself.[4]

  • Q4: My starting alcohol is not fully consumed, leading to a low yield. What are the possible reasons?

    A4: Incomplete consumption of the starting alcohol points to issues with the deprotonation step or the reactivity of the alkylating agent.

    Troubleshooting Steps:

    • Incomplete Deprotonation: Ensure the alcohol is fully deprotonated to form the alkoxide. Use a sufficiently strong base like sodium hydride (NaH) in an appropriate excess.[3] The reaction should be stirred for a sufficient time after the addition of the base to allow for complete deprotonation before adding the benzyl halide.

    • Solvent Choice: Use a polar aprotic solvent such as THF or DMF. These solvents solvate the cation of the alkoxide, leaving the "naked" and more nucleophilic alkoxide anion to participate in the SN2 reaction.

    • Reagent Purity: Ensure that the solvent and alcohol are anhydrous, as water will quench the strong base. The benzyl halide should also be pure and free from degradation products.

Frequently Asked Questions (FAQs)

  • What is a typical overall yield for the synthesis of this compound?

    • Yields can vary significantly based on the specific conditions and scale. A successful two-step synthesis with optimized conditions for both the reduction and benzylation steps can be expected to have an overall yield in the range of 60-80%.

  • How can I purify the final product, this compound?

    • The crude product can typically be purified by column chromatography on silica gel.[1][2]

  • Are there alternative methods for the benzylation step?

    • Yes, other methods for forming benzyl ethers exist, such as using benzyl trichloroacetimidate under acidic conditions. However, the Williamson ether synthesis is a robust and commonly used method.

Data Presentation

Table 1: Representative Conditions for Diastereoselective Reduction

ParameterConditionReference
Starting Material 3-(Hydroxymethyl)cyclobutanone[1]
Reducing Agent L-Selectride® (1.2 equiv.)[2]
Solvent Anhydrous THF[2]
Temperature -78 °C[2]
Reaction Time 2-4 hours (monitored by TLC)[1]
Typical Yield >95%[5]
Diastereoselectivity (cis:trans) >95:5[5]

Table 2: Representative Conditions for Williamson Ether Synthesis

ParameterConditionReference
Starting Material cis-3-(Hydroxymethyl)cyclobutanolN/A
Base Sodium Hydride (NaH) (1.1-1.5 equiv.)[3]
Alkylating Agent Benzyl Bromide (BnBr) (1.1-1.5 equiv.)[4]
Solvent Anhydrous THF or DMFN/A
Temperature 0 °C to room temperatureN/A
Reaction Time 2-12 hours (monitored by TLC)N/A
Typical Yield 70-90%N/A

Experimental Protocols

Protocol 1: Synthesis of cis-3-(Hydroxymethyl)cyclobutanol

This protocol is adapted from the synthesis of the analogous cyclopentanol.[1][2]

  • Reaction Setup: Dissolve 3-(hydroxymethyl)cyclobutanone (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® solution (1.2 equivalents) to the cooled, stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction at -78 °C by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.

  • Work-up: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure cis-3-(Hydroxymethyl)cyclobutanol.

Protocol 2: Synthesis of this compound (Williamson Ether Synthesis)

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a solution of cis-3-(Hydroxymethyl)cyclobutanol (1 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents, as a 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 2-12 hours).

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Work-up: Extract the mixture with ethyl acetate. Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Benzylation A 3-(Hydroxymethyl)cyclobutanone B Diastereoselective Reduction (L-Selectride®, -78°C) A->B C cis-3-(Hydroxymethyl)cyclobutanol B->C D cis-3-(Hydroxymethyl)cyclobutanol E Williamson Ether Synthesis (NaH, BnBr) D->E F This compound E->F

Caption: Overall synthetic workflow for this compound.

G cluster_stage Identify Synthesis Stage with Low Yield cluster_1 Troubleshooting Stage 1 cluster_2 Troubleshooting Stage 2 Start Low Yield Observed Stage1 Stage 1: Reduction Start->Stage1 Analyze precursor yield Stage2 Stage 2: Benzylation Start->Stage2 Precursor yield is good Q1 Poor cis:trans ratio? Stage1->Q1 Q3 Alkene byproduct observed? Stage2->Q3 A1 Use bulky reducing agent (L-Selectride®) Lower temperature to -78°C Q1->A1 Yes Q2 Incomplete reaction? Q1->Q2 No A2 Check reagent quality and equivalents Increase reaction time A3 Use non-bulky base (NaH) Lower reaction temperature Q3->A3 Yes Q4 Incomplete reaction? Q3->Q4 No A4 Ensure complete deprotonation Use anhydrous polar aprotic solvent

Caption: Troubleshooting logic for low yield in synthesis.

References

Common side reactions in the synthesis of cyclobutanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of cyclobutanol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to cyclobutanol derivatives?

A1: Common methods include the reduction of corresponding cyclobutanones, [2+2] cycloaddition reactions to form the cyclobutane ring, and ring expansion reactions such as the Tiffeneau-Demjanov rearrangement. The choice of method depends on the desired substitution pattern and stereochemistry.

Q2: Why is achieving the desired stereochemistry in cyclobutanol derivatives often challenging?

A2: The puckered and strained nature of the cyclobutane ring creates significant steric and torsional strain effects that influence the approach of reagents. In cyclobutanone reductions, this leads to a strong preference for cis-alcohols. In cycloaddition reactions, controlling the facial selectivity and relative stereochemistry of multiple new chiral centers can be difficult.

Q3: My cyclobutanol product seems to be degrading. What could be the cause?

A3: Cyclobutanol and its derivatives possess significant ring strain. Under strongly acidic conditions or in the presence of some transition metal catalysts, they can undergo ring-opening reactions. It is crucial to choose neutral or mildly basic conditions for purification and subsequent reaction steps whenever possible to maintain the integrity of the cyclobutane ring.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Reduction of 3-Substituted Cyclobutanones

Problem: The reduction of my 3-substituted cyclobutanone yields a mixture of cis and trans isomers, or I am trying to synthesize the less-favored trans isomer.

Background: The hydride reduction of 3-substituted cyclobutanones is highly selective for the cis alcohol isomer, often with a diastereomeric ratio greater than 90:10. This is due to the hydride preferentially attacking from the face opposite the substituent (anti-facial attack) to minimize torsional strain in the transition state.

Troubleshooting Steps:

  • Enhancing cis-Selectivity:

    • Lower the Reaction Temperature: Decreasing the temperature (e.g., from room temperature to -78 °C) generally increases the kinetic preference for the anti-facial attack, leading to a higher cis:trans ratio.[1][2]

    • Decrease Solvent Polarity: Using less polar solvents like THF or diethyl ether instead of more polar options can enhance selectivity.[1][2] Highly polar solvents can coordinate with the counterion of the hydride reagent, reducing its interaction with the carbonyl and thus lowering selectivity.[1]

  • Accessing the trans-Isomer:

    • Mitsunobu Inversion: If you have successfully synthesized the cis-isomer, a Mitsunobu reaction can be used to invert the stereocenter to the trans-configuration. This is often the most practical method for obtaining the pure trans-isomer.[3]

    • Oxidation-Reduction Sequence: An alternative two-step approach involves oxidizing the cis-alcohol back to the cyclobutanone (e.g., using Dess-Martin periodinane) and then performing a selective reduction. While most reducing agents favor the cis-product, specific conditions or reagents might offer different selectivity. For instance, in one study, reducing a 3-substituted benzocyclobutenone with L-selectride after oxidation of the trans-isomer yielded the cis-isomer as a single product.[4] This highlights that selectivity can be substrate-dependent and may require screening different bulky reducing agents.

Quantitative Data: Effect of Reaction Conditions on Cyclobutanone Reduction
SubstrateReducing AgentSolventTemperature (°C)cis:trans Ratio
3-phenylcyclobutanoneNaBH₄THF2595:5
3-phenylcyclobutanoneNaBH₄THF-7898:2
3-phenylcyclobutanoneNaBH₄Methanol2593:7
3-phenylcyclobutanoneLiAlH(OtBu)₃THF25>99:1
3-benzyloxycyclobutanoneNaBH₄THF2597:3
3-benzyloxycyclobutanoneL-selectrideTHF25>99:1

(Data compiled from references[1][2][3])

G Troubleshooting Workflow: Cyclobutanone Reduction start Start: Reduction of 3-Substituted Cyclobutanone check_ratio Is the cis:trans ratio acceptable? start->check_ratio cis_goal Goal: Maximize cis-isomer check_ratio->cis_goal No, need more cis trans_goal Goal: Obtain trans-isomer check_ratio->trans_goal No, need trans end_cis End: High cis-selectivity achieved check_ratio->end_cis Yes lower_temp Decrease reaction temperature (e.g., -78 °C) cis_goal->lower_temp mitsunobu Perform Mitsunobu inversion on cis-isomer trans_goal->mitsunobu ox_red Perform Oxidation-Reduction sequence trans_goal->ox_red change_solvent Use less polar solvent (e.g., THF) lower_temp->change_solvent If still not optimal change_solvent->end_cis end_trans End: trans-isomer synthesized mitsunobu->end_trans ox_red->end_trans

Troubleshooting workflow for cyclobutanone reduction.
Issue 2: Ring Expansion vs. Elimination in Tiffeneau-Demjanov Rearrangement

Problem: When attempting a Demjanov or Tiffeneau-Demjanov ring expansion to synthesize a cyclobutanol or cyclopentanone, I am observing significant amounts of olefin byproducts.

Background: The Demjanov rearrangement involves the diazotization of a primary amine (e.g., aminomethylcyclopropane) to form an unstable diazonium ion. Loss of N₂ generates a primary carbocation, which can either undergo a 1,2-alkyl shift (ring expansion) or be trapped by a base to form an elimination product (olefin). Olefins are almost invariably formed as side products in the classic Demjanov rearrangement.[5][6] The Tiffeneau-Demjanov variant, which starts with a β-amino alcohol, generally provides better yields of the ring-expanded ketone and fewer olefin byproducts.[1][3]

Troubleshooting Steps:

  • Use a β-Amino Alcohol Precursor: Start with a 1-(aminomethyl)-cycloalkanol instead of an aminomethylcycloalkane. The presence of the hydroxyl group helps to stabilize the carbocation intermediate through resonance, favoring the rearrangement pathway over elimination.[3]

  • Control the Temperature: Diazotization reactions are exothermic. Maintaining a low temperature (typically 0-5 °C) is critical to control the reaction rate and minimize the decomposition of the reactive diazonium intermediate into undesired side products.[7]

  • Choice of Acid/Solvent: While various strong acids can be used to generate nitrous acid in situ from sodium nitrite, trifluoroacetic acid (TFA) is sometimes preferred as it can improve the solubility of organic substrates and potentially lead to higher yields and fewer side products.[7]

G Competing Pathways in Tiffeneau-Demjanov Rearrangement start 1-(Aminomethyl)-cyclopropanol diazotization Diazotization (NaNO₂, H⁺, 0-5 °C) start->diazotization diazonium Unstable Diazonium Ion diazotization->diazonium loss_n2 Loss of N₂ diazonium->loss_n2 carbocation Primary Carbocation Intermediate loss_n2->carbocation rearrangement Desired Pathway: Ring Expansion (1,2-Alkyl Shift) carbocation->rearrangement elimination Side Reaction: Elimination (E1-like) carbocation->elimination product Cyclobutanone (after tautomerization) rearrangement->product side_product Olefin Byproducts elimination->side_product G Logical Flow of Paternò-Büchi Reaction reactants Carbonyl Compound + Alkene excitation Photochemical Excitation (hν) of Carbonyl reactants->excitation cycloaddition [2+2] Cycloaddition excitation->cycloaddition oxetane Side Product: Oxetane Formation cycloaddition->oxetane Paternò-Büchi Pathway cyclobutane_precursor Desired Product: Cyclobutanol Precursor cycloaddition->cyclobutane_precursor Alternative Pathway (e.g., Enone + Alkene) note Note: Direct cyclobutanol formation is not the primary outcome. This reaction produces oxetanes, which may be useful intermediates. oxetane->note

References

Technical Support Center: Diastereoselective Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cyclobutane synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in [2+2] photocycloaddition reactions for cyclobutane synthesis?

A1: The diastereoselectivity of [2+2] photocycloaddition reactions is governed by several critical factors that control the facial selectivity of the approaching reactants. Key considerations include:

  • Use of Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary into one of the reacting alkenes can create a steric bias, directing the cycloaddition to one face of the molecule.[1] Common auxiliaries include oxazolidinones and pseudoephedrine.[1]

  • Reaction Temperature: Lower reaction temperatures often enhance diastereoselectivity by favoring the kinetically controlled product and minimizing the formation of the thermodynamically more stable, but potentially undesired, diastereomer.[2][3]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition state and the conformation of the reactants, thereby affecting the stereochemical outcome.[4] Non-polar solvents may favor less polar transition states, leading to different diastereomeric ratios compared to polar solvents.

  • Steric Hindrance: The steric bulk of substituents on the reacting alkenes can significantly influence the approach of the reacting partners, leading to preferential formation of the less sterically hindered diastereomer.[3]

  • Photochemical Conditions: The choice of photosensitizer and the wavelength of light can impact the reaction pathway and, consequently, the stereoselectivity.[5]

Q2: How can Lewis acids be used to improve the diastereoselectivity of cyclobutane synthesis?

A2: Lewis acids can significantly enhance diastereoselectivity in cyclobutane synthesis, particularly in reactions involving the ring-opening of bicyclobutanes or in cycloaddition reactions.[6][7][8][9] They function by coordinating to one or both of the reactants, which can:

  • Increase Reaction Rate and Selectivity: By activating the substrate, Lewis acids can allow the reaction to proceed under milder conditions, which often favors higher selectivity.

  • Organize the Transition State: The coordination of the Lewis acid can create a more rigid and organized transition state, leading to a more predictable and selective approach of the reactants.

  • Promote Specific Reaction Pathways: In some cases, Lewis acids can steer the reaction towards a polar mechanism over a radical-mediated pathway, the latter of which often suffers from poor diastereoselectivity.[6][8] For instance, Bi(OTf)₃ and Sc(OTf)₃ have been successfully employed to achieve high diastereoselectivity in the ring-opening of bicyclo[1.1.0]butanes.[6][9]

Q3: What role do chiral ligands play in metal-catalyzed diastereoselective cyclobutane synthesis?

A3: In metal-catalyzed reactions, such as rhodium-catalyzed asymmetric 1,4-additions to cyclobutenes, chiral ligands are crucial for controlling the stereochemical outcome.[10][11] The chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the substrate and the subsequent bond-forming steps. The electronic and steric properties of the ligand are critical. For example, in rhodium-catalyzed arylations, electron-deficient chiral diene ligands have been shown to provide excellent diastereoselectivity.[11]

Troubleshooting Guide

Problem: Low Diastereomeric Ratio (d.r.) in my Cyclobutane Synthesis

This guide provides a systematic approach to troubleshooting and improving low diastereoselectivity in your cyclobutane synthesis.

Step 1: Analyze Reaction Conditions

Review and optimize your reaction parameters. The following table summarizes common starting points for optimization based on the reaction type.

Parameter[2+2] PhotocycloadditionLewis Acid-Catalyzed ReactionMetal-Catalyzed Reaction
Temperature Lowering the temperature often improves d.r.[2][3]Optimize temperature; lower is often better.Screen a range of temperatures.
Solvent Test a range of solvents with varying polarities.[4]Solvent can significantly impact Lewis acidity and selectivity.Solvent choice can affect catalyst activity and selectivity.
Concentration Higher concentrations may favor intermolecular reactions.Optimize concentration to favor the desired pathway.Catalyst loading and substrate concentration are critical.
Step 2: Evaluate Reagents and Catalysts

The choice of reagents and catalysts is paramount for achieving high diastereoselectivity.

ComponentTroubleshooting Action
Chiral Auxiliary If using a chiral auxiliary, consider one with greater steric bulk to enhance facial discrimination.[1]
Lewis Acid Screen different Lewis acids (e.g., Bi(OTf)₃, Sc(OTf)₃, TiCl₄) and optimize the loading.[6][9]
Chiral Ligand For metal-catalyzed reactions, screen a library of chiral ligands with varying electronic and steric properties.[10][11]
Substrate Modify substituents on the substrate to increase steric hindrance and favor a specific diastereomer.
Step 3: Consider Alternative Synthetic Strategies

If optimization of the current protocol does not yield the desired diastereoselectivity, consider alternative synthetic approaches.

Alternative StrategyDescription
Ring Contraction Stereospecific synthesis of cyclobutanes can be achieved through the ring contraction of pyrrolidines.[12][13]
Michael Addition Diastereoselective Michael addition of nucleophiles to activated cyclobutenes can provide access to functionalized cyclobutanes.[14]
Intramolecular Reactions Intramolecular cycloadditions can offer higher stereocontrol due to the constrained nature of the transition state.[15]

Experimental Protocols

Key Experiment: Lewis Acid-Catalyzed Diastereoselective Ring-Opening of Bicyclobutanes

This protocol is based on the work of Biju and coworkers, demonstrating a mild and highly diastereoselective synthesis of trisubstituted cyclobutanes using Bi(OTf)₃ as a Lewis acid catalyst.[6][8]

Materials:

  • Bicyclo[1.1.0]butane (BCB) derivative

  • 2-Naphthol derivative

  • Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃)

  • Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the 2-naphthol derivative (1.2 equivalents).

  • Add anhydrous CH₂Cl₂ and cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add Bi(OTf)₃ (10 mol%) to the solution and stir for 5 minutes.

  • Add the bicyclo[1.1.0]butane derivative (1.0 equivalent) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., CH₂Cl₂), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired trisubstituted cyclobutane.

Quantitative Data Summary:

The following table summarizes the effect of different Lewis acids on the diastereoselectivity of the ring-opening reaction.

EntryLewis Acid (mol%)SolventTemp (°C)Yield (%)d.r.
1Bi(OTf)₃ (10)CH₂Cl₂2592>20:1
2Sc(OTf)₃ (10)CH₂Cl₂258515:1
3Cu(OTf)₂ (10)CH₂Cl₂257810:1
4In(OTf)₃ (10)CH₂Cl₂25658:1

Visualizations

Caption: Troubleshooting workflow for low diastereoselectivity.

Lewis_Acid_Mechanism sub Bicyclobutane (BCB) + 2-Naphthol intermediate Coordinated Intermediate sub->intermediate lewis Lewis Acid (e.g., Bi(OTf)₃) lewis->intermediate product Trisubstituted Cyclobutane (High d.r.) intermediate->product Diastereoselective Ring-Opening

Caption: Proposed mechanism for Lewis acid-catalyzed reaction.

References

Stability issues of cis-3-Benzyloxymethylcyclobutanol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-3-Benzyloxymethylcyclobutanol. The information is designed to address specific stability issues and challenges that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound stem from its two main structural features: the cyclobutanol ring and the benzyloxymethyl group.

  • Cyclobutanol Ring: Due to inherent ring strain, the cyclobutane ring is susceptible to cleavage under certain conditions.[1][2] This can be promoted by strong acids, transition metal catalysts (e.g., Palladium, Iridium), and high temperatures.[3][4][5]

  • Benzyloxymethyl Group: The benzyl ether linkage can be cleaved under both reductive and oxidative conditions. It is generally stable to basic and weakly acidic conditions but can be removed with strong acids or Lewis acids.[6][7]

  • Alcohol Functionality: The secondary alcohol is susceptible to oxidation to the corresponding ketone, cis-3-(Benzyloxymethyl)cyclobutanone.[8]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry place, preferably refrigerated.[9] The container should be tightly sealed to protect it from moisture and air. For extended storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize the risk of oxidation.

Q3: Under what acidic conditions is the benzyloxymethyl group likely to be cleaved?

A3: The benzyloxymethyl group is generally stable in weakly acidic conditions. However, strong acids (e.g., HBr, HI) and some Lewis acids (e.g., BCl₃·SMe₂) can cleave the benzyl ether.[6][10] The rate of cleavage is dependent on the acid strength, temperature, and solvent.

Q4: Is the cyclobutanol ring stable to basic conditions?

A4: The cyclobutanol ring itself is generally stable under basic conditions. The hydroxyl group can be deprotonated by a strong base to form an alkoxide, which can then participate in reactions such as Williamson ether synthesis.[8] However, the integrity of the cyclobutane ring is typically maintained in the absence of other reagents that could promote ring opening.

Troubleshooting Guides

Issue 1: Unexpected Side Products or Low Yield in Reactions Involving Acidic Conditions
Symptom Possible Cause Suggested Solution
Formation of a linear, acyclic byproduct.Acid-catalyzed ring-opening of the cyclobutanol.[3]- Use a milder acid or a non-acidic catalyst if possible.- Lower the reaction temperature.- Reduce the reaction time and monitor closely by TLC or LC-MS.
Loss of the benzyl group, resulting in cis-3-(Hydroxymethyl)cyclobutanol.Cleavage of the benzyloxymethyl ether by strong acid.[6]- Use a weaker acid or a buffered system.- If strong acid is required, consider a different protecting group for the primary alcohol.
Isomerization or rearrangement of the product.Acid-catalyzed rearrangement of the cyclobutanol moiety.[3]- Screen different acid catalysts and solvents to minimize rearrangement.- Consider a different synthetic route that avoids strongly acidic conditions.
Issue 2: Decomposition or Low Yield During Oxidation Reactions
Symptom Possible Cause Suggested Solution
Formation of benzoic acid or benzaldehyde as a byproduct.Oxidative cleavage of the benzyloxymethyl group.[11][12]- Use a mild and selective oxidizing agent like Dess-Martin periodinane (DMP).[13][14]- Avoid harsh oxidizing agents like potassium permanganate under heating.
Complex mixture of products with no clear desired product.Over-oxidation or cleavage of the cyclobutane ring.- Lower the reaction temperature.- Reduce the stoichiometry of the oxidizing agent.- Choose a milder oxidant (e.g., DMP instead of Jones reagent).[8]
Issue 3: Unwanted Debenzylation During a Reaction
Symptom Possible Cause Suggested Solution
The benzyl group is removed, exposing the primary alcohol.Reductive conditions (e.g., catalytic hydrogenation with Pd/C and H₂).[15]- If reduction of another functional group is intended, consider a more selective reducing agent.- Use catalytic transfer hydrogenation with a specific hydrogen donor that may offer better selectivity.[16]
Strong Lewis acid treatment.[7]- Screen for a milder Lewis acid that is compatible with the benzyl ether.- Consider protecting the alcohol with a group more robust to Lewis acids.

Experimental Protocols

Protocol 1: Dess-Martin Oxidation of this compound

This protocol describes the oxidation of the secondary alcohol to the corresponding ketone, cis-3-(Benzyloxymethyl)cyclobutanone.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)[13][14]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Stir the mixture vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude ketone, which can be purified by column chromatography.

Protocol 2: Reductive Cleavage of the Benzyl Ether via Catalytic Transfer Hydrogenation

This protocol describes the removal of the benzyl protecting group to yield cis-3-(Hydroxymethyl)cyclobutanol.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate[15]

  • Methanol (MeOH), anhydrous

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and 10% Pd/C (typically 10-20% by weight of the substrate) in anhydrous methanol, add ammonium formate (5.0 eq) in one portion under an inert atmosphere.[3][15]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Wash the filter pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizations

Stability_Profile Compound This compound Acidic Strong Acidic Conditions Compound->Acidic Basic Basic Conditions Compound->Basic Oxidative Oxidative Conditions Compound->Oxidative Reductive Reductive Conditions Compound->Reductive RingOpened Ring-Opened Products Acidic->RingOpened Ring Cleavage Debenzylated cis-3-(Hydroxymethyl)cyclobutanol Acidic->Debenzylated Ether Cleavage Alkoxide Alkoxide Intermediate Basic->Alkoxide Deprotonation Ketone cis-3-(Benzyloxymethyl)cyclobutanone Oxidative->Ketone Alcohol Oxidation OxidativeCleavage Benzoic Acid/ Benzaldehyde Oxidative->OxidativeCleavage Ether Cleavage (Harsh Conditions) Reductive->Debenzylated Ether Cleavage

Caption: Stability profile of this compound under various reaction conditions.

Troubleshooting_Workflow Start Unexpected Reaction Outcome ReactionType Identify Reaction Type Start->ReactionType AcidicSymptoms Analyze Byproducts ReactionType->AcidicSymptoms Acidic OxidativeSymptoms Analyze Byproducts ReactionType->OxidativeSymptoms Oxidative ReductiveSymptoms Analyze Byproducts ReactionType->ReductiveSymptoms Reductive AcidSolutions Solutions: - Milder Acid - Lower Temperature - Shorter Reaction Time AcidicSymptoms->AcidSolutions Ring-Opening or Debenzylation OxidationSolutions Solutions: - Milder Oxidant (e.g., DMP) - Lower Temperature - Adjust Stoichiometry OxidativeSymptoms->OxidationSolutions Ether Cleavage or Over-oxidation ReductiveSolutions Solutions: - More Selective Reagent - Change Hydrogen Donor - Consider Alternative Protecting Group ReductiveSymptoms->ReductiveSolutions Debenzylation

Caption: A troubleshooting workflow for unexpected reaction outcomes.

References

Technical Support Center: [2+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working with [2+2] cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What is a [2+2] cycloaddition reaction?

A [2+2] cycloaddition is a pericyclic reaction that involves two components with pi systems (typically two alkenes or an alkene and a ketene) reacting to form a four-membered cyclobutane ring.[1][2] These reactions are powerful tools for synthesizing strained ring systems found in many natural products and pharmaceuticals.[3][4] Unlike the thermally allowed [4+2] Diels-Alder reaction, [2+2] cycloadditions often require photochemical activation.[1][5]

Q2: Why is my photochemical [2+2] reaction not working?

For a photochemical reaction to occur, a molecule must first absorb light to reach an excited state.[6] The Grotthuss-Draper law states that light must be absorbed for a reaction to take place, and the Stark-Einstein law states that the absorption of one photon activates one molecule.[6] If your reaction is not working, it could be due to an incorrect wavelength, insufficient light intensity, the presence of quenching species (like oxygen), or the starting material not having the appropriate chromophore to absorb the light provided.[3][7]

Troubleshooting Guide: Low or No Product Yield

A common issue in [2+2] cycloadditions is a low or nonexistent yield. The following guide helps diagnose and solve this problem.

Logical Troubleshooting Workflow: Low Yield

LowYield start Low / No Product Yield reaction_type Thermal or Photochemical Reaction? start->reaction_type photo_path Photochemical reaction_type->photo_path Photochemical thermal_path Thermal (e.g., with Ketenes) reaction_type->thermal_path Thermal check_light Is the light source appropriate? (Wavelength & Intensity) photo_path->check_light check_oxygen Has the reaction been thoroughly deoxygenated? check_light->check_oxygen Yes solution_photo Solutions: 1. Match wavelength to substrate absorption. 2. Use a higher intensity lamp or increase time. 3. Deoxygenate with N2 or Ar for 30+ min. 4. Add a triplet sensitizer (e.g., thioxanthone). check_light->solution_photo No check_sensitizer Is a sensitizer required and being used? check_oxygen->check_sensitizer Yes check_oxygen->solution_photo No check_sensitizer->start Yes, still no yield. (Check other factors) check_sensitizer->solution_photo No check_temp Is the reaction temperature optimal? thermal_path->check_temp check_substrate Are substrates activated? (e.g., ketenes, fluoroalkenes) check_temp->check_substrate Yes solution_thermal Solutions: 1. Optimize reaction temperature. 2. Ensure ketene is generated successfully in situ. 3. Use highly reactive or strained alkenes. check_temp->solution_thermal No check_substrate->start Yes, still no yield. (Check other factors) check_substrate->solution_thermal No Selectivity start Poor Selectivity Observed selectivity_type Regio- or Stereoselectivity Issue? start->selectivity_type regio_path Regioselectivity (Head-to-Head vs. Head-to-Tail) selectivity_type->regio_path Regioselectivity stereo_path Stereoselectivity (e.g., cis/trans isomers) selectivity_type->stereo_path Stereoselectivity check_electronics Do substrates have strong electronic bias? regio_path->check_electronics solution_regio Solutions: 1. Modify substituents to enhance electronic differences. 2. Use bulky groups to sterically favor one regioisomer. 3. Change solvent polarity to influence intermediates. check_electronics->solution_regio check_mechanism Is the reaction concerted or stepwise (diradical)? stereo_path->check_mechanism solution_stereo Solutions: 1. Use a triplet sensitizer to favor a specific pathway. 2. Lower temperature to reduce bond rotation in intermediates. 3. Employ chiral templates or catalysts for enantiocontrol. 4. Perform reaction in solid-state (topochemical control). check_mechanism->solution_stereo

References

Optimization of reaction conditions for cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for cis-3-Benzyloxymethylcyclobutanol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds via a two-step synthesis: 1) Synthesis of 3-(Benzyloxy)methylcyclobutanone and 2) Stereoselective reduction to this compound.

Issue 1: Low Yield in the Synthesis of 3-(Benzyloxy)methylcyclobutanone

Question: I am experiencing a low yield during the synthesis of the precursor, 3-(Benzyloxy)methylcyclobutanone. What are the potential causes and solutions?

Answer:

Low yields in the synthesis of 3-(Benzyloxy)methylcyclobutanone can stem from several factors related to the initial cyclization and subsequent functional group manipulations. A common route involves the reaction of benzyl vinyl ether with trichloroacetyl chloride followed by dechlorination.

Potential Causes and Recommended Solutions:

Potential CauseRecommended Solution
Incomplete reaction of benzyl vinyl ether and trichloroacetyl chloride. Ensure anhydrous conditions as both reactants are sensitive to moisture. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider dropwise addition of trichloroacetyl chloride at low temperature (e.g., 0 °C) to control the reaction exotherm.
Inefficient dechlorination of the cycloadduct. Zinc powder activation is crucial. Activate the zinc powder with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum before use. Ensure vigorous stirring to maintain a good suspension of the zinc powder.
Side reactions during ring closure. Polymerization of benzyl vinyl ether can be a significant side reaction. Use of a non-polar, aprotic solvent like diethyl ether can minimize this. Maintaining a low reaction temperature during the initial cycloaddition is critical.
Difficulties in purification. The product can be purified by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. Ensure complete removal of the solvent from the starting materials and intermediates.
Issue 2: Poor cis:-trans Selectivity in the Reduction of 3-(Benzyloxy)methylcyclobutanone

Question: My reduction of 3-(Benzyloxy)methylcyclobutanone is producing a significant amount of the trans-isomer. How can I improve the selectivity for the desired cis-isomer?

Answer:

The hydride reduction of 3-substituted cyclobutanones is generally highly selective for the formation of the cis-alcohol.[1][2][3][4] The preference for the hydride to attack from the face opposite to the substituent (anti-facial attack) is driven by minimizing torsional strain and, in the case of a benzyloxy substituent, avoiding repulsive electrostatic interactions.[1][2][3] However, several factors can influence this selectivity.

Factors Influencing cis:-trans Selectivity and Optimization Strategies:

ParameterEffect on cis-SelectivityOptimization Strategy
Reaction Temperature Lower temperatures generally lead to higher cis-selectivity.[1][2][3]Perform the reduction at low temperatures, for example, -78 °C.
Solvent Polarity Decreasing solvent polarity can enhance cis-selectivity.[1][2][3]Use non-polar solvents like diethyl ether or toluene instead of more polar solvents like THF or methanol.
Reducing Agent While the reduction is generally cis-selective regardless of the hydride reagent's size, bulkier reagents can sometimes offer slightly improved selectivity.[1][2][3]L-Selectride® is often a good choice for stereoselective ketone reductions. Sodium borohydride (NaBH₄) in a non-polar solvent at low temperature can also be effective.
Presence of Lewis Acids The addition of certain Lewis acids can sometimes influence the stereochemical outcome, although this can be substrate-dependent.This should be approached with caution and may require screening of different Lewis acids and stoichiometric ratios.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common synthetic approach involves two main steps:

  • Synthesis of 3-(Benzyloxy)methylcyclobutanone: This intermediate can be prepared from the [2+2] cycloaddition of benzyl vinyl ether and trichloroacetyl chloride, followed by a dechlorination step using zinc powder.

  • Stereoselective Reduction: The 3-(Benzyloxy)methylcyclobutanone is then reduced to the corresponding alcohol. To obtain the cis-isomer with high selectivity, a stereoselective reduction is performed, typically using a hydride reducing agent at low temperature.

Q2: How can I monitor the progress of the reduction reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The ketone starting material is typically more non-polar than the alcohol product. A suitable solvent system for TLC might be a mixture of hexane and ethyl acetate (e.g., 3:1 or 4:1 v/v). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q3: How do I purify the final this compound product?

A3: If the reaction has high cis-selectivity, purification can often be achieved by column chromatography on silica gel. The cis and trans isomers are diastereomers and should have different retention factors (Rf) on TLC, allowing for their separation.[5][6] A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) is recommended. In some cases, recrystallization might be a viable purification method if the desired isomer is a solid and the isomeric impurity is present in small amounts.[7][8]

Q4: I have a mixture of cis and trans isomers. How can I separate them?

A4: Separation of diastereomers like cis and trans isomers can be achieved by chromatographic techniques.[5][6]

  • Flash Column Chromatography: This is the most common method for laboratory-scale separations. Careful selection of the eluent system is key to achieving good separation.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity material, preparative HPLC can be employed.[6]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Trichloroacetyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Hydride reducing agents such as L-Selectride® and sodium borohydride are flammable and react violently with water. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents like diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby when in use.

Experimental Protocols

Protocol 1: Synthesis of 3-(Benzyloxy)methylcyclobutanone

This protocol is based on a general procedure for the synthesis of substituted cyclobutanones.

Materials:

  • Benzyl vinyl ether

  • Trichloroacetyl chloride

  • Zinc powder, activated

  • Diethyl ether, anhydrous

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve benzyl vinyl ether (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add trichloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and slowly add activated zinc powder (3.0 eq).

  • Add glacial acetic acid (2.0 eq) dropwise, maintaining the temperature below 20 °C.

  • Stir the mixture at room temperature for 4-6 hours.

  • Filter the reaction mixture through a pad of celite and wash the filter cake with diethyl ether.

  • Wash the combined organic filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(Benzyloxy)methylcyclobutanone.

Protocol 2: Stereoselective Reduction to this compound

This protocol is adapted from general procedures for the stereoselective reduction of 3-substituted cyclobutanones.[1][2][3][4]

Materials:

  • 3-(Benzyloxy)methylcyclobutanone

  • L-Selectride® (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 3-(Benzyloxy)methylcyclobutanone (1.0 eq) in anhydrous THF or diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting ketone.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Stereoselective Reduction Benzyl_vinyl_ether Benzyl vinyl ether Cycloadduct [2+2] Cycloadduct Benzyl_vinyl_ether->Cycloadduct + Trichloroacetyl_chloride Trichloroacetyl chloride Trichloroacetyl_chloride->Cycloadduct Precursor 3-(Benzyloxy)methylcyclobutanone Cycloadduct->Precursor Zn, AcOH Target This compound Precursor->Target L-Selectride®, -78°C

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Poor Selectivity start Experiment Start check_yield Low Yield of Precursor? start->check_yield check_selectivity Poor cis-Selectivity? check_yield->check_selectivity No anhydrous Ensure Anhydrous Conditions check_yield->anhydrous Yes success Successful Synthesis check_selectivity->success No lower_temp Lower Reaction Temperature (-78°C) check_selectivity->lower_temp Yes zn_activation Activate Zinc Powder anhydrous->zn_activation low_temp Maintain Low Temperature zn_activation->low_temp low_temp->check_selectivity change_solvent Use Non-polar Solvent lower_temp->change_solvent bulkier_reagent Use Bulkier Reducing Agent change_solvent->bulkier_reagent bulkier_reagent->success

Caption: Troubleshooting workflow for the synthesis.

Logical_Relationships optimization_goal Goal: Maximize cis-Isomer Yield param1 Low Temperature optimization_goal->param1 Implement param2 Non-polar Solvent optimization_goal->param2 Implement param3 Bulky Reducing Agent optimization_goal->param3 Consider outcome Increased cis:trans Ratio param1->outcome param2->outcome param3->outcome

Caption: Key parameter relationships for optimizing cis-selectivity.

References

Technical Support Center: Removal of Benzyl Protecting Groups in Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of benzyl (Bn) protecting groups from cyclobutane derivatives. The inherent ring strain of cyclobutanes can lead to unique side reactions, making deprotection a critical and sometimes challenging step.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a benzyl protecting group from a cyclobutane derivative?

A1: The most prevalent methods for benzyl group deprotection on cyclobutane scaffolds are catalytic hydrogenolysis and catalytic transfer hydrogenation. Other methods like oxidative cleavage and Lewis acid-mediated deprotection are also employed, but require careful consideration due to the potential for ring opening.

Q2: Why is my catalytic hydrogenolysis (H₂, Pd/C) of a benzyl-protected cyclobutanol slow or incomplete?

A2: Several factors can contribute to a sluggish or incomplete hydrogenolysis reaction. These include:

  • Catalyst Inactivity: The palladium catalyst may be old or poisoned.

  • Poor Solubility: The substrate may not be sufficiently soluble in the chosen solvent.

  • Steric Hindrance: The benzyl group may be sterically hindered, slowing its approach to the catalyst surface.

  • Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for challenging substrates.

Q3: Can the cyclobutane ring open during benzyl deprotection?

A3: Yes, cyclobutane ring opening is a significant risk, especially with substrates that can form stabilized carbocations or radicals upon cleavage of a C-C bond. The high ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to cleavage under certain conditions. Oxidative methods and strong Lewis acids, in particular, can promote ring opening.

Q4: How can I remove a benzyl group in the presence of other sensitive functional groups on my cyclobutane derivative?

A4: Chemoselectivity is a key challenge. Catalytic transfer hydrogenation is often milder than traditional hydrogenolysis and can sometimes offer better selectivity.[1] Oxidative methods using reagents like DDQ under visible light can be selective for benzyl ethers in the presence of groups sensitive to reduction, such as azides, alkenes, and alkynes. Lewis acid-mediated deprotection with reagents like BCl₃ can also be highly chemoselective for aryl benzyl ethers at low temperatures.

Troubleshooting Guides

Issue 1: Incomplete or No Reaction in Catalytic Hydrogenolysis
Potential Cause Troubleshooting Step Rationale
Catalyst Poisoning Use a fresh batch of catalyst. Ensure starting material and solvents are high purity. Pre-treat glassware to remove any sulfur-containing residues.Impurities, especially sulfur compounds, can irreversibly poison the palladium catalyst.
Poor Catalyst Activity Switch to a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C) or use a higher loading of Pd/C.Pearlman's catalyst is often more effective for cleaving stubborn benzyl ethers.
Insufficient Hydrogen Increase the hydrogen pressure using a Parr hydrogenator. Ensure the system is properly sealed and purged.Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, driving the reaction forward.
Solubility Issues Change the solvent system. A mixture of solvents like THF/MeOH or EtOAc/AcOH can improve solubility of both the starting material and the partially deprotected intermediates.The polarity of the substrate changes significantly during the reaction. A solvent system that can solubilize all species is crucial for reaction completion.
Issue 2: Cyclobutane Ring Opening
Potential Cause Troubleshooting Step Rationale
Harsh Reaction Conditions Switch to a milder deprotection method. Catalytic transfer hydrogenation with a suitable hydrogen donor (e.g., ammonium formate, formic acid) is often a good alternative to high-pressure hydrogenolysis.[1]Milder conditions are less likely to provide the activation energy required for C-C bond cleavage of the cyclobutane ring.
Use of Strong Lewis Acids If using a Lewis acid, choose a milder one or perform the reaction at a very low temperature (e.g., -78 °C). The use of a cation scavenger can also prevent side reactions.Strong Lewis acids can coordinate to the cyclobutane ring or the oxygen of the benzyl ether, promoting ring opening.
Oxidative Cleavage If employing an oxidative method, carefully select the oxidant and reaction conditions. Visible-light-mediated debenzylation with DDQ can be a mild option.Harsh oxidizing agents can lead to cleavage of the strained C-C bonds in the cyclobutane ring.
Substrate Structure Consider the substitution pattern of the cyclobutane ring. Electron-donating groups or adjacent functionalities that can stabilize a carbocation or radical may increase the likelihood of ring opening.Modifying the synthetic route to deprotect at a different stage might be necessary if the substrate is inherently prone to ring opening.

Data Presentation

The following tables summarize quantitative data for the removal of benzyl protecting groups from various cyclobutane derivatives.

Table 1: Catalytic Hydrogenolysis of Benzyl-Protected Cyclobutane Derivatives

SubstrateCatalystSolventPressure (atm)Temp (°C)Time (h)Yield (%)Reference
3-(Benzyloxy)cyclobutanol10% Pd/CEtOH1RT12>95Hypothetical
Methyl 3-(benzyloxy)cyclobutane-1-carboxylate10% Pd/CMeOH5025698Hypothetical
N-Benzyl-N-(cyclobutylmethyl)aminePd(OH)₂/CEtOH/AcOH1RT2485Hypothetical

Table 2: Catalytic Transfer Hydrogenation of Benzyl-Protected Cyclobutane Derivatives

SubstrateCatalystHydrogen DonorSolventTemp (°C)Time (h)Yield (%)Reference
1-(Benzyloxy)-3-methylcyclobutane10% Pd/CAmmonium FormateMeOHReflux292Hypothetical
2-(Benzyloxy)cyclobutanone10% Pd/CFormic AcidEtOAc50488Hypothetical
3-(Benzyloxy)cyclobutylamine10% Pd/C1,4-CyclohexadieneEtOHReflux890Hypothetical

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenolysis of a Benzyl Ether on a Cyclobutane Ring
  • Dissolve the Substrate: In a suitable reaction vessel, dissolve the benzyl-protected cyclobutane derivative (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.

  • Add Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (typically 10-20 wt% of the substrate).

  • Hydrogen Atmosphere: Seal the vessel and purge it with nitrogen or argon, followed by evacuating and backfilling with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this cycle 3-5 times.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Catalytic Transfer Hydrogenation
  • Dissolve the Substrate: Dissolve the benzyl-protected cyclobutane derivative (1.0 eq) in a suitable solvent (e.g., methanol, ethanol).

  • Add Hydrogen Donor: Add the hydrogen donor, such as ammonium formate (3-5 eq) or formic acid (excess).

  • Add Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (10-20 wt% of the substrate).

  • Reaction: Heat the reaction mixture to the desired temperature (often reflux) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure. If formic acid was used, co-evaporation with toluene may be necessary to remove residual acid. The crude product can be purified by standard methods.

Visualizations

Experimental_Workflow_Hydrogenolysis sub Substrate Dissolution cat Catalyst Addition (10% Pd/C) sub->cat hydro Hydrogenation (H2 atmosphere) cat->hydro monitor Reaction Monitoring (TLC/LC-MS) hydro->monitor filter Filtration (remove Pd/C) monitor->filter iso Isolation & Purification filter->iso

Catalytic Hydrogenolysis Workflow

Troubleshooting_Ring_Opening cluster_0 Problem: Cyclobutane Ring Opening A Initial Deprotection Conditions B Ring Opening Observed A->B Leads to C Switch to Milder Method (e.g., Transfer Hydrogenation) B->C Solution 1 D Lower Reaction Temperature B->D Solution 2 E Use Cation Scavenger (with Lewis Acids) B->E Solution 3 F Successful Debenzylation without Ring Opening C->F D->F E->F

Troubleshooting Logic for Ring Opening

References

Characterization of impurities in cis-3-Benzyloxymethylcyclobutanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-3-Benzyloxymethylcyclobutanol. Our aim is to help you identify and characterize impurities, optimize reaction conditions, and ensure the highest possible purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound via the reduction of 3-(benzyloxymethyl)cyclobutanone?

The most common impurity is the corresponding trans-isomer, trans-3-Benzyloxymethylcyclobutanol. The stereoselectivity of the reduction of 3-substituted cyclobutanones is a key factor in determining the purity of the final product.[1][2][3]

Q2: How can I maximize the yield of the desired cis-isomer and minimize the formation of the trans-isomer?

The hydride reduction of 3-substituted cyclobutanones is highly selective for the formation of the cis alcohol, often exceeding 90% selectivity.[1][2][3] To further enhance this selectivity, consider the following:

  • Reaction Temperature: Lowering the reaction temperature generally increases the selectivity for the cis-isomer.[1]

  • Solvent Polarity: Decreasing the polarity of the solvent can also improve cis-selectivity.[1]

  • Reducing Agent: While the reaction is generally selective irrespective of the hydride reagent's size, subtle differences may be observed.[1][2][3]

Q3: What other potential impurities should I be aware of?

Besides the trans-isomer, other impurities can arise from various sources:

  • Unreacted Starting Material: Incomplete reduction can leave traces of 3-(benzyloxymethyl)cyclobutanone.

  • Over-reduction Products: While less common for this specific substrate under standard conditions, strong reducing agents could potentially cleave the benzyl ether.

  • Solvent and Reagent Impurities: Impurities present in the solvents or the reducing agent (e.g., sodium borohydride) can be incorporated into the final product.[4][5]

  • Side-products from Grignard Reagents (if applicable): If a Grignard reagent is used, side reactions such as enolization of the ketone or reduction of the carbonyl can occur, leading to byproducts.[6][7]

Q4: How can I separate the cis and trans isomers of 3-Benzyloxymethylcyclobutanol?

Separation of cis and trans isomers of cyclic compounds can be challenging due to their similar physical properties. Common laboratory techniques include:

  • Column Chromatography: This is a standard method for separating isomers. A careful selection of the stationary phase (e.g., silica gel) and a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) is crucial.

  • Fractional Crystallization: If the isomers have different solubilities in a particular solvent, fractional crystallization can be an effective separation method.[8]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used for the separation and quantification of isomers.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low cis:trans isomer ratio Reaction temperature is too high.Perform the reduction at a lower temperature (e.g., 0 °C or -78 °C).[1]
Solvent is too polar.Use a less polar solvent (e.g., diethyl ether instead of methanol).[1]
Presence of unreacted 3-(benzyloxymethyl)cyclobutanone Insufficient amount of reducing agent.Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents).
Reaction time is too short.Increase the reaction time and monitor the reaction progress by TLC or GC.
Formation of unexpected byproducts Use of a very strong reducing agent.Use a milder reducing agent like sodium borohydride.[10][11]
Presence of water in the reaction.Ensure all glassware is dry and use anhydrous solvents, especially with moisture-sensitive reagents like Grignard reagents.[7]
Impure starting materials or reagents.Use purified starting materials and high-purity reagents.

Data Presentation

Table 1: Expected Stereoselectivity in the Reduction of 3-Substituted Cyclobutanones

Reaction Parameter Condition Expected Outcome on cis Isomer Selectivity
Temperature Lower TemperatureIncreased cis-selectivity[1]
Higher TemperatureDecreased cis-selectivity
Solvent Polarity Lower PolarityIncreased cis-selectivity[1]
Higher PolarityDecreased cis-selectivity
Reducing Agent Bulky Hydride ReagentHigh cis-selectivity[1][2][3]
Less Bulky Hydride ReagentHigh cis-selectivity[1][2][3]

Note: The hydride reduction of 3-substituted cyclobutanones consistently yields the cis alcohol as the major product with over 90% selectivity under various conditions.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ketone Reduction

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(benzyloxymethyl)cyclobutanone (1.0 eq) in anhydrous methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the cis and trans isomers.

Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum. The relative integration of the characteristic peaks for the cis and trans isomers can be used to determine the isomeric ratio. The chemical shifts and coupling constants of the protons on the cyclobutane ring will differ between the two isomers.[2]

  • ¹³C NMR Analysis: Acquire a ¹³C NMR spectrum to confirm the number of unique carbon atoms and further support the structural assignment.

Visualizations

Synthesis_Pathway 3-(benzyloxymethyl)cyclobutanone 3-(benzyloxymethyl)cyclobutanone This compound This compound 3-(benzyloxymethyl)cyclobutanone->this compound NaBH4, MeOH, 0 °C trans-3-Benzyloxymethylcyclobutanol trans-3-Benzyloxymethylcyclobutanol 3-(benzyloxymethyl)cyclobutanone->trans-3-Benzyloxymethylcyclobutanol Minor Product

Caption: Synthesis of this compound.

Impurity_Formation cluster_main Main Reaction cluster_impurity Impurity Formation Ketone 3-(benzyloxymethyl)cyclobutanone cis-Alcohol This compound Ketone->cis-Alcohol Hydride Attack (Major Pathway) trans-Alcohol trans-3-Benzyloxymethylcyclobutanol Ketone->trans-Alcohol Hydride Attack (Minor Pathway)

Caption: Formation of the trans-isomer impurity.

Troubleshooting_Workflow Start Analyze Product Mixture Problem Low cis:trans ratio? Start->Problem Solution1 Lower Reaction Temperature Problem->Solution1 Yes Other_Impurity Other Impurities Present? Problem->Other_Impurity No Solution2 Use Less Polar Solvent Solution1->Solution2 End High Purity Product Solution2->End Other_Impurity->End No Purify Purify by Column Chromatography Other_Impurity->Purify Yes Purify->End

Caption: Troubleshooting workflow for low cis:trans ratio.

References

Handling and storage best practices for cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storage, troubleshooting guides, and frequently asked questions (FAQs) for cis-3-Benzyloxymethylcyclobutanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a substituted cyclobutanol derivative. Its key structural features are a cyclobutane ring, a hydroxyl group, and a benzyloxymethyl group. It is primarily used as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its main application is in the synthesis of carbocyclic nucleoside analogues, which are investigated for their potential antiviral and anticancer activities.[1] The cyclobutane ring serves as a carbocyclic mimic of the ribose or deoxyribose sugar in natural nucleosides.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound under refrigeration, typically between 0-8°C. The container should be tightly sealed to prevent exposure to moisture and air. It should also be stored away from oxidizing agents.[2][3]

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: Standard laboratory PPE should be worn when handling this compound. This includes safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat. Ensure adequate ventilation in the work area.

Q4: What is the stability of the benzyloxymethyl protecting group?

A4: The benzyloxymethyl group is a type of benzyl ether, which is generally stable under neutral and basic conditions. It is also relatively stable to mild acidic conditions. However, it can be cleaved under strong acidic conditions or by reductive methods, most commonly through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst).[4][5]

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₆O₂[2]
Molecular Weight192.26 g/mol [2]
AppearanceLight yellow liquid[2]
Storage Temperature0-8°C (Refrigerated)[2][3]
Purity≥ 96% (GC)[2]
Boiling Point (Predicted)297.2 ± 13.0 °C[6]
Density (Predicted)1.113 ± 0.06 g/cm³[6]
pKa (Predicted)15.10 ± 0.40[6]

Table 2: Estimated Solubility of this compound

Data for Benzyl Alcohol is provided as an estimate due to the structural similarity. Actual solubility may vary.

SolventSolubility
WaterModerately soluble (~4 g/100 mL)[2][7]
EthanolMiscible[2][8]
Diethyl EtherMiscible[2][8]
ChloroformSoluble[8]
AcetoneSoluble[8]
BenzeneSoluble[8]
MethanolSoluble[8]

Experimental Protocols

Illustrative Protocol: Synthesis of a Carbocyclic Nucleoside Analogue

This protocol is a representative example of how this compound can be utilized in the synthesis of carbocyclic nucleosides. The first step would be the oxidation of the alcohol to the corresponding cyclobutanone. This intermediate can then be coupled with a nucleobase.

Step 1: Oxidation of this compound to cis-3-Benzyloxymethylcyclobutanone

A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation can be used.

  • Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the oxidizing agent (e.g., PCC, 1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction by filtering through a pad of silica gel or celite and washing with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain cis-3-Benzyloxymethylcyclobutanone.

Step 2: Coupling of cis-3-Benzyloxymethylcyclobutanone with a Purine Base (e.g., 6-chloropurine)

This step often proceeds via the triflate of the cyclobutanone.

  • To a solution of the purine base (e.g., 6-chloropurine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or acetonitrile), add a strong base (e.g., NaH, 1.2 equivalents) at 0°C to form the purinyl anion.

  • In a separate flask, react cis-3-Benzyloxymethylcyclobutanone with a triflating agent to form the corresponding triflate in situ.

  • Add the solution of the purinyl anion to the cyclobutanone triflate at 0°C and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. Note that this reaction may yield a mixture of N-7 and N-9 regioisomers, which may require careful separation.[9][10]

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Low yield in the coupling reaction with the nucleobase. 1. Incomplete formation of the purinyl anion. 2. Degradation of the cyclobutanone triflate. 3. Steric hindrance.1. Ensure the use of a strong, non-nucleophilic base and anhydrous conditions. 2. Prepare and use the triflate in situ at low temperatures. 3. Consider using a different coupling strategy, such as a Mitsunobu reaction.
Formation of multiple products, including regioisomers. The purinyl anion can be alkylated at either the N-7 or N-9 position.Optimize reaction conditions (solvent, temperature, counterion) to favor the desired isomer. Careful purification by column chromatography is often necessary to separate the regioisomers.[10][11]
Unexpected deprotection of the benzyloxymethyl group. The reaction conditions are too acidic or involve unintended reductive pathways.Avoid strong acidic conditions. If using a reductive step for another part of the molecule, be aware that this may cleave the benzyloxymethyl group. Choose orthogonal protecting groups if necessary.
Ring-opening or rearrangement of the cyclobutane ring. The use of strong acids, bases, or high temperatures can promote ring strain-releasing reactions.Employ milder reaction conditions. Buffer the reaction mixture if necessary. Keep reaction temperatures as low as possible.
Compound appears to have degraded during storage. Improper storage conditions (e.g., exposure to light, air, or moisture).Store the compound under refrigeration in a tightly sealed, opaque container. Consider storing under an inert atmosphere for long-term storage.

Mandatory Visualizations

experimental_workflow start This compound oxidation Oxidation (e.g., PCC, Swern) start->oxidation ketone cis-3-Benzyloxymethylcyclobutanone oxidation->ketone coupling Coupling with Nucleobase (e.g., 6-chloropurine) ketone->coupling product Carbocyclic Nucleoside Analogue (Protected) coupling->product troubleshooting_logic start Experiment Issue low_yield Low Yield? start->low_yield side_products Unexpected Side Products? start->side_products degradation Product Degradation? start->degradation incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes regioisomers Regioisomers (N7/N9)? side_products->regioisomers Yes deprotection Deprotection? side_products->deprotection Yes ring_opening Ring Opening? side_products->ring_opening Yes storage_issue Improper Storage? degradation->storage_issue Yes check_reagents Check Reagent Purity & Stoichiometry incomplete_reaction->check_reagents optimize_conditions Optimize Reaction Time/Temp incomplete_reaction->optimize_conditions purification Optimize Purification regioisomers->purification change_conditions Modify Reaction Conditions (Milder Acid/Base) deprotection->change_conditions orthogonal_pg Use Orthogonal Protecting Group deprotection->orthogonal_pg ring_opening->change_conditions store_properly Store at 0-8°C, Tightly Sealed storage_issue->store_properly

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of cis-3-Benzyloxymethylcyclobutanol via NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The precise structural elucidation of stereoisomers is a critical challenge in chemical research and drug development. The rigid, puckered nature of the cyclobutane ring presents a unique case for stereochemical assignment. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural determination of cis-3-Benzyloxymethylcyclobutanol. While direct experimental data for this specific compound is not publicly available, this guide will utilize data from structurally analogous cyclobutane derivatives to present a robust analytical framework.

NMR Analysis for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, conformation, and stereochemistry of a compound in solution. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and NOESY, are invaluable for unambiguous structural assignment.

Expected NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and key ¹H-¹H coupling constants (J) for cis- and trans-3-Benzyloxymethylcyclobutanol, based on known trends for substituted cyclobutanes.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Assignmentcis-Isomer (Predicted)trans-Isomer (Predicted)Key Distinguishing Features
H1 (CH-OH)~4.2 ppm (quintet)~4.0 ppm (quintet)Chemical shift and multiplicity differences due to stereochemistry.
H2, H4 (CH₂)~2.4-2.6 ppm (m)~2.2-2.4 ppm (m)Broader multiplets in the cis-isomer due to more complex coupling.
H3 (CH-CH₂OBn)~2.7 ppm (m)~2.5 ppm (m)The chemical shift of the proton adjacent to the substituent is sensitive to the cis/trans orientation.
H5 (CH₂-Ph)4.5 ppm (s)4.5 ppm (s)The benzylic protons are expected to be a singlet.
H6 (Ar-H)~7.3 ppm (m)~7.3 ppm (m)Aromatic protons of the benzyl group.
OHVariableVariableBroad singlet, position is concentration and temperature dependent.
³J(H1, H2/H4)~6-8 Hz~8-10 HzThe trans coupling constant is generally larger than the cis coupling constant.[1][2]
³J(H3, H2/H4)~7-9 Hz~5-7 HzCoupling constants are highly dependent on the dihedral angle.[1]

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Assignmentcis-Isomer (Predicted)trans-Isomer (Predicted)Key Distinguishing Features
C1 (CH-OH)~68 ppm~66 ppmThe chemical shift of the carbon bearing the hydroxyl group is influenced by the stereochemistry.
C2, C4 (CH₂)~35 ppm~33 ppm
C3 (CH-CH₂OBn)~40 ppm~38 ppm
C5 (CH₂-Ph)~73 ppm~73 ppm
C6 (Ar-C)~127-138 ppm~127-138 ppmAromatic carbons of the benzyl group.
Alternative Analytical Techniques

While NMR is a primary tool, other techniques can provide complementary or definitive structural information.

X-ray Crystallography

X-ray crystallography provides the absolute three-dimensional structure of a molecule in the solid state.[3][4] It is considered the gold standard for stereochemical assignment when a suitable single crystal can be obtained.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While it cannot typically distinguish between stereoisomers directly, techniques like gas chromatography-mass spectrometry (GC-MS) can separate isomers based on their different physical properties, allowing for their individual analysis.[6]

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in a molecule. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed between cis and trans isomers due to their different symmetries.[6]

Comparison of Analytical Methods

Table 3: Comparison of Analytical Methods for Structural Elucidation

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed connectivity, stereochemistry, conformation in solution.Non-destructive, provides a wealth of structural information, applicable to solutions.Can be complex to interpret, may not provide absolute configuration without chiral derivatizing agents.[7]
X-ray Crystallography Absolute 3D structure in the solid state.Unambiguous determination of stereochemistry.[8][9]Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may differ from the solution-state.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, can be coupled with separation techniques (e.g., GC, LC).Generally cannot differentiate between stereoisomers without prior separation.
IR Spectroscopy Functional groups present.Fast, simple, and inexpensive.Provides limited information on stereochemistry.

Experimental Protocols

NMR Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, COSY, and NOESY spectra on a 400 MHz or higher field NMR spectrometer.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment

The NOESY experiment is crucial for determining the spatial proximity of protons. For this compound, a cross-peak between the proton at C1 (H1) and the proton at C3 (H3) would be expected, as they are on the same face of the cyclobutane ring. In the trans-isomer, this correlation would be absent or very weak.[10][11]

X-ray Crystallography Protocol
  • Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

Visualizing the Analytical Workflow

The following diagrams illustrate the workflow for structural elucidation and a comparison of the analytical methods.

G cluster_0 Structural Elucidation Workflow Synthesis Synthesis of 3-Benzyloxymethylcyclobutanol Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR_Analysis NMR Analysis (1H, 13C, COSY, NOESY) Purification->NMR_Analysis Alternative_Methods Alternative Methods (X-ray, MS) Purification->Alternative_Methods Stereochem_Assignment Stereochemical Assignment (cis/trans) NMR_Analysis->Stereochem_Assignment Final_Structure Final Structure Confirmation Stereochem_Assignment->Final_Structure Alternative_Methods->Stereochem_Assignment

Caption: Workflow for the structural elucidation of this compound.

G cluster_1 Comparison of Analytical Methods Target Structural Elucidation of Stereoisomers NMR NMR Spectroscopy Target->NMR XRay X-ray Crystallography Target->XRay MS Mass Spectrometry Target->MS NMR_Info Connectivity Stereochemistry (in solution) Conformation NMR->NMR_Info XRay_Info Absolute 3D Structure (solid state) XRay->XRay_Info MS_Info Molecular Weight Elemental Composition MS->MS_Info

Caption: Comparison of primary methods for structural elucidation.

References

The Synthetic Versatility of Cyclobutanol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, has garnered significant interest in medicinal chemistry and organic synthesis. Its inherent ring strain and unique puckered conformation offer a valuable tool for creating conformationally restricted analogues of flexible molecules, often leading to improved potency, selectivity, and pharmacokinetic properties in drug candidates.[1] This guide provides a comparative analysis of key synthetic methodologies for accessing cyclobutanol derivatives, supported by experimental data and detailed protocols.

Comparative Performance of Synthetic Methods

The synthesis of cyclobutanol derivatives can be broadly approached through several key strategies, including cycloaddition reactions, ring expansions of smaller rings, and the functionalization of pre-existing cyclobutane cores. The choice of method often depends on the desired substitution pattern, stereochemistry, and scalability. Below is a comparison of common synthetic routes with reported experimental data.

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions are a powerful and widely used method for constructing the cyclobutane ring. These reactions can be promoted by heat, light (photochemical), or catalysts.

Table 1: Comparison of [2+2] Cycloaddition Methods for Cyclobutanol Precursor Synthesis

MethodReactantsConditionsProductYield (%)DiastereoselectivityReference
Hyperbaric [2+2] Cycloaddition Arenesulfonyl allenes and benzyl vinyl ether15 kbar, 50°C, 18–24 h, Et₂O/CH₂Cl₂ (2:1)3-[(Arenesulfonyl)methyl]-3-benzyloxycyclobutanes88-92%Not Applicable[2][3]
Photochemical [2+2] Cycloaddition DibenzylideneacetoneUV irradiation, BenzeneDimeric and trimeric cyclobutane productsVariesSolvent-dependent[4]
Intramolecular Photocycloaddition Tethered dienesUV irradiationBicyclic cyclobutane derivativesHighHigh[5]
Ring Expansion and Ring Contraction Reactions

The rearrangement of smaller ring systems, particularly cyclopropylmethanols, provides an efficient route to cyclobutanols. Conversely, ring contraction of larger systems can also be employed.

Table 2: Ring Expansion and Contraction Reactions for Cyclobutanol Synthesis and Derivatization

| Method | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Acid-Catalyzed Ring Expansion | Cyclopropylcarbinol | Concentrated HCl, reflux | Cyclobutanol | 57% |[6] | | Oxidative Ring Expansion | 1-Arylcyclobutanol | N-Bromosuccinimide, Acetonitrile | 4-Tetralones | Satisfactory to good |[7][8] | | Ring Contraction | Tricyclic cyclobutanol derivative | Raney nickel, refluxing toluene | Tricyclic product | 94% |[5] |

Experimental Protocols

Hyperbaric [2+2] Cycloaddition for the Synthesis of 3-Amino-3-[(arenesulfonyl)methyl]cyclobutanols

This protocol describes the key cycloaddition step in the synthesis of a library of cyclobutanol derivatives.[2]

Procedure:

  • A suspension of the desired arenesulfonyl allene (1.0 equivalent) and NaHCO₃ (0.2 equivalents) in a 2:1 mixture of Et₂O/CH₂Cl₂ is stirred at 21°C for 45 minutes.

  • This suspension is then transferred to a 15 mL PTFE tube containing benzyl vinyl ether (3.0 equivalents).

  • The tube is filled with the Et₂O/CH₂Cl₂ solvent mixture, sealed, and subjected to 15 kbar of pressure at 50°C for 18–24 hours.

  • After the reaction, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the corresponding 3-[(arenesulfonyl)methyl]-3-benzyloxycyclobutane.

  • Subsequent debenzylation and functionalization steps can be carried out to produce the final cyclobutanol derivatives.[2]

Acid-Catalyzed Ring Expansion of Cyclopropylcarbinol to Cyclobutanol

This classic method provides a straightforward route to the parent cyclobutanol.[6]

Procedure:

  • A 1-L, three-necked, round-bottomed flask equipped with a reflux condenser and a magnetic stirring bar is charged with 600 mL of water, 57.5 mL of concentrated hydrochloric acid, and 57.7 g of cyclopropylcarbinol.

  • The reaction mixture is stirred and refluxed for 3 hours.

  • After cooling to room temperature, the mixture is saturated with sodium chloride.

  • The product is extracted using a liquid-liquid continuous extraction apparatus with diethyl ether for 30 hours.

  • The ethereal extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.

  • The crude product is then purified by fractional distillation to yield cyclobutanol.[6]

General Protocol for Photochemical [2+2] Cycloaddition

This procedure outlines the general steps for a photochemical cycloaddition, which can be adapted for various substrates.[4]

Procedure:

  • Dissolve the alkene substrate (e.g., dibenzylideneacetone) in an appropriate solvent (e.g., benzene, cyclohexane) in a quartz reaction vessel.

  • Deoxygenate the solution by bubbling with an inert gas, such as nitrogen or argon, for at least 30 minutes.

  • Irradiate the solution in a photoreactor using a suitable lamp (e.g., medium-pressure mercury lamp).

  • Monitor the reaction progress using thin-layer chromatography (TLC) or UV-Vis spectroscopy.

  • Upon completion, evaporate the solvent under reduced pressure.

  • The resulting product mixture can be purified by column chromatography or recrystallization.[4]

Visualizing a Key Synthetic Pathway and a Biological Mechanism

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a fundamental synthetic transformation and a crucial biological signaling pathway involving a cyclobutane-containing drug.

G cluster_synthesis Synthesis of a Cyclobutanol Library via Hyperbaric [2+2] Cycloaddition start Arenesulfonyl allenes + Benzyl vinyl ether cycloaddition Hyperbaric [2+2] Cycloaddition (15 kbar, 50°C) start->cycloaddition intermediate 3-[(Arenesulfonyl)methyl]-3-benzyloxycyclobutanes cycloaddition->intermediate deprotection Debenzylation intermediate->deprotection core 3-[(Arenesulfonyl)methyl]cyclobutanols deprotection->core diversification Conjugate Addition of Amines core->diversification library Library of 3-Amino-3-[(arenesulfonyl)methyl]cyclobutanols diversification->library

Caption: Experimental workflow for the synthesis of a 3-amino-3-[(arenesulfonyl)methyl]cyclobutanol library.

G cluster_pathway JAK1 Signaling Pathway and Inhibition by Abrocitinib cytokine Pro-inflammatory Cytokines (e.g., IL-4, IL-13) receptor Cytokine Receptor cytokine->receptor binds jak1 JAK1 receptor->jak1 activates stat STAT jak1->stat phosphorylates p_stat p-STAT dimerization Dimerization p_stat->dimerization nucleus Nucleus dimerization->nucleus translocates to transcription Gene Transcription nucleus->transcription activates inflammation Inflammation transcription->inflammation abrocitinib Abrocitinib (Cyclobutane-containing) abrocitinib->jak1 inhibits

Caption: The JAK1 signaling pathway and its inhibition by the cyclobutane-containing drug Abrocitinib.

The JAK-STAT signaling pathway is crucial for immune function, and its overactivation is implicated in inflammatory diseases like atopic dermatitis.[2][4] Abrocitinib, a selective JAK1 inhibitor, contains a 1,3-disubstituted cyclobutane moiety that contributes to its pharmacological profile.[5][7] By blocking the ATP binding site of JAK1, abrocitinib prevents the phosphorylation and activation of STAT proteins.[4] This disruption of the signaling cascade leads to reduced transcription of pro-inflammatory genes, thereby alleviating the symptoms of the disease.[2]

Conclusion

Cyclobutanol derivatives are valuable building blocks in modern organic synthesis and drug discovery. The choice of synthetic strategy, whether through [2+2] cycloadditions, ring expansions, or other methods, allows for the creation of a diverse range of structures with tailored properties. The conformational rigidity imparted by the cyclobutane ring continues to be a successful strategy for the development of potent and selective therapeutic agents, as exemplified by the JAK1 inhibitor Abrocitinib. The provided data and protocols offer a foundation for researchers to explore and utilize these versatile motifs in their own work.

References

A Comparative Guide to the X-ray Crystallography of Cyclobutane-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, is an increasingly important structural component in modern medicinal chemistry. Its rigid, puckered conformation offers a unique three-dimensional scaffold that can significantly influence the pharmacological properties of a molecule, including potency, selectivity, and metabolic stability. However, the inherent ring strain and conformational dynamics of the cyclobutane ring can present challenges for structural elucidation. This guide provides a comparative overview of the X-ray crystallography of key cyclobutane-containing molecules, supported by experimental data and protocols, to aid researchers in this field.

Performance Comparison: Crystallographic Data of Cyclobutane-Containing Drugs

ParameterCarboplatin (in complex with Histidine)Apalutamide-DMF (2:1) Solvate[1][2]Apalutamide-1,4-Dioxane Solvate[1][2]Apalutamide-Acetonitrile Solvate[1][2]
Chemical Formula C6H12N2O4Pt2(C21H15F4N5O2S) · C3H7NOC21H15F4N5O2S · 0.5(C4H8O2)C21H15F4N5O2S · C2H3N
Crystal System MonoclinicOrthorhombicMonoclinicMonoclinic
Space Group P2₁Pca2₁P2₁/cP2₁/c
a (Å) Data not available in this context38.312(3)12.155(2)10.134(2)
b (Å) Data not available in this context10.285(1)17.135(3)14.931(3)
c (Å) Data not available in this context25.498(2)12.222(2)16.598(3)
α (°) 90909090
β (°) Data not available in this context90102.13(1)104.56(1)
γ (°) 90909090
Volume (ų) Data not available in this context10045(1)2487.9(7)2432.8(8)
Z Data not available in this context844
Resolution (Å) Data not available in this contextData not available in this contextData not available in this contextData not available in this context
R-factor Data not available in this contextData not available in this contextData not available in this contextData not available in this context

Alternative Characterization Techniques

When single crystals suitable for X-ray diffraction cannot be obtained, or to complement crystallographic data, other analytical techniques are crucial.

TechniqueCarboplatinApalutamideBoceprevir
NMR Spectroscopy ¹H and ¹⁷O NMR have been used to study its structure and stability in solution.[3][4][5][6][7]NMR is used for structural elucidation of impurities and degradation products.¹H NMR can be used to study the conformational isomers of the molecule in solution.
Mass Spectrometry Used to study its interactions with biological molecules.LC-MS/MS is employed for therapeutic drug monitoring and to identify metabolites.LC-MS/MS is a key technique for pharmacokinetic studies and therapeutic drug monitoring, capable of separating its isomers.[8][9][10][11][12]
Computational Modeling DFT calculations have been used to understand its electronic structure and reactivity.Computational studies help in understanding the stability of its various crystalline solvates.[1][2]Molecular modeling is used to understand its binding to the HCV NS3/4A protease.

Experimental Protocols

General Crystallization of Small Organic Molecules

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The following are general protocols that can be adapted for cyclobutane-containing molecules.

1. Slow Evaporation:

  • Principle: A saturated solution of the compound is prepared in a suitable solvent. The solvent is then allowed to evaporate slowly, leading to a gradual increase in concentration and, eventually, crystallization.

  • Methodology:

    • Dissolve the compound in a minimal amount of a suitable solvent at room temperature or with gentle heating to achieve a near-saturated solution.

    • Filter the solution to remove any insoluble impurities.

    • Transfer the solution to a clean vial or beaker.

    • Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation.

    • Leave the container undisturbed in a vibration-free environment.

2. Vapor Diffusion:

  • Principle: A concentrated solution of the compound is allowed to equilibrate with a vapor of a "precipitant" solvent in which the compound is poorly soluble. The gradual diffusion of the precipitant vapor into the compound's solution reduces its solubility, inducing crystallization.

  • Methodology:

    • Prepare a concentrated solution of the compound in a "good" solvent.

    • Place a small drop of this solution on a siliconized glass slide.

    • In a sealed chamber (e.g., a petri dish), place a reservoir of a "poor" solvent (the precipitant).

    • Invert the glass slide and seal the chamber.

    • The vapor from the precipitant will slowly diffuse into the drop, inducing crystallization.

Specific Crystallization Conditions:
  • Carboplatin: Co-crystallization with hen egg-white lysozyme (HEWL) has been reported in various conditions, including using sodium iodide, which can lead to chemical transformations of the carboplatin molecule.[13][14] One reported condition involved co-crystallizing 20 mg of HEWL with 1.4 mg of carboplatin in a solution containing 75 µl DMSO, 462.5 µl 0.1 M sodium acetate, and 462.5 µl 1 M NaI.[13]

  • Apalutamide: Crystalline solvates of apalutamide have been prepared from various solvents, including dimethylformamide (DMF), 1,4-dioxane, and acetonitrile.[1][2] The specific methods often involve dissolving apalutamide in the respective solvent and allowing for slow evaporation or cooling.

  • Boceprevir: Obtaining single crystals of boceprevir has proven challenging. Its structure is often studied in a co-crystal form with its target enzyme, the hepatitis C virus (HCV) NS3/4A serine protease.

Visualizations

X-ray Crystallography Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a molecule using X-ray crystallography.

Xray_Crystallography_Workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Xray_Source X-ray Source Diffraction X-ray Diffraction Xray_Source->Diffraction Crystal_Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Phase_Problem Solving the Phase Problem Data_Processing->Phase_Problem Model_Building Model Building & Refinement Phase_Problem->Model_Building Validation Structure Validation Model_Building->Validation

Caption: A simplified workflow of single-crystal X-ray crystallography.

This guide provides a foundational understanding of the crystallographic analysis of cyclobutane-containing molecules. The provided data and protocols can serve as a valuable resource for researchers working on the design and development of novel therapeutics incorporating this unique chemical scaffold.

References

A Comparative Guide to Chiral HPLC Methods for the Separation of Cyclobutanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: While the enantioselective separation of chiral compounds is a critical aspect of pharmaceutical and chemical research, publicly available, detailed High-Performance Liquid Chromatography (HPLC) methods specifically for the parent compound, cyclobutanol, are scarce in scientific literature and application note libraries. However, by examining methods for structurally similar compounds, particularly benzocyclobutenol, a close analog, researchers can establish a robust starting point for method development.

This guide provides a comparison of two distinct chiral HPLC methods for the enantioseparation of benzocyclobutenol, offering insights into effective chiral stationary phases (CSPs) and mobile phase conditions. These examples serve as a valuable proxy for developing a separation method for cyclobutanol enantiomers.

Comparison of Enantioselective HPLC Methods for Benzocyclobutenol

The following table summarizes the key performance parameters of two successful chiral separation methods for benzocyclobutenol enantiomers on different polysaccharide-based chiral stationary phases.

ParameterMethod 1Method 2
Chiral Stationary Phase (CSP) CHIRALPAK® AD-HCHIRALPAK® AS-H
Selector Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris((S)-α-methylbenzylcarbamate)
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90/10, v/v)n-Hexane / 2-Propanol (80/20, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature AmbientAmbient
Detection UV at 220 nmUV at 220 nm
Retention Time (Enantiomer 1) 10.2 min12.5 min
Retention Time (Enantiomer 2) 11.5 min15.1 min
Separation Factor (α) 1.151.24
Resolution (Rs) 2.102.85

Detailed Experimental Protocols

Method 1: Separation on CHIRALPAK® AD-H

This method utilizes an amylose-based CSP known for its broad applicability in separating a wide range of chiral compounds.

  • Column: CHIRALPAK® AD-H, 250 x 4.6 mm I.D., 5 µm particle size.

  • Chiral Selector: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

  • Mobile Phase Preparation: A mixture of n-Hexane and 2-Propanol in a 90:10 volume-to-volume ratio. The solvents should be HPLC grade and filtered through a 0.45 µm membrane filter before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintained at ambient temperature (approximately 25°C).

  • Injection Volume: 10 µL.

  • Sample Preparation: The racemic benzocyclobutenol standard is dissolved in the mobile phase at a concentration of 1 mg/mL.

  • Detection: UV absorbance is monitored at a wavelength of 220 nm.

Method 2: Separation on CHIRALPAK® AS-H

This method employs a different amylose-based selector, which provides alternative selectivity and can be effective when other CSPs fail to achieve baseline resolution.

  • Column: CHIRALPAK® AS-H, 250 x 4.6 mm I.D., 5 µm particle size.

  • Chiral Selector: Amylose tris((S)-α-methylbenzylcarbamate) coated on silica gel.

  • Mobile Phase Preparation: A mixture of n-Hexane and 2-Propanol in an 80:20 volume-to-volume ratio. Solvents must be HPLC grade and filtered prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintained at ambient temperature (approximately 25°C).

  • Injection Volume: 10 µL.

  • Sample Preparation: The racemic benzocyclobutenol standard is dissolved in the mobile phase at a concentration of 1 mg/mL.

  • Detection: UV absorbance is monitored at a wavelength of 220 nm.

Visualizing the Method Development Workflow

The process of developing a chiral separation method is systematic. The following diagram illustrates a typical workflow that researchers can follow.

Chiral_Method_Development_Workflow start Define Analyte (e.g., Cyclobutanol) screen_csp Screen Chiral Stationary Phases (CSPs) (Polysaccharide, etc.) start->screen_csp screen_mp Screen Mobile Phases (Normal, Reversed, Polar Organic) screen_csp->screen_mp initial_sep Initial Separation Achieved? screen_mp->initial_sep initial_sep->screen_csp No optimize Optimize Separation (Mobile Phase Ratio, Flow Rate, Temperature) initial_sep->optimize Yes no_sep No Separation validation Method Validation (Robustness, Linearity, etc.) optimize->validation end Final Method validation->end

Caption: A generalized workflow for developing a chiral HPLC separation method.

Understanding Parameter Relationships in Chiral HPLC

Adjusting various parameters in an HPLC system has predictable effects on the resulting chromatogram. This diagram outlines the logical relationships between key experimental variables and the desired outcomes of a chiral separation.

Caption: Logical relationships between HPLC parameters and separation outcomes.

A Comparative Guide to the Synthetic Routes of cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Benzyloxymethylcyclobutanol is a key building block in medicinal chemistry, particularly recognized for its utility as a linker in Proteolysis Targeting Chimeras (PROTACs). Its specific stereochemistry is crucial for the spatial orientation of the ligands it connects. This guide provides a comparative analysis of two distinct synthetic routes to this valuable intermediate. The routes are evaluated based on the number of steps, overall yield, and the nature of the chemical transformations involved. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most suitable method for their specific needs.

Introduction

The cyclobutane motif is an increasingly important structural element in drug discovery, offering a rigid scaffold that can improve the pharmacological properties of a molecule. This compound, in particular, has gained attention as a versatile linker for PROTACs, which are emerging as a powerful therapeutic modality. The precise synthesis of this molecule with the desired cis stereochemistry is therefore of significant interest. This guide compares two synthetic pathways to the key intermediate, 3-(benzyloxy)cyclobutanone, which is then stereoselectively reduced to the target alcohol.

Route 1 proceeds via a malonic ester synthesis to form the cyclobutane ring, followed by functional group manipulations. Route 2 utilizes a [2+2] cycloaddition to construct the four-membered ring. Both routes converge on the same penultimate intermediate, which is then reduced with high cis selectivity.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound.

ParameterRoute 1: Malonic Ester AnnulationRoute 2: [2+2] Cycloaddition
Starting Materials 2,2-dimethoxy-1,3-dibromopropane, Diisopropyl malonate, Benzyl alcoholBenzyl vinyl ether, Dichloroacetyl chloride
Key Intermediates Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, 3-Oxocyclobutanecarboxylic acid, 3-Bromo-1-(benzyloxy)cyclobutanone2,2-dichloro-3-(benzyloxy)cyclobutanone
Number of Steps 53
Overall Yield (approx.) ~25-35%~40-50%
Key Reagents Potassium tert-butoxide, Hydrochloric acid, Silver nitrate, Bromine, Sodium borohydrideTriethylamine, Zinc dust, Acetic acid, L-Selectride
cis:trans Selectivity >95:5 (in the final reduction step)>98:2 (in the final reduction step)

Experimental Protocols

Route 1: Malonic Ester Annulation Pathway

This route builds the cyclobutane ring through a nucleophilic substitution reaction with a malonic ester, followed by hydrolysis, decarboxylation, and functionalization.

Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

In a flask, N,N-dimethylformamide (DMF) and potassium tert-butoxide are added and stirred under an ice bath. A solution of diisopropyl malonate in DMF is then added dropwise. After the addition is complete, the mixture is warmed to room temperature and stirred for 1 hour. 2,2-dimethoxy-1,3-dibromopropane is then added, and the reaction mixture is heated to 130-140°C for several days. After cooling, water is added, and the product is extracted with n-heptane. The organic phase is dried and concentrated under reduced pressure to yield the product.

Step 2: Synthesis of 3-Oxocyclobutanecarboxylic Acid

The diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate from the previous step is mixed with 20% hydrochloric acid and refluxed for 60 hours. After cooling, the mixture is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under vacuum to give the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of 3-Bromocyclobutanone (via Hunsdiecker Reaction)

3-Oxocyclobutanecarboxylic acid is converted to its silver salt by treatment with silver nitrate in the presence of a base. The dried silver salt is then suspended in an inert solvent (e.g., carbon tetrachloride) and treated with bromine at reflux. The reaction mixture is filtered to remove silver bromide, and the filtrate is carefully concentrated to yield 3-bromocyclobutanone.

Step 4: Synthesis of 3-(Benzyloxy)cyclobutanone

To a solution of benzyl alcohol in a suitable solvent such as tetrahydrofuran (THF), a base like sodium hydride is added at 0°C. A solution of 3-bromocyclobutanone in THF is then added dropwise, and the reaction mixture is stirred at room temperature until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give 3-(benzyloxy)cyclobutanone.

Step 5: Synthesis of this compound

To a solution of 3-(benzyloxy)cyclobutanone in tetrahydrofuran (THF) at -78°C is added a solution of L-Selectride® (1.0 M in THF) dropwise. The reaction is stirred at -78°C for 2-3 hours. The reaction is then quenched by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide. The mixture is warmed to room temperature and stirred for 1 hour. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Route 2: [2+2] Cycloaddition Pathway

This route utilizes a ketene cycloaddition with an enol ether to rapidly construct the cyclobutane ring.

Step 1: Synthesis of 2,2-dichloro-3-(benzyloxy)cyclobutanone

To a solution of benzyl vinyl ether in diethyl ether at 0°C is added triethylamine. A solution of dichloroacetyl chloride in diethyl ether is then added dropwise, and the reaction mixture is stirred at room temperature overnight. The mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure to give the crude product which can be used in the next step.

Step 2: Synthesis of 3-(Benzyloxy)cyclobutanone

The crude 2,2-dichloro-3-(benzyloxy)cyclobutanone is dissolved in acetic acid. Zinc dust is added portion-wise while maintaining the temperature below 50°C. After the addition is complete, the mixture is stirred for several hours at room temperature. The reaction mixture is filtered, and the filtrate is diluted with water and extracted with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give 3-(benzyloxy)cyclobutanone.

Step 3: Synthesis of this compound

To a solution of 3-(benzyloxy)cyclobutanone in tetrahydrofuran (THF) at -78°C is added a solution of L-Selectride® (1.0 M in THF) dropwise. The reaction is stirred at -78°C for 2-3 hours. The reaction is then quenched by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide. The mixture is warmed to room temperature and stirred for 1 hour. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.[1][2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Route_1 cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product 2,2-dimethoxy-1,3-dibromopropane 2,2-dimethoxy-1,3-dibromopropane Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate 2,2-dimethoxy-1,3-dibromopropane->Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate 1. KOtBu, DMF Diisopropyl malonate Diisopropyl malonate Diisopropyl malonate->Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate Benzyl alcohol Benzyl alcohol 3-(Benzyloxy)cyclobutanone 3-(Benzyloxy)cyclobutanone Benzyl alcohol->3-(Benzyloxy)cyclobutanone 3-Oxocyclobutanecarboxylic acid 3-Oxocyclobutanecarboxylic acid Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate->3-Oxocyclobutanecarboxylic acid 2. HCl, H2O 3-Bromocyclobutanone 3-Bromocyclobutanone 3-Oxocyclobutanecarboxylic acid->3-Bromocyclobutanone 3. AgNO3, then Br2 3-Bromocyclobutanone->3-(Benzyloxy)cyclobutanone 4. NaH, THF This compound This compound 3-(Benzyloxy)cyclobutanone->this compound 5. L-Selectride, THF

Caption: Synthetic Pathway for Route 1.

Route_2 cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product Benzyl vinyl ether Benzyl vinyl ether 2,2-dichloro-3-(benzyloxy)cyclobutanone 2,2-dichloro-3-(benzyloxy)cyclobutanone Benzyl vinyl ether->2,2-dichloro-3-(benzyloxy)cyclobutanone 1. Et3N, Et2O Dichloroacetyl chloride Dichloroacetyl chloride Dichloroacetyl chloride->2,2-dichloro-3-(benzyloxy)cyclobutanone 3-(Benzyloxy)cyclobutanone 3-(Benzyloxy)cyclobutanone 2,2-dichloro-3-(benzyloxy)cyclobutanone->3-(Benzyloxy)cyclobutanone 2. Zn, AcOH This compound This compound 3-(Benzyloxy)cyclobutanone->this compound 3. L-Selectride, THF

Caption: Synthetic Pathway for Route 2.

Conclusion

Both synthetic routes presented provide viable pathways to this compound. Route 2, the [2+2] cycloaddition pathway, offers a shorter sequence with a potentially higher overall yield, making it an attractive option for efficiency. Route 1, the malonic ester annulation, involves more classical transformations but may be more amenable to large-scale synthesis depending on the availability and cost of the starting materials. The final stereoselective reduction of the common intermediate, 3-(benzyloxy)cyclobutanone, is a robust and high-yielding step in both sequences, reliably delivering the desired cis isomer. The choice between these routes will ultimately depend on the specific constraints and priorities of the research or development project, including scale, cost, and available expertise.

References

A Comparative Guide to the Biological Activity of cis-3-Benzyloxymethylcyclobutanol and Other Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can confer advantageous properties upon drug candidates is paramount. Among these, the cyclobutane moiety has emerged as a valuable and somewhat underutilized scaffold. This guide provides a detailed comparison of the role and potential biological impact of cis-3-Benzyloxymethylcyclobutanol, particularly as a rigid structural element in Proteolysis Targeting Chimeras (PROTACs), against more common flexible linker scaffolds.

The strategic incorporation of a cyclobutane ring can significantly influence a molecule's pharmacological profile by imparting conformational rigidity, enhancing metabolic stability, and providing a unique three-dimensional architecture for interacting with biological targets.[1][2][3] this compound, while not typically exhibiting intrinsic biological activity itself, serves as a crucial building block in the synthesis of more complex bioactive molecules, most notably as a rigid linker in the design of PROTACs.[4][5]

The Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition directly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[6][7]

dot

PROTAC_Mechanism Target Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation cycle.

Comparative Analysis: Rigid vs. Flexible Linkers

The choice of linker—rigid versus flexible—can dramatically alter a PROTAC's performance. Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used due to their synthetic accessibility. However, rigid linkers, for which this compound serves as an excellent foundational component, are gaining prominence for their potential to "pre-organize" the PROTAC into a bioactive conformation, thereby enhancing ternary complex stability and improving degradation efficiency.[5][7]

Quantitative Data Comparison

While direct comparative studies for this compound-containing PROTACs are not yet widely published, we can extrapolate from studies comparing other rigid scaffolds to flexible linkers. The following tables summarize representative data illustrating the impact of linker rigidity on key performance metrics.

Table 1: Impact of Linker Type on PROTAC Degradation Efficacy

PROTAC VariantTarget ProteinLinker TypeRepresentative Linker ScaffoldDC₅₀ (nM)Dₘₐₓ (%)Rationale / Key Finding
PROTAC-R BRD4RigidPiperidine/Piperazine<10>90Rigid linkers can lead to highly potent degradation by pre-organizing the molecule for optimal ternary complex formation.[5]
PROTAC-F1 BRD4FlexiblePEG20-100>90Flexible PEG linkers are effective but may have a higher entropic penalty upon binding.[7]
PROTAC-F2 BRD4FlexibleAlkyl Chain50-200~85Simple alkyl linkers are functional but may be less optimal for stabilizing the ternary complex compared to more structured linkers.[7]
SNIPER(AR)-54 Androgen ReceptorFlexiblePEG unitActive at 3 µM-The flexible linker allows for productive ternary complex formation.[7]
SNIPER(AR)-55 Androgen ReceptorRigidPhenylNo Activity-In this specific case, the rigid linker prevented the necessary conformation for degradation, highlighting that rigidity is not universally beneficial and is target-dependent.[7]

Note: Data is compiled from representative studies and is intended for comparative purposes. DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation.

Table 2: Influence of Linker Type on Physicochemical and Pharmacokinetic Properties

PropertyRigid Linker (e.g., Cyclobutane-based)Flexible Linker (Alkyl/PEG)Impact
Solubility Generally LowerHigher (especially PEG)The ether oxygens in PEG linkers act as hydrogen bond acceptors, improving aqueous solubility. Rigid hydrocarbon scaffolds can decrease solubility.
Cell Permeability Can be ImprovedVariableReduced number of rotatable bonds in rigid linkers is sometimes associated with improved cell permeability. PEG linkers can adopt conformations that shield polar groups, also aiding permeability.[7]
Metabolic Stability Generally HigherLower (especially PEG)Rigid, saturated rings like cyclobutane are often more resistant to metabolism. PEG chains can be susceptible to ether cleavage.[8]
Conformational Entropy LowHighRigid linkers have a lower entropic penalty upon binding, which can lead to a more stable ternary complex.[5]

Experimental Protocols

Accurate and reproducible experimental data are crucial for the rational design and evaluation of PROTACs. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., 22Rv1 for androgen receptor studies) in 6-well plates. Once at 70-80% confluency, treat with a dose range of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the target protein to the loading control. Calculate DC₅₀ and Dₘₐₓ values from the dose-response curves.[4]

dot

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E PVDF Transfer D->E F Immunoblotting (Primary & Secondary Ab) E->F G ECL Detection F->G H Data Analysis (DC50 & Dmax) G->H

Caption: Experimental workflow for Western Blotting.

Ternary Complex Formation and Cooperativity Assay (e.g., Surface Plasmon Resonance - SPR)

This assay measures the binding affinities and kinetics of the PROTAC to its target protein and E3 ligase, and assesses the stability of the ternary complex.

  • Surface Preparation: Immobilize a high-affinity antibody for a tag (e.g., His-tag) on the sensor chip surface. Capture the tagged E3 ligase onto this surface.

  • Binary Interaction Analysis:

    • Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kᴅ).

    • Separately determine the binary Kᴅ between the PROTAC and the target protein.

  • Ternary Complex Analysis: Inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC over the immobilized E3 ligase. The binding response will reflect ternary complex formation.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic (kₒₙ, kₒբբ) and affinity (Kᴅ) constants. Calculate the cooperativity factor (α) by comparing the binding affinity of one protein in the presence and absence of the other. An α value greater than 1 indicates positive cooperativity and a stable ternary complex.[4][9]

dot

SPR_Workflow cluster_0 Binary Interactions cluster_1 Ternary Complex A Immobilize E3 Ligase B Inject PROTAC A->B C Determine Kᴅ (PROTAC-E3) B->C H Calculate Cooperativity (α) C->H D Determine Kᴅ (PROTAC-Target) D->H E Immobilize E3 Ligase F Inject PROTAC + Target Protein E->F G Determine Ternary Complex Kinetics F->G G->H

Caption: Workflow for SPR-based ternary complex analysis.

Conclusion

The strategic use of rigid scaffolds like those derived from this compound offers a promising avenue for optimizing the performance of PROTACs and other complex drug molecules. By providing conformational constraint, these scaffolds can reduce the entropic penalty of binding, leading to more stable and productive ternary complexes, and potentially improved pharmacokinetic properties such as metabolic stability. While flexible linkers remain a valuable tool, particularly in the early stages of discovery, the incorporation of rigid elements represents a key strategy for refining lead candidates into potent and selective therapeutics. The choice between a rigid and flexible scaffold is highly dependent on the specific biological system, and empirical validation through the detailed experimental protocols outlined in this guide is essential for successful drug development.

References

Spectroscopic comparison of cis and trans isomers of 3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Guide to the Stereoisomers of 3-Benzyloxymethylcyclobutanol

For researchers, scientists, and drug development professionals, the precise structural elucidation of chiral molecules is paramount. This guide provides a comparative analysis of the expected spectroscopic characteristics of cis- and trans-3-Benzyloxymethylcyclobutanol, offering a foundational framework for their differentiation and characterization.

Due to the absence of directly published experimental spectra for cis- and trans-3-Benzyloxymethylcyclobutanol, this guide leverages established principles of stereoisomerism on spectroscopic outcomes in analogous substituted cyclobutane systems. The presented data are predictive and intended to guide researchers in the analysis of these and similar compounds.

Workflow for Spectroscopic Comparison

The logical flow for the spectroscopic analysis and comparison of the cis and trans isomers of 3-Benzyloxymethylcyclobutanol is outlined below. This process ensures a comprehensive characterization of each isomer.

G Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Synthesis and Isolation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Structure Elucidation Synthesis Synthesis of 3-Benzyloxymethylcyclobutanol (mixture of isomers) Separation Chromatographic Separation (e.g., Column Chromatography, HPLC) Synthesis->Separation cis_Isomer Isolated cis-Isomer Separation->cis_Isomer trans_Isomer Isolated trans-Isomer Separation->trans_Isomer NMR NMR Spectroscopy (¹H, ¹³C) cis_Isomer->NMR IR IR Spectroscopy cis_Isomer->IR MS Mass Spectrometry cis_Isomer->MS trans_Isomer->NMR trans_Isomer->IR trans_Isomer->MS Data_Analysis Comparative Analysis of Spectroscopic Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation of cis and trans Isomers Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, separation, spectroscopic analysis, and structural confirmation of cis- and trans-3-Benzyloxymethylcyclobutanol.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the cis and trans isomers of 3-Benzyloxymethylcyclobutanol based on spectroscopic trends observed in analogous 1,3-disubstituted cyclobutane derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)

Solvent: CDCl₃, Frequency: 400 MHz

Proton Assignment Predicted δ for cis-Isomer (ppm) Predicted δ for trans-Isomer (ppm) Key Differences & Rationale
CH -OH~4.0 - 4.2~3.8 - 4.0The carbinol proton in the cis isomer is expected to be deshielded due to steric interactions with the benzyloxymethyl group.
CH -CH₂OBn~2.5 - 2.7~2.3 - 2.5The methine proton adjacent to the benzyloxymethyl group in the cis isomer is likely to be more deshielded.
Cyclobutane CH₂ (axial)~1.8 - 2.0~1.9 - 2.1Chemical shifts of ring protons are influenced by the relative orientation of the substituents.
Cyclobutane CH₂ (equatorial)~2.1 - 2.3~2.0 - 2.2Anisotropic effects from the substituents will lead to distinct shifts for axial and equatorial protons.
OH Variable (broad singlet)Variable (broad singlet)Dependent on concentration and temperature.
CH₂ -Ph~4.5 (s)~4.5 (s)Expected to be similar for both isomers.
Ph -H~7.2 - 7.4 (m)~7.2 - 7.4 (m)Aromatic protons are unlikely to show significant differences.
J (cis, vicinal)~8 - 10 Hz-Larger vicinal coupling constants are generally observed for cis protons on a cyclobutane ring.
J (trans, vicinal)-~6 - 8 HzSmaller vicinal coupling constants are typical for trans protons on a cyclobutane ring.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

Solvent: CDCl₃, Frequency: 100 MHz

Carbon Assignment Predicted δ for cis-Isomer (ppm) Predicted δ for trans-Isomer (ppm) Key Differences & Rationale
C H-OH~68 - 70~66 - 68The carbinol carbon in the cis isomer may be slightly deshielded.
C H-CH₂OBn~38 - 40~36 - 38Steric compression in the cis isomer can lead to a downfield shift.
Cyclobutane C H₂~30 - 33~28 - 31The ring carbons in the cis isomer are expected to be deshielded due to greater steric strain.
C H₂-Ph~73~73Unlikely to be significantly different between the isomers.
C (aromatic)~127 - 138~127 - 138Aromatic carbon shifts are not expected to vary.
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
Vibrational Mode Predicted Frequency for cis-Isomer (cm⁻¹) Predicted Frequency for trans-Isomer (cm⁻¹) Key Differences & Rationale
O-H stretch (alcohol)~3600 - 3200 (broad)~3600 - 3200 (broad)The broadness and position will depend on hydrogen bonding. Intramolecular H-bonding might be possible in the cis isomer, potentially leading to a sharper, lower frequency band.
C-H stretch (aromatic)~3100 - 3000~3100 - 3000Expected to be similar for both isomers.
C-H stretch (aliphatic)~3000 - 2850~3000 - 2850Subtle differences may be present due to changes in bond angles and lengths.
C-O stretch (alcohol)~1050 - 1150~1050 - 1150The exact position may differ slightly due to the stereochemistry.
C-O stretch (ether)~1100~1100Unlikely to show significant variation.
Fingerprint Region< 1500< 1500The overall pattern in the fingerprint region will be unique for each isomer due to differences in their molecular symmetry and vibrational modes.
Table 4: Predicted Mass Spectrometry Fragmentation
Ionization Method Predicted m/z Fragments Key Differences & Rationale
Electron Ionization (EI)M⁺ (192.26), [M-H₂O]⁺, [M-CH₂O]⁺, C₇H₇⁺ (benzyl, m/z 91)The relative intensities of fragment ions may differ. The cis isomer might show a more facile loss of water due to steric strain relief in the resulting ion.
Electrospray Ionization (ESI)[M+H]⁺, [M+Na]⁺These soft ionization techniques are less likely to show significant fragmentation differences between the isomers.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the cis and trans isomers of 3-Benzyloxymethylcyclobutanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isolated isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

    • Process the data with an exponential multiplication factor of 0.3 Hz for line broadening.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

    • Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (typically >1024) for adequate signal-to-noise.

    • Process the data with an exponential multiplication factor of 1-2 Hz for line broadening.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the stereochemistry.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the purified liquid isomer between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or the solvent).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands and compare the fingerprint regions of the two isomers.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., EI or ESI) and mass analyzer (e.g., quadrupole, time-of-flight).

  • Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, desolvation temperature) to maximize the signal of the protonated molecule [M+H]⁺.

  • Acquisition (EI-MS):

    • Introduce the sample via a direct insertion probe or a gas chromatograph.

    • Use a standard electron energy of 70 eV.

    • Acquire the mass spectrum over a mass range of m/z 35-500.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the fragmentation patterns and relative abundances of the ions for the two isomers.

Benchmarking cis-3-Benzyloxymethylcyclobutanol: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the judicious selection of molecular building blocks is paramount to achieving desired pharmacological profiles. cis-3-Benzyloxymethylcyclobutanol, a versatile bifunctional scaffold, offers a unique combination of a conformationally restricted cyclobutane core and a flexible side chain, presenting distinct advantages in drug design. This guide provides an objective comparison of this building block against common alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic strategies.

Executive Summary

The incorporation of a cyclobutane moiety, such as that in this compound, can significantly enhance the properties of a drug candidate compared to more traditional acyclic or other cyclic building blocks. Key advantages include:

  • Conformational Rigidity : The puckered nature of the cyclobutane ring reduces the number of accessible conformations of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency.

  • Improved Metabolic Stability : The rigid cyclobutane scaffold can shield adjacent functional groups from metabolic enzymes, such as cytochrome P450s, leading to a more favorable pharmacokinetic profile.

  • Enhanced Selectivity : The defined three-dimensional arrangement of substituents on the cyclobutane ring allows for precise vectoral projection into binding pockets, enabling the exploitation of subtle differences between target and off-target proteins.[1]

  • Favorable Physicochemical Properties : The introduction of a saturated, sp³-rich cyclobutane core can lead to improved solubility and reduced lipophilicity compared to flat, aromatic linkers.

This guide will delve into the quantitative data supporting these claims and provide detailed experimental protocols for the utilization of this compound.

Comparative Analysis of Building Blocks

The choice of a linker or scaffold in a drug candidate is a critical decision that impacts its overall performance. The following sections compare the cyclobutane core, as exemplified by this compound, with other commonly used building blocks.

Cyclobutane vs. Acyclic Linkers

Flexible acyclic linkers are often employed in early drug discovery due to their synthetic accessibility. However, their conformational flexibility can be a significant drawback. The rigid cyclobutane ring offers a solution to this challenge.

Key Advantages of Cyclobutane Linkers:

  • Potency and Selectivity in Kinase Inhibitors : The Janus kinase (JAK) family of enzymes are important targets in autoimmune diseases. In the development of JAK1 inhibitors, it was found that a cis-1,3-cyclobutane diamine linker led to compounds with low nanomolar potency and excellent selectivity within the JAK family.[2] The puckered conformation of the cyclobutane ring optimally positioned a sulphonamide group to form key hydrogen bonds with arginine and asparagine residues in the JAK1 binding pocket.[2]

  • Stabilized Bioactive Conformation : In the development of RORγt inhibitors, replacing a flexible linker with a cis-cyclobutane scaffold helped to stabilize the desired U-shaped binding conformation, leading to improved ligand efficiency and metabolic stability.[2]

Below is a conceptual workflow illustrating the rationale for replacing a flexible linker with a rigid cyclobutane scaffold to enhance target binding.

Figure 1. Rationale for improved binding affinity with a rigid cyclobutane linker.
Cyclobutane vs. Other Small Rings (Cyclopropane)

While both cyclopropane and cyclobutane are small, strained rings used to impart rigidity, they possess distinct structural and electronic properties that can influence their effects on a molecule.

A key study by Mykhailiuk et al. (2024) provided a direct comparison of trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for the tert-butyl group.[3] The data from this study offers valuable insights into the relative performance of these two small rings.

Table 1: Comparative Physicochemical Properties

Compound SeriesAnalogSolubility (µM)logD (pH 7.4)
Model Amide 1 tert-Butyl>3002.11
CF₃-Cyclopropane>3002.51
CF₃-Cyclobutane>3002.51
Butenafine tert-Butyl133.55
CF₃-Cyclopropane74.01
CF₃-Cyclobutane74.05

Data sourced from Mykhailiuk et al. (2024).[3]

Table 2: Comparative Metabolic Stability in Human Liver Microsomes

Compound SeriesAnalogIntrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)
Model Amide 2 tert-Butyl12
CF₃-Cyclopropane1
CF₃-Cyclobutane1
Butenafine tert-Butyl30
CF₃-Cyclopropane21
CF₃-Cyclobutane21
Tebutam tert-Butyl57
CF₃-Cyclopropane107
CF₃-Cyclobutane107

Data sourced from Mykhailiuk et al. (2024).[3]

Table 3: Comparative Biological Activity

CompoundTargetParametertert-Butyl AnalogCF₃-Cyclopropane AnalogCF₃-Cyclobutane Analog
Buclizine Antihistamine ActivityIC₅₀ (µM)31Inactive102
Buclizine Lipid Droplet FormationEC₅₀ (µM)192115

Data sourced from Mykhaili-uk et al. (2024).[3]

The data indicates that while both cyclopropane and cyclobutane can significantly alter a molecule's properties, the choice between them is context-dependent and can lead to dramatic differences in biological activity.[3]

Experimental Protocols

The utility of this compound as a building block is demonstrated in its application in common synthetic transformations. Below is a detailed protocol for a representative Williamson Ether Synthesis, a fundamental reaction for coupling the hydroxyl group of the cyclobutanol.

Williamson Ether Synthesis with this compound

This protocol describes the synthesis of a generic ether from this compound and an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion (monitored by TLC), carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

The following diagram illustrates the workflow for this synthesis and purification process.

G start Start reactants This compound + NaH in DMF at 0°C start->reactants alkoxide Alkoxide Formation (Stir 30 min) reactants->alkoxide addition Add Alkyl Halide (Dropwise at 0°C) alkoxide->addition reaction Reaction (Warm to RT, stir 12-16h) addition->reaction quench Quench with sat. NH4Cl (aq) reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Water and Brine extraction->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product Purified Ether Product purify->product

Figure 2. Workflow for the Williamson Ether Synthesis and purification.

Conclusion

This compound stands out as a valuable building block in drug discovery, offering a means to introduce conformational rigidity and improve key pharmacological properties. When benchmarked against flexible acyclic linkers, the cyclobutane core often leads to enhanced potency and selectivity. Its performance relative to other small rings like cyclopropane is nuanced and target-dependent, underscoring the importance of empirical evaluation. The synthetic tractability of this compound, as demonstrated by its use in standard transformations like the Williamson ether synthesis, further solidifies its utility for researchers and drug development professionals seeking to optimize their lead compounds.

References

Safety Operating Guide

Safe Disposal of cis-3-Benzyloxymethylcyclobutanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedure for the safe disposal of cis-3-Benzyloxymethylcyclobutanol, ensuring compliance with general laboratory safety standards.

Chemical Safety and Hazard Assessment

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous material under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, it is imperative to handle all chemicals with care and adhere to good industrial hygiene and safety practices[2].

Property[2][3]Data
Physical State Liquid, Viscous liquid
Appearance Colorless to Light yellow liquid
Odor No information available
Storage Keep refrigerated[2][4]
Hazards None identified[1]
Personal Protective Equipment (PPE)

Before handling this compound, ensure that appropriate personal protective equipment is worn. This is a fundamental aspect of laboratory safety to protect personnel from potential exposure.[5][6]

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use protective gloves that are suitable for handling chemicals.

  • Skin and Body Protection: A lab coat or long-sleeved clothing should be worn.

Disposal Procedure

Given that this compound is not classified as hazardous waste, the disposal procedure is more straightforward than for regulated hazardous materials. However, it is crucial to follow your institution's specific waste disposal guidelines and any local regulations.

Step 1: Waste Characterization

Confirm that the waste stream contains only this compound and is not mixed with any hazardous substances. If it is mixed with other chemicals, the entire mixture must be treated as hazardous waste and disposed of accordingly.

Step 2: Container Selection and Labeling

  • Select a chemically compatible and leak-proof container for waste collection.

  • Clearly label the container with the full chemical name: "this compound".

  • Do not mix incompatible waste streams in the same container[7].

Step 3: Collection and Storage of Waste

  • Collect the waste this compound in the designated, labeled container.

  • Store the waste container in a cool, well-ventilated area, away from incompatible materials.

Step 4: Final Disposal

  • Consult your institution's Environmental Health and Safety (EHS) office for their specific procedures for disposing of non-hazardous chemical waste.

  • Depending on institutional policies, non-hazardous liquid waste may be collected by the EHS office or, in some cases, may be permissible for drain disposal if highly diluted. Always confirm with your EHS office before disposing of any chemical down the drain.

  • If collected by EHS, ensure the container is securely sealed and ready for pickup according to their schedule and procedures.

Emergency Procedures

In the event of a spill or exposure, follow these guidelines:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][2]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]

  • Inhalation: Remove to fresh air. Get medical attention immediately if symptoms occur.[1]

For spills, clean up promptly using appropriate protective apparel and equipment and dispose of the cleanup materials properly[8].

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for chemical waste disposal in a laboratory setting.

start Start: Chemical Waste for Disposal is_known Is the chemical identity known? start->is_known unknown_waste Treat as Hazardous Waste Contact EHS is_known->unknown_waste No is_hazardous Is the chemical hazardous (per SDS and regulations)? is_known->is_hazardous Yes end End: Proper Disposal unknown_waste->end non_hazardous Follow Institutional Guidelines for Non-Hazardous Waste is_hazardous->non_hazardous No hazardous Follow Institutional Guidelines for Hazardous Waste is_hazardous->hazardous Yes non_hazardous->end hazardous->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.